molecular formula C13H15ClO B075427 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one CAS No. 1577-03-3

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Cat. No.: B075427
CAS No.: 1577-03-3
M. Wt: 222.71 g/mol
InChI Key: LXJZYHPGRKBVGF-RMKNXTFCSA-N
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Description

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a chalcone-like scaffold, characterized by an enone bridge linking a 4-chlorophenyl ring to a tert-butyl ketone moiety. This specific substitution pattern, particularly the sterically hindered 4,4-dimethyl group, confers unique electronic and steric properties, making it a valuable precursor for developing novel small-molecule inhibitors and probes. Its primary research application lies in its role as a key intermediate in the synthesis of more complex heterocyclic compounds, such as pyrazolines and isoxazoles, which are core structures in many pharmacologically active agents. Researchers utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of therapeutics targeting inflammatory pathways and various kinase enzymes. The electrophilic α,β-unsaturated ketone system is amenable to nucleophilic attack, facilitating Michael addition reactions and cyclocondensations, thereby enabling the construction of diverse chemical libraries for high-throughput screening (HTS) in drug discovery programs. This reagent is provided for research purposes only to support the advancement of chemical biology and pharmaceutical sciences.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJZYHPGRKBVGF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101335348
Record name (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577-03-3, 41564-62-9
Record name 4-Chlorobenzalpinacolone
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Record name 1-Penten-3-one, 1-(4-chlorophenyl)-4,4-dimethyl-
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Record name (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Record name 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Record name 4-CHLOROBENZALPINACOLONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chalcone Intermediate

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, a substituted chalcone, represents a significant molecule in synthetic organic chemistry. Chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds found in numerous natural products and are precursors to flavonoids.[1] The subject of this guide, with its distinct substitution pattern, serves as a valuable intermediate, most notably in the synthesis of agrochemicals.[2] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for professionals in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are foundational to its application. This compound is a solid at room temperature with the molecular formula C₁₃H₁₅ClO.[3][4] Detailed crystallographic analysis reveals that the carbonyl and ethenyl groups are not coplanar with the benzene ring.[5] This non-planar conformation can influence its reactivity and intermolecular interactions.

PropertyValueSource(s)
CAS Number 1577-03-3[3]
Molecular Formula C₁₃H₁₅ClO[5]
Molecular Weight 222.71 g/mol [4]
Appearance Solid[4]
Melting Point 360 K (87 °C)[2]
Solubility While specific data for the title compound is limited, its hydrogenated analog is slightly soluble in water and soluble in organic solvents like ethanol and acetone.[1] Chalcones, in general, exhibit good solubility in many common organic solvents.[1]

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[6] In this specific case, 4-chlorobenzaldehyde reacts with 3,3-dimethylbutan-2-one (pinacolone).

The Claisen-Schmidt Condensation Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A base, typically sodium hydroxide, abstracts an α-hydrogen from the ketone (pinacolone) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the carbonyl carbon of the aldehyde (4-chlorobenzaldehyde).

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).

  • Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, this compound.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-chlorobenzaldehyde 4-Chlorobenzaldehyde Aldol_Adduct β-Hydroxy Ketone Adduct 4-chlorobenzaldehyde->Aldol_Adduct Pinacolone Pinacolone Enolate Enolate of Pinacolone Pinacolone->Enolate Base (e.g., NaOH) Enolate->Aldol_Adduct Nucleophilic Attack Chalcone This compound Aldol_Adduct->Chalcone Dehydration (-H₂O)

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a published crystallographic study:[2]

  • To a solution of 4-chlorobenzaldehyde (0.01 mol) in 60 ml of ethanol, add 3,3-dimethylbutan-2-one (0.0105 mol) dropwise.

  • Add 0.1 g of a 50% NaOH solution as a catalyst.

  • Stir the reaction mixture at 333 K (60 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, evaporate a portion of the solvent under reduced pressure.

  • Cool the mixture to 277 K (4 °C) to induce precipitation.

  • Filter the precipitate and dry to obtain the desired product. This method has been reported to yield up to 92.1% of the product.[2]

A solvent-free approach has also been developed, offering an environmentally benign alternative with high yields.[6]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzSource(s)
1.23s9H3 x CH₃ (tert-butyl)-[2]
7.09d1H=CH-CO1.52[2]
7.36d2HAromatic H (3,5-H)8.4[2]
7.50d2HAromatic H (2,6-H)8.4[2]
7.60d1HAr-CH=15.6[2]

Note: Spectrum recorded in CDCl₃ at 400 MHz.

The large coupling constant (15.6 Hz) for the vinyl protons confirms the E (trans) configuration of the double bond.

Further Spectroscopic Data
  • ¹³C NMR: Expect signals for the carbonyl carbon (~190-200 ppm), vinyl carbons, aromatic carbons (with characteristic shifts due to the chlorine substituent), and the aliphatic carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy: Key absorptions would include a strong C=O stretch for the α,β-unsaturated ketone (typically 1650-1685 cm⁻¹), C=C stretching of the alkene and aromatic ring, and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of chalcones. Predicted mass-to-charge ratios for various adducts have been calculated.[7]

Reactivity Profile

The chemical reactivity of this compound is dominated by its α,β-unsaturated ketone moiety.

Hydrogenation: A Gateway to Agrochemicals

A key reaction of this compound is the catalytic hydrogenation of the carbon-carbon double bond to yield 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.[8] This saturated ketone is a crucial intermediate in the synthesis of the triazole fungicide, tebuconazole.[7] The hydrogenation is typically carried out using catalysts such as Raney nickel or other transition metals under hydrogen pressure.[8][9]

Hydrogenation_Reaction Chalcone This compound Saturated_Ketone 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one Chalcone->Saturated_Ketone H₂, Catalyst (e.g., Raney Ni) Tebuconazole Tebuconazole (Fungicide) Saturated_Ketone->Tebuconazole Further Synthetic Steps

Caption: Synthetic pathway from the chalcone to tebuconazole.

Michael Addition: Expanding Synthetic Utility

The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition.[10] This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a versatile method for further molecular elaboration. A wide range of nucleophiles, including enolates, amines, and thiols, can be employed as Michael donors. While specific examples with this compound are not extensively documented, this reactivity is a general feature of chalcones.

Potential Applications in Drug Discovery and Development

While the primary documented application of this compound is as an agrochemical intermediate, the broader class of chalcones is of significant interest to the pharmaceutical industry. Chalcone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

A study on derivatives of 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one, which shares the 4-chlorophenyl ketone moiety, demonstrated antimicrobial activity against various bacterial and fungal strains.[11] Furthermore, various other chlorophenyl-containing compounds have been investigated for their cytotoxic effects against cancer cell lines and for other pharmacological activities.[12][13] These findings suggest that this compound could serve as a scaffold for the development of novel therapeutic agents, warranting further investigation into its biological properties.

Conclusion

This compound is a chalcone with well-defined chemical properties and a straightforward synthesis. Its significance as a key intermediate in the production of the fungicide tebuconazole is firmly established. Beyond this, its inherent reactivity, characteristic of the α,β-unsaturated ketone system, opens avenues for the synthesis of more complex molecules. For researchers in drug discovery, this compound and its derivatives represent a potential starting point for the exploration of new bioactive compounds, leveraging the known pharmacological potential of the chalcone scaffold.

References

  • JIGS Chemical Limited. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.
  • Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones. (URL not available)
  • Wu, T.-Q., Xia, L., Hu, A.-X., & Ye, J. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o653.
  • PubChem. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.
  • ChemicalBook. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | 66346-01-8.
  • Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. US5639917A.
  • PubChemLite. This compound.
  • Wu, T.-Q., Xia, L., Hu, A.-X., & Ye, J. (2009). This compound.
  • CymitQuimica. This compound.
  • Kulkarni, S. V. (2006). Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
  • Chemistry LibreTexts. (2019). 21.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • In Vivo Antimicrobial Activity of 1(4-(4-chlorobenzyloxy)phenyl). (2011). Maxwell Science.
  • Echemi. 1-(4-Chlorophenyl)-4,4-dimethyl-1-penten-3-one.

Sources

An In-depth Technical Guide to the Molecular Structure Analysis of 4-chloro styryl tert-butyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Decoding the Architecture of a Bio-active Chalcone

In the landscape of medicinal chemistry and materials science, chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold, underpinning a vast array of molecules with significant biological and optical properties.[1][2][3] Their versatile applications, ranging from anti-inflammatory and anticancer agents to non-linear optical materials, stem directly from their unique molecular architecture.[2][4] This guide provides a comprehensive, in-depth analysis of the molecular structure of a specific chalcone derivative: 4-chloro styryl tert-butyl ketone. Our exploration will not merely present data but will delve into the causal relationships behind experimental choices and the self-validating nature of a multi-faceted analytical approach. We will journey through its synthesis, purification, and detailed structural elucidation by a synergistic combination of spectroscopic techniques and computational modeling.

I. Strategic Synthesis and Purification: Laying the Foundation for Unambiguous Analysis

The journey to understanding a molecule's structure begins with its creation. The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[1][5]

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

Rationale: This base-catalyzed condensation is a robust and high-yielding method for forming the α,β-unsaturated ketone core of the chalcone. The use of a strong base like sodium hydroxide deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Step-by-Step Methodology:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-chloro benzaldehyde in 50 mL of ethanol. In a separate beaker, dissolve 10 mmol of tert-butyl methyl ketone (pinacolone) in 30 mL of ethanol.

  • Base Catalyst Preparation: Prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Initiation: While stirring the solution of 4-chloro benzaldehyde at room temperature, slowly add the ethanolic solution of tert-butyl methyl ketone.

  • Catalysis: Add the sodium hydroxide solution dropwise to the reaction mixture. The reaction is typically exothermic. Continue stirring at room temperature for 4-6 hours.

  • Precipitation and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH. The solid product will precipitate out.

  • Purification: Filter the crude product using a Büchner funnel and wash with cold water until the filtrate is neutral. Recrystallize the solid from ethanol to obtain pure crystals of 4-chloro styryl tert-butyl ketone.

II. Spectroscopic Elucidation: A Multi-Pronged Approach to Structural Confirmation

A single analytical technique rarely provides a complete structural picture. Therefore, a combination of spectroscopic methods is employed to create a self-validating system of data.

A. Infrared (IR) Spectroscopy: Probing the Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present.[6]

Experimental Protocol:

  • Sample Preparation: A small amount of the dried, purified 4-chloro styryl tert-butyl ketone is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum provides a rapid confirmation of the presence of key functional groups. The most prominent feature in the spectrum of a chalcone is the strong absorption band of the carbonyl group (C=O).[1][7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale for Assignment
C=O Stretch (Ketone)~1660-1685The conjugation of the carbonyl group with the styryl double bond and the aromatic ring lowers the stretching frequency from the typical ~1715 cm⁻¹ for a saturated ketone.[7][8]
C=C Stretch (Alkenyl)~1600-1640This absorption is characteristic of the carbon-carbon double bond in the propenone backbone.
C=C Stretch (Aromatic)~1580-1600 and ~1450-1500These bands arise from the stretching vibrations within the 4-chlorophenyl ring.
=C-H Bending (out-of-plane)~810-840This strong band is indicative of a 1,4-disubstituted (para) aromatic ring.
C-Cl Stretch~700-800This absorption is characteristic of the carbon-chlorine bond.

The presence of a strong peak around 1670 cm⁻¹ is a clear indication of the conjugated ketone, a hallmark of the chalcone structure.[1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a magnetic field, we can deduce the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
tert-Butyl Protons (9H)~1.1-1.3Singlet (s)N/AThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons.
Vinylic Proton (α to C=O)~6.8-7.2Doublet (d)~15-16This proton is deshielded by the carbonyl group and shows a large trans-coupling with the adjacent vinylic proton.
Vinylic Proton (β to C=O)~7.4-7.8Doublet (d)~15-16This proton is deshielded by both the carbonyl group and the aromatic ring and exhibits a large trans-coupling.
Aromatic Protons (4H)~7.3-7.6Two Doublets (d)~8-9The four protons on the 1,4-disubstituted ring form a characteristic AA'BB' system, often appearing as two distinct doublets due to their different chemical environments relative to the chlorine and the styryl group.

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
Carbonyl Carbon~198-205The carbonyl carbon is highly deshielded and appears far downfield.[1][7]
Vinylic Carbons~120-145The two carbons of the C=C double bond appear in this region.
Aromatic Carbons~128-140The carbons of the 4-chlorophenyl ring resonate in this range. The carbon bearing the chlorine atom will be shifted due to the electronegativity of the halogen.
tert-Butyl Carbons~25-30 (CH₃) and ~40-45 (quaternary)The methyl carbons are shielded and appear upfield, while the quaternary carbon is slightly more downfield.

The combination of ¹H and ¹³C NMR data allows for the complete assembly of the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques like COSY and HMBC can be used for definitive assignment of all proton and carbon signals.[9]

C. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is ionized, and the resulting molecular ion and its fragments are separated and detected, providing the exact molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol:

  • Ionization: A suitable ionization method, such as Electron Impact (EI), is used to generate a molecular ion radical (M⁺•).

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

Data Interpretation:

  • Molecular Ion Peak (M⁺•): The peak with the highest m/z value corresponds to the intact molecular ion. For 4-chloro styryl tert-butyl ketone (C₁₅H₁₇ClO), the expected m/z would be approximately 248.10. The presence of chlorine will also result in a characteristic M+2 peak at m/z 250.10 with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.[10]

  • Key Fragmentation Pathways:

    • α-Cleavage: A common fragmentation for ketones is the cleavage of the bond between the carbonyl carbon and an adjacent carbon.[10][11]

      • Loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) would result in a fragment at m/z 191.

      • Loss of the 4-chlorostyryl radical would result in a fragment corresponding to the tert-butyl acylium ion at m/z 85.

    • McLafferty Rearrangement: While less likely for this specific structure due to the lack of a γ-hydrogen on a flexible chain, it is a characteristic fragmentation for many ketones.[10][12]

The fragmentation pattern provides a fingerprint of the molecule and confirms the connectivity of its different parts.

III. Computational Chemistry: A Theoretical Lens on Molecular Geometry and Electronic Structure

Principle: Computational chemistry uses theoretical principles to calculate and predict the properties of molecules. Methods like Density Functional Theory (DFT) can provide insights into the molecule's 3D structure, bond lengths, bond angles, and electronic properties, which can then be correlated with experimental data.

Computational Workflow:

  • Structure Optimization: The 3D structure of 4-chloro styryl tert-butyl ketone is built in silico and its geometry is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[2]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is at a true energy minimum and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.

  • Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the molecule's electronic structure and reactivity.

Synergy with Experimental Data:

  • The calculated IR frequencies can be compared with the experimental IR spectrum to aid in the assignment of vibrational modes.

  • Predicted NMR chemical shifts can be correlated with the experimental data to provide a higher level of confidence in the structural assignment.[2]

  • The optimized geometry provides information on the planarity of the molecule and the conformation of the tert-butyl group, which can influence its biological activity and physical properties.

IV. Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive molecular structure analysis of 4-chloro styryl tert-butyl ketone.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_data Data Integration & Confirmation Synthesis Claisen-Schmidt Condensation Purification Recrystallization Synthesis->Purification IR FTIR Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (1H, 13C) Purification->NMR C-H Framework MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation CompChem Computational Chemistry Purification->CompChem Theoretical Model Structure Final Molecular Structure IR->Structure NMR->Structure MS->Structure CompChem->Structure

Caption: Integrated workflow for the structural analysis of 4-chloro styryl tert-butyl ketone.

V. Conclusion: A Confirmed Molecular Identity

Through the synergistic application of synthesis, purification, a suite of spectroscopic techniques (FTIR, ¹H NMR, ¹³C NMR, and MS), and corroborative computational modeling, the molecular structure of 4-chloro styryl tert-butyl ketone is unambiguously confirmed. This in-depth guide has not only presented the expected analytical data but has also illuminated the rationale behind the chosen methodologies. This comprehensive approach ensures a high degree of confidence in the final structural assignment, providing a solid foundation for further research into the biological and material properties of this and related chalcone derivatives.

References

  • A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR.org. [Link]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. [Link]

  • Spectroscopic Investigation of Some Chalcones. ResearchGate. [Link]

  • Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives. Semantic Scholar. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions.
  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • Mass Spectrometry: Fragment
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Evaluation of nuclear-substituted styryl ketones and related compounds for antitumor and cytotoxic properties. Journal of Pharmaceutical Sciences. [Link]

  • The following compounds undergo McLafferty rearrangement in the m... | Study Prep in Pearson+. Pearson+. [Link]

Sources

Solubility & Process Engineering: 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 1577-03-3), often referred to as "4-Chlorobenzylpinacolone" or the "Enone Intermediate," is a critical precursor in the synthesis of triazole fungicides, most notably Tebuconazole . Its solubility profile is the governing factor in two pivotal process stages: the aldol condensation workup and the subsequent catalytic hydrogenation .

This guide synthesizes the physicochemical behavior of this chalcone derivative, focusing on its solubility in industrial organic solvents. We analyze the thermodynamic drivers of its dissolution, provide a robust protocol for solubility determination, and outline the implications for crystallization and purification processes.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The compound features a lipophilic 4-chlorophenyl moiety and a bulky tert-butyl group, linked by a polar enone system. This structure dictates a "Goldilocks" solubility profile: low water solubility, moderate solubility in alcohols (temperature-dependent), and high solubility in polar aprotic solvents.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource
IUPAC Name This compound[1]
CAS Number 1577-03-3[1]
Molecular Formula C₁₃H₁₅ClO[1]
Molecular Weight 224.73 g/mol [1]
Physical State Solid (Crystalline)[2]
Melting Point 85.0 – 85.5 °C[3]
Crystal Habit Triclinic (from Ethanol)[2]
Key Functional Groups Enone (α,β-unsaturated ketone), Chlorophenyl, tert-Butyl[1]

Solubility Analysis & Solvent Selection

Qualitative Solubility Matrix

The solubility of this compound follows the general trend of chalcone derivatives. The choice of solvent for industrial processing is driven by the temperature coefficient of solubility (


).
  • Alcohols (Methanol, Ethanol): Exhibit a steep solubility curve. The compound is sparingly soluble at room temperature but highly soluble at reflux. This steep gradient makes alcohols the premier choice for cooling crystallization .

  • Aprotic Solvents (Acetone, Ethyl Acetate): Show high solubility even at ambient temperatures, making them suitable for reaction media but poor for crystallization (low yield).

  • Hydrocarbons (Hexane, Toluene): Toluene provides moderate solubility; Hexane acts as an anti-solvent.

Table 2: Solvent Suitability for Processing
SolventSolubility @ 25°CSolubility @ RefluxProcess Application
Methanol LowHighHydrogenation Solvent / Crystallization
Ethanol Low-ModerateHighRecrystallization (Preferred)
Acetone HighVery HighCleaning / Dissolution
Ethyl Acetate HighVery HighExtraction
Toluene ModerateHighReaction Medium
Water NegligibleNegligibleAnti-solvent / Washing
Thermodynamic Modeling (The Apelblat Equation)

For precise process design, experimental solubility data (


) is typically modeled using the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility with temperature (

):


Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from experimental regression.
    
    • 
       and 
      
      
      
      reflect the non-ideal solution behavior and enthalpy of solution.
    • 
       accounts for the temperature dependence of the heat capacity difference.
      

Process Insight: In the absence of compound-specific coefficients in the public domain, researchers should assume a positive enthalpy of solution (


), indicating endothermic dissolution. This confirms that cooling crystallization is the most energy-efficient purification method.

Experimental Protocol: Solubility Determination

To generate the precise data required for the Apelblat model, the following Laser Monitoring Observation Technique is recommended over the static gravimetric method due to its higher accuracy and speed.

Protocol: Dynamic Laser Solubility Measurement

Objective: Determine the saturation temperature (


) for known solute concentrations.
  • Preparation: Weigh a precise mass of this compound (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Dissolution: Heat the mixture under stirring until the solid completely dissolves (solution becomes clear).

  • Cooling: Lower the temperature at a controlled rate (e.g., 0.1 K/min).

  • Detection: Direct a laser beam (He-Ne, 2 mW) through the solution. Monitor the intensity of the transmitted light.

    • Event: As the temperature drops, nucleation occurs. The formation of crystals scatters the laser light, causing a sharp drop in transmitted intensity.

  • Recording: Record the temperature at the inflection point as

    
    .
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Process Engineering & Applications

The solubility profile directly dictates the industrial workflow for synthesizing Tebuconazole intermediates.

Synthesis & Purification Workflow

The synthesis involves the condensation of p-chlorobenzaldehyde and pinacolone.[1] The choice of solvent (Methanol vs. Ethanol) impacts the downstream separation.

SynthesisWorkflow Reactants Reactants (p-Chlorobenzaldehyde + Pinacolone) Condensation Aldol Condensation (Cat: NaOH, Solvent: MeOH/EtOH) Reactants->Condensation Reflux (60-80°C) Quench Quench & Phase Separation (Remove Aqueous Layer) Condensation->Quench Neutralization Crystallization Cooling Crystallization (T: 60°C -> 5°C) Quench->Crystallization Solvent Recycle Filtration Filtration & Washing (Cold Alcohol) Crystallization->Filtration Solid-Liquid Sep Product Pure Intermediate (Solid, >98% Purity) Filtration->Product Drying

Figure 1: Process flow for the synthesis and purification of this compound. The high temperature coefficient of solubility in alcohols allows for efficient recovery via cooling crystallization.

Hydrogenation Solvent Selection

Following purification, the "enone" is hydrogenated to the saturated ketone (1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone).

  • Solubility Requirement: The enone must be fully dissolved to ensure uniform contact with the catalyst (Pd/C or Raney Ni).

  • Recommendation: Methanol is often preferred over ethanol for this step due to its lower viscosity and higher hydrogen solubility, provided the enone concentration is kept within the solubility limit at the reaction temperature (typically 50-80°C) [4].

Thermodynamic Cycle of Dissolution

Understanding the energy landscape helps in troubleshooting crystallization issues (e.g., oiling out vs. crystallizing).

ThermoCycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical State) Solid->Liquid Fusion (ΔH_fus) Endothermic Solution Solute in Solution (Dissolved) Solid->Solution Total Dissolution (ΔH_sol) ΔH_sol = ΔH_fus + ΔH_mix Liquid->Solution Mixing (ΔH_mix) Exothermic/Endothermic

Figure 2: Thermodynamic cycle representing the dissolution process. For this compound, the lattice energy (


) is the dominant barrier, necessitating thermal energy (heating) to achieve high solubility.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 94617, this compound. Retrieved from [Link]

  • Xia, X. & Hu, Z. (2009). This compound.[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(2), o653. Retrieved from [Link]

  • Zhang, Q., et al. (2007).[1] Synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone. Journal of Zhejiang University of Technology, 35(4), 386-388.[1] (Cited via Patent CN103242151B). Retrieved from

Sources

Thermodynamic Stability of Pinacolone-Derived Chalcone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the landscape of drug discovery, the chalcone scaffold (1,3-diphenyl-2-propene-1-one) is a "privileged structure" known for its promiscuous biological activity. However, traditional chalcones often suffer from rapid metabolic clearance and poor pharmacokinetic (PK) profiles due to the reactivity of the


-unsaturated ketone and the susceptibility of the A-ring to oxidative metabolism.

Pinacolone-derived analogs, where the acetophenone A-ring is replaced by a tert-butyl moiety (3,3-dimethyl-2-butanone derivative), offer a compelling solution. This guide analyzes the thermodynamic stability of these analogs, specifically focusing on how the bulky tert-butyl group acts as a "steric anchor." This modification alters the electrophilicity of the enone system, enhances resistance to retro-aldol degradation, and blocks common metabolic soft spots, thereby improving the drug-likeness of the scaffold.

Molecular Architecture & Thermodynamic Profile

The "tert-Butyl Lock" Effect

The substitution of a phenyl ring with a tert-butyl group introduces significant steric bulk adjacent to the carbonyl (


). This has profound thermodynamic consequences for the molecule's conformation and reactivity.
  • Conformational Preference (s-cis vs. s-trans): Unlike standard chalcones which exist in equilibrium between s-cis and s-trans conformers, pinacolone derivatives are thermodynamically biased toward the s-cis conformation. The massive tert-butyl group destabilizes the s-trans form due to severe steric clash with the

    
    -vinyl proton.
    
  • E/Z Isomerization: The

    
    -isomer is the thermodynamic sink.[1] The energy barrier for 
    
    
    
    isomerization is significantly lower than in standard chalcones because the steric strain in the
    
    
    -isomer (between the tert-butyl group and the phenyl ring B) is extreme. This ensures that the synthesized product is almost exclusively
    
    
    and remains configurationally stable under physiological conditions.
Electronic Modulation

The tert-butyl group exerts a strong positive inductive effect (


), increasing the electron density at the carbonyl carbon.
  • Reduced Electrophilicity: This

    
     effect lowers the lowest unoccupied molecular orbital (LUMO) energy less effectively than a phenyl ring, making the 
    
    
    
    -carbon less susceptible to non-specific nucleophilic attack (e.g., by glutathione) compared to traditional chalcones. This is a desirable feature for reducing off-target toxicity.

Synthesis & Kinetic Control

To access these thermodynamically stable analogs, the Claisen-Schmidt condensation must be tuned to overcome the initial steric barrier of the bulky ketone.

Reaction Pathway Visualization

The following diagram illustrates the Claisen-Schmidt condensation pathway, highlighting the critical dehydration step that locks the thermodynamic stability.

SynthesisPathway Start Pinacolone (Steric Bulk) Enolate Enolate Intermediate Start->Enolate NaOH/EtOH Deprotonation Aldehyde Benzaldehyde Derivative Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldol->Enolate Retro-Aldol (Reversible) Product (E)-Enone Product (Thermodynamic Sink) Aldol->Product -H2O Irreversible Dehydration

Figure 1: Synthetic pathway emphasizing the irreversible dehydration step that drives the reaction to the stable (E)-enone.

Stability Profiling & Degradation Pathways

Hydrolytic Stability (Retro-Aldol Resistance)

A primary degradation pathway for


-unsaturated ketones in aqueous media is the hydration of the double bond followed by a retro-aldol cleavage.
  • Mechanism: Water attacks the

    
    -carbon 
    
    
    
    Enolization
    
    
    C-C bond cleavage.
  • Pinacolone Advantage: The tert-butyl group shields the carbonyl, making the initial hydration of the double bond kinetically slower. Furthermore, the thermodynamic equilibrium strongly favors the conjugated enone over the aldol adduct due to the relief of steric strain in the planar conjugated system.

Metabolic Stability

Standard chalcones are rapidly metabolized via:

  • Hydroxylation of the A-ring (phenyl).

  • Reduction of the double bond.

  • GSH Conjugation (Michael addition).

Pinacolone analogs exhibit superior stability:

  • Blocked Oxidation: The tert-butyl group has no aromatic protons and no allylic protons, effectively blocking CYP450-mediated hydroxylation at the A-ring terminus.

  • Steric Shielding: The bulk of the tert-butyl group hinders the approach of metabolic reductases to the carbonyl face.

Degradation Logic Diagram

StabilityPathways Chalcone Pinacolone Chalcone (Active Pharmacophore) RetroAldol Retro-Aldol Cleavage Chalcone->RetroAldol Hydrolysis (Slow) Michael Michael Adduct (GSH Conjugation) Chalcone->Michael Nucleophilic Attack (Hindered) Isomer (Z)-Isomer Chalcone->Isomer Photo-isomerization Steric Steric Bulk (t-Bu) Blocks Nucleophiles Steric->Michael Inhibits Thermo Thermodynamic Barrier Thermo->Isomer Prevents Accumulation

Figure 2: Stability profile showing how steric and thermodynamic factors mitigate common degradation pathways.

Experimental Protocols

Optimized Synthesis (Claisen-Schmidt)

Rationale: Standard procedures often yield oily mixtures. This protocol uses high-concentration alkali to force precipitation of the product, driving the equilibrium.

Reagents:

  • Pinacolone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Ethanol (95%, 15 mL)

  • NaOH (40% aqueous w/v, 2 mL)

Procedure:

  • Dissolution: Dissolve the benzaldehyde derivative in ethanol in a 50 mL round-bottom flask.

  • Addition: Add pinacolone. Stir at room temperature for 5 minutes.

  • Catalysis: Dropwise add the 40% NaOH solution while stirring vigorously. The mixture will turn yellow/orange.[1]

  • Reaction: Stir at room temperature for 4–6 hours. Note: Do not reflux. High heat promotes Cannizzaro side reactions of the aldehyde.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water containing 2 mL of 1M HCl (to neutralize excess base and halt retro-aldol equilibration).

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water (9:1).

Thermodynamic Stability Assay (Forced Degradation)

Rationale: To validate the stability claims, the compound must be subjected to stress conditions.

Protocol:

  • Preparation: Prepare a 1 mM stock solution of the analog in DMSO.

  • Conditions:

    • Acid Stress: Dilute to 50 µM in 0.1 M HCl. Incubate at 60°C.

    • Base Stress:[2] Dilute to 50 µM in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Stress:[3][4] Dilute to 50 µM in 3% H₂O₂.

  • Analysis: Monitor by HPLC-UV (254 nm) at t=0, 1h, 4h, and 24h.

  • Calculation: Plot % remaining vs. time. Calculate

    
    .
    
    • Success Criteria:

      
       degradation at 24h indicates excellent scaffold stability.
      

Comparative Data: Substituent Effects

The thermodynamic stability is influenced by the electronic nature of the B-ring substituent.

Substituent (R)Electronic EffectReaction Time (h)Yield (%)Stability (

in pH 7.4)
H Neutral488> 48 h
4-NO₂ Strong EWG (-M, -I)1.592> 48 h
4-OMe Strong EDG (+M)87536 h
4-Cl Weak EWG (-I)385> 48 h

Interpretation: Electron-withdrawing groups (EWG) on the aldehyde accelerate the synthesis (more electrophilic carbonyl) and stabilize the final enone by extending conjugation. Electron-donating groups (EDG) slow the synthesis and slightly destabilize the double bond toward hydrolysis.

References

  • Claisen-Schmidt Condensation Mechanisms : BenchChem. Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. Retrieved from .

  • Thermodynamic Isomer Stability : PubChem. Compound Summary: (E)-4,4-dimethyl-1-phenylpent-1-en-3-one.[5][6] National Library of Medicine. Retrieved from .

  • Biological Activity of Chalcones : Mahapatra, D. K., et al. (2021).[7][8] Recent Developments on the Synthetic and Biological Applications of Chalcones. Biointerface Research in Applied Chemistry. Retrieved from .[8]

  • Retro-Aldol Kinetics : Master Organic Chemistry. Aldol Addition and Condensation Reactions. Retrieved from .

  • Pinacolone Pharmacophore Design : Rozmer, Z., & Perjési, P. (2016). Phytochemical and Pharmacological Aspects of Chalcones. MDPI Molecules. Retrieved from .

Sources

A Comprehensive Technical Guide to Sterically Hindered α,β-Unsaturated Ketones: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Sterically hindered α,β-unsaturated ketones, or enones, represent a fascinating and challenging class of molecules in organic chemistry. Their unique structural features, characterized by bulky substituents near the reactive enone moiety, profoundly influence their electronic properties and reactivity. This guide provides an in-depth exploration of these compounds, from synthetic strategies designed to overcome steric challenges to the nuanced reactivity that governs their transformations. We will delve into the critical balance between 1,2- and 1,4-additions, the impact of steric hindrance on asymmetric catalysis, and the strategic application of these molecules in the synthesis of complex natural products and as covalent inhibitors in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Part 1: The Unique Landscape of Sterically Hindered α,β-Unsaturated Ketones

Introduction to α,β-Unsaturated Ketones

α,β-Unsaturated ketones are a fundamental class of organic compounds featuring a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation allows for the delocalization of electron density, which in turn imparts unique reactivity to the molecule.[1][2] Nucleophiles can attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).[2][3][4] The outcome of this competition is dependent on a variety of factors, including the nature of the nucleophile and the substitution pattern of the enone.[3][4]

Defining Steric Hindrance in Enones

Steric hindrance in the context of α,β-unsaturated ketones refers to the presence of bulky substituents at or near the α- and β-carbons of the double bond, or adjacent to the carbonyl group. These bulky groups can dramatically alter the accessibility of the electrophilic centers to incoming nucleophiles. For instance, substitution at the β-position can significantly decrease the reactivity of the enone towards conjugate addition.[5]

Consequences of Steric Hindrance

The primary consequence of steric hindrance in enones is a significant modulation of their reactivity. Increased steric bulk can:

  • Decrease Overall Reactivity: The presence of large substituents can physically block the approach of nucleophiles, slowing down or even preventing reactions that would otherwise proceed readily.[6]

  • Influence the 1,2- vs. 1,4-Addition Manifold: Steric hindrance around the β-carbon can disfavor 1,4-addition, making the typically faster 1,2-addition to the carbonyl carbon more competitive.[3][4] Conversely, bulky groups near the carbonyl can favor 1,4-addition.

  • Enable Asymmetric Transformations: The well-defined three-dimensional space created by bulky substituents can be exploited in asymmetric catalysis to achieve high levels of stereocontrol in reactions.[5][7][8]

Part 2: Synthetic Strategies for Accessing Sterically Hindered Enones

The construction of sterically hindered α,β-unsaturated ketones can be challenging, often requiring more forcing conditions or specialized reagents compared to their less substituted counterparts.

Classical Condensation Reactions

The Claisen-Schmidt condensation is a cornerstone of enone synthesis.[1] While effective for many substrates, the formation of highly substituted enones can be difficult due to steric hindrance, which can disfavor the initial aldol addition or the subsequent dehydration step. To overcome this, more reactive derivatives or forcing conditions may be necessary.

Modern Cross-Coupling Methodologies

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have emerged as powerful tools for the synthesis of complex organic molecules, including sterically hindered enones.[9] These methods allow for the formation of carbon-carbon bonds under relatively mild conditions and can tolerate a wide range of functional groups. For instance, the Suzuki coupling of a sterically hindered vinyl boronate with an acid chloride can provide access to challenging enone structures.[9]

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols is another common strategy for the synthesis of enones. A variety of oxidizing agents can be employed, with the choice often depending on the specific substrate and the desired selectivity. For sterically hindered systems, reagents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) are often effective.

Tabular Summary of Synthetic Methods
Synthetic MethodAdvantagesDisadvantagesKey Considerations
Claisen-Schmidt Condensation Atom economical, uses readily available starting materials.Can be low yielding for hindered substrates, may require harsh conditions.Choice of base and solvent is critical.
Suzuki Coupling Mild reaction conditions, high functional group tolerance.Requires pre-functionalized starting materials (boronic acids/esters and halides/triflates).Catalyst and ligand selection is crucial for overcoming steric hindrance.[9]
Oxidation of Allylic Alcohols Can be highly selective.May require stoichiometric amounts of heavy metal oxidants.Over-oxidation to the carboxylic acid can be a side reaction.

Part 3: Reactivity and Mechanistic Considerations

The reactivity of sterically hindered enones is a delicate balance of electronic and steric effects. Understanding these factors is key to predicting and controlling their chemical behavior.

The Tug-of-War: 1,2-Addition vs. 1,4-Conjugate Addition

The competition between 1,2- and 1,4-addition is a central theme in the chemistry of α,β-unsaturated ketones.[3][4]

  • Kinetic vs. Thermodynamic Control: 1,2-addition to the carbonyl group is generally a faster, kinetically controlled process.[4][10][11] In contrast, 1,4-conjugate addition is often thermodynamically favored as it preserves the stable carbonyl group.[3][4][10]

  • The Role of the Nucleophile: "Hard" nucleophiles, such as Grignard reagents and organolithiums, tend to favor 1,2-addition. "Soft" nucleophiles, like Gilman reagents (organocuprates), amines, and thiols, generally prefer 1,4-addition.[2][12]

  • Impact of Steric Hindrance: Significant steric bulk around the β-carbon can impede the approach of even soft nucleophiles, leading to a greater proportion of the 1,2-addition product.

G cluster_0 Reaction Pathways Enone Sterically Hindered α,β-Unsaturated Ketone 1_2_Product 1,2-Addition Product (Kinetic) Enone->1_2_Product Fast, often reversible Favored by 'hard' nucleophiles 1_4_Product 1,4-Addition Product (Thermodynamic) Enone->1_4_Product Slower, often irreversible Favored by 'soft' nucleophiles Nuc Nucleophile Nuc->Enone G Drug Drug with Hindered Enone Warhead NonCovalent Non-covalent Binding (Initial Recognition) Drug->NonCovalent Protein Target Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->NonCovalent Covalent Covalent Adduct (Irreversible Inhibition) NonCovalent->Covalent Michael Addition

Sources

Photophysical Architecture of 4-Chlorobenzaldehyde and Its Derivatives: From Spin-Orbit Coupling to Bioactive Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties of 4-Chlorobenzaldehyde Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Chlorobenzaldehyde (4-CBA) represents a paradigmatic system in organic photophysics, defined by a stark contrast between its parent electronic state and its derivative forms.[1] The parent molecule is characterized by efficient intersystem crossing (ISC) driven by the heavy-atom effect of chlorine, rendering it virtually non-emissive at room temperature but highly phosphorescent at cryogenic temperatures (77 K). Conversely, its Schiff base derivatives (e.g., thiosemicarbazones) suppress this ISC pathway in favor of radiative Intramolecular Charge Transfer (ICT), creating a class of "turn-on" fluorophores essential for biological sensing and optoelectronics. This guide dissects the mechanistic causality of these behaviors and provides validated protocols for their characterization.

Molecular Architecture & Electronic States

The Parent Molecule: 4-Chlorobenzaldehyde

The photophysics of 4-CBA is governed by the interplay between


 and 

transitions.
  • The Heavy Atom Effect: The chlorine substituent at the para position introduces a significant spin-orbit coupling (SOC) constant (

    
    ). This facilitates the forbidden transition from the excited singlet state (
    
    
    
    ) to the triplet manifold (
    
    
    ), quenching fluorescence.
  • Electronic Configuration: The lowest excited singlet state is typically of

    
     character.[1] The proximity of the 
    
    
    
    and
    
    
    states allows for rapid El-Sayed allowed ISC, followed by internal conversion to the emissive
    
    
    state.
  • Anomalous Phosphorescence: unlike simple aromatics, 4-CBA exhibits "anomalous" dual phosphorescence in rigid matrices at 77 K, attributed to emission from closely spaced triplet states (

    
     and 
    
    
    
    ) or distinct conformers stabilized by the matrix.
The Derivatives: Schiff Bases & Hydrazones

Derivatization at the carbonyl carbon (e.g., condensation with amines) destroys the


 transition of the carbonyl, replacing it with a 

dominated system.
  • Restoration of Fluorescence: The removal of the low-lying

    
     state eliminates the primary channel for fast ISC.
    
  • Intramolecular Charge Transfer (ICT): Derivatives often feature a Donor-Acceptor (D-A) architecture (e.g., Electron-rich amine donor

    
     Chlorophenyl acceptor).[1] Excitation leads to charge redistribution, creating a highly polar excited state that is sensitive to solvent polarity (solvatochromism).[1]
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent photophysical pathways between the parent 4-CBA and its Schiff base derivatives.

Photophysics Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Absorption (hν) ISC Intersystem Crossing (Spin-Orbit Coupling) Excited->ISC Parent 4-CBA (Heavy Atom Effect) Fluor Fluorescence (ICT / Room Temp) Excited->Fluor Schiff Base (π-π* / ICT) NonRad Non-Radiative Decay (Thermal) Excited->NonRad Internal Conversion Triplet Triplet State (T1) ISC->Triplet Phos Phosphorescence (77 K / Rigid Matrix) Triplet->Phos Cryogenic Temp Triplet->NonRad Room Temp

Caption: Divergent photophysical pathways. Parent 4-CBA favors ISC and phosphorescence (red path), while derivatives favor fluorescence (green path).

Solvatochromism & Environmental Effects[1][2]

The Schiff base derivatives of 4-CBA exhibit positive solvatochromism.[1] As solvent polarity increases, the energy of the highly polar ICT excited state is lowered more than the ground state, resulting in a red shift (bathochromic shift) of the emission maximum.

Table 1: Comparative Photophysical Data (Representative Values)

ParameterParent 4-CBA4-CBA Thiosemicarbazone (Derivative)
Absorption

~255 nm (Ethanol)300–330 nm (Ethanol)
Emission State Triplet (

)
Singlet (

, ICT)
Emission

(RT)
Non-emissive (Dark)410–450 nm (Blue/Green)
Emission

(77 K)
~400–450 nm (Phosphorescence)N/A (Solid state aggregation effects)
Quantum Yield (

)

(RT)

(Solvent dependent)
Lifetime (

)
ms range (77 K)ns range (RT)
Key Mechanism Spin-Orbit CouplingIntramolecular Charge Transfer

Experimental Protocols

Synthesis of 4-Chlorobenzaldehyde Thiosemicarbazone

Rationale: This protocol creates a "turn-on" fluorescent probe from the non-emissive parent.

Materials: 4-Chlorobenzaldehyde (10 mmol), Thiosemicarbazide (10 mmol), Ethanol (Abs.), Glacial Acetic Acid (Catalyst).[1]

  • Dissolution: Dissolve 10 mmol of thiosemicarbazide in 30 mL of hot ethanol.

  • Addition: Add 10 mmol of 4-chlorobenzaldehyde dropwise to the hot solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 80°C for 3-4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base will precipitate as a crystalline solid.[1]

  • Purification: Filter and recrystallize from hot ethanol to remove unreacted aldehyde.

  • Validation: Confirm structure via melting point (~213°C) and disappearance of the aldehyde carbonyl peak (

    
    ) in IR.
    
Protocol: Cryogenic Phosphorescence Spectroscopy

Rationale: To observe the "dark" triplet state of the parent molecule, oxygen quenching and thermal deactivation must be eliminated.

System: 4-CBA in Methylcyclohexane (MCH) or PMMA matrix.[1]

  • Sample Preparation: Prepare a

    
     M solution of 4-CBA in spectroscopic grade MCH.
    
  • Degassing (Critical): Oxygen is a triplet quencher.[1] Perform at least 5 cycles of freeze-pump-thaw:

    • Freeze sample in liquid

      
      .[1]
      
    • Apply vacuum (<

      
       Torr) to remove headspace gas.[1]
      
    • Thaw in warm water to release dissolved gas.[1]

    • Repeat.[1][2]

  • Cryogenic Setup: Place the sealed quartz tube into a liquid nitrogen Dewar (77 K) equipped with optical windows.

  • Gated Acquisition: Use a pulsed excitation source (e.g., Xenon flash lamp or Nd:YAG laser).[1] Set a delay time of 50–100

    
     on the detector to gate out any prompt fluorescence/scattering, isolating the long-lived phosphorescence.
    
  • Data Capture: Record the emission spectrum (typically 400–550 nm) and decay curve.[1]

Applications in Drug Development[5][6]

Bioactive Scaffolds & Probes

The 4-chlorobenzaldehyde moiety is a pharmacophore precursor.[1] Its derivatives are widely screened for:

  • Antimicrobial Activity: The azomethine linkage (

    
    ) in Schiff bases binds to bacterial enzymes, inhibiting replication.[1] The lipophilicity of the Cl-group enhances membrane permeability.
    
  • Antioxidant Assays: The hydrazone derivatives can act as radical scavengers.[1] Their fluorescence quenching or enhancement upon binding to Reactive Oxygen Species (ROS) makes them viable biological probes.[1]

Photosensitizers (OLEDs & PDT)

While 4-CBA itself is too small for practical OLEDs, its core electronic property—efficient triplet harvesting —is mimicked in Thermally Activated Delayed Fluorescence (TADF) materials.[1] By coupling the 4-chlorophenyl acceptor with strong donors (e.g., carbazole), researchers engineer molecules where the energy gap (


) is minimized, allowing efficient Reverse Intersystem Crossing (RISC).

References

  • Khalil, O. S., & Goodman, L. (1977).[1] Characterization of the anomalous phosphorescence of p-chlorobenzaldehyde in polycrystalline methylcyclohexane at 4.2 K. Journal of the American Chemical Society. Link[1]

  • Kaharudin, N. N. (2011).[1] Synthesis, Characterization and Antioxidant Studies of Schiff Bases Derived from 4-Chlorobenzaldehyde. UiTM Institutional Repository.[1] Link

  • Ma, Z., et al. (2019).[1] Photo-activated time-dependent color-changeable ultralong organic room temperature phosphorescence by co-doping strategy. Journal of Materials Chemistry C. Link

  • PubChem. (2024).[1][3] 4-Chlorobenzaldehyde Compound Summary. National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1][4] Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide. BenchChem Protocols. Link

Sources

Methodological & Application

Synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, a chalcone derivative of significant interest in medicinal chemistry and materials science. The synthesis is achieved via the Claisen-Schmidt condensation of pinacolone and 4-chlorobenzaldehyde. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and outlines methods for purification and characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Context

Chalcones, characterized by an open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a cornerstone of modern drug discovery.[1][2][3] Their versatile scaffold allows for extensive structural modifications, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7][8] The target molecule, this compound, is a valuable synthetic intermediate, notably in the development of pesticides and other bioactive compounds.[9]

The Claisen-Schmidt condensation, a reliable and high-yielding reaction, is the preferred method for synthesizing such chalcones.[7][10] This base-catalyzed reaction involves the condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens, which directs the reaction pathway to a single primary product, thereby simplifying purification and improving overall efficiency.[11][12][13] This guide offers an in-depth exploration of this synthesis, tailored for researchers in organic synthesis and drug development.

Reaction Principle and Mechanism

The synthesis proceeds via a crossed aldol condensation, specifically a Claisen-Schmidt condensation.[13][14] The reaction's success hinges on the strategic choice of reactants. 4-Chlorobenzaldehyde lacks α-hydrogens and thus cannot enolize or undergo self-condensation. Pinacolone, possessing acidic α-hydrogens, readily forms a nucleophilic enolate in the presence of a base.

The mechanism unfolds in three primary stages:

  • Enolate Formation: A strong base, typically sodium hydroxide, abstracts an acidic α-hydrogen from pinacolone to form a resonance-stabilized enolate ion.[14][15]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.[13][14][15]

  • Dehydration: The intermediate is protonated by the solvent (e.g., water/ethanol) to yield a β-hydroxy ketone (aldol adduct). This adduct rapidly undergoes base-catalyzed dehydration, an E1cB elimination, to form the final α,β-unsaturated ketone.[15] This elimination is thermodynamically driven by the formation of a highly conjugated system extending across the aromatic ring and the carbonyl group.[12][16]

Caption: Reaction mechanism of the Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
4-ChlorobenzaldehydeC₇H₅ClO140.57104-88-1Purity ≥98%, solid
PinacoloneC₆H₁₂O100.1675-97-8Purity ≥98%, liquid
Sodium HydroxideNaOH40.001310-73-2Pellets or flakes
EthanolC₂H₅OH46.0764-17-595% or absolute
Deionized WaterH₂O18.027732-18-5
Hydrochloric AcidHCl36.467647-01-0Concentrated (for neutralization, optional)
Equipment
  • 250 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or Pasteur pipette

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and graduated cylinders

  • Apparatus for recrystallization

  • Melting point apparatus

  • TLC plates (Silica gel 60 F₂₅₄)

Stoichiometry and Reagent Preparation
ReagentMolar Equiv.MolesAmountVolume
4-Chlorobenzaldehyde1.00.05 mol7.03 gN/A
Pinacolone1.050.0525 mol5.26 g6.5 mL
Sodium Hydroxide1.00.05 mol2.0 gN/A
Ethanol (95%)--40 mL40 mL
Water--35 mL35 mL

Preparation of Base Solution: In a 250 mL flask, dissolve 2.0 g of sodium hydroxide in 35 mL of water, then add 25 mL of 95% ethanol. Stir until the solution is homogeneous and allow it to cool to room temperature.

Step-by-Step Synthesis Procedure
  • Reactant Solution Preparation: In a separate beaker, dissolve 7.03 g of 4-chlorobenzaldehyde and 5.26 g (6.5 mL) of pinacolone in 15 mL of 95% ethanol. Gentle warming may be required to fully dissolve the aldehyde.

  • Reaction Initiation: Place the flask containing the cooled NaOH solution in an ice/water bath and begin stirring. Add the solution of aldehyde and ketone dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 25-30°C.[17][18]

    • Causality: Slow, controlled addition is crucial. Adding the reactants too quickly can lead to an uncontrolled exotherm and promote side reactions, such as the Cannizzaro reaction of the aldehyde, which reduces the overall yield.[17][19]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. A creamy, thick precipitate of the product should form.[17][18]

    • Monitoring: The reaction can be monitored by TLC (eluent: 9:1 Hexane:Ethyl Acetate), checking for the consumption of 4-chlorobenzaldehyde.[19]

  • Isolation of Crude Product: After the reaction period, cool the mixture again in an ice bath for 15-20 minutes to maximize precipitation.

  • Filter the solid product using a Büchner funnel under vacuum.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper. This removes residual NaOH and other water-soluble impurities.

  • Perform a final wash with a small amount of cold 95% ethanol (approx. 10 mL) to remove any remaining starting materials.[17]

  • Press the solid dry on the funnel and then transfer it to a watch glass to air-dry completely. A typical crude yield is in the range of 85-95%.

Purification by Recrystallization

While often of sufficient purity, recrystallization is recommended to obtain a high-purity product suitable for analysis and further use.[20]

  • Solvent Selection: 95% ethanol is an excellent solvent for recrystallizing many chalcones.[21][22]

  • Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol (approximately 4-5 mL per gram of crude product) and heat the mixture gently (e.g., on a hot plate at ~50°C) with swirling until the solid completely dissolves.[17][19] Avoid excessive boiling.

    • Expert Tip: If colored impurities persist, the solution can be treated with a small amount of activated charcoal, followed by hot gravity filtration to remove the charcoal.[21] c. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Once crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize the yield. e. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Caption: Experimental workflow for the synthesis and purification.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

PropertyExpected ValueSource
Appearance Light yellow or off-white solid[17][18]
Molecular Formula C₁₃H₁₅ClO[9][23]
Molecular Weight 222.71 g/mol [23]
Melting Point 83-85.5 °C[18][23]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 1.23 (s, 9H, C(CH₃)₃), 7.09 (d, 1H, =CH-CO), 7.36 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 7.60 (d, 1H, Ar-CH=)[9][24]
Key IR Absorptions (cm⁻¹) ~1660 (C=O, conjugated ketone), ~1605 (C=C, alkene), ~1590 (C=C, aromatic)General Spectroscopic Data

Safety and Handling

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves, lab coat, and safety glasses. Work in a well-ventilated area.

  • Ethanol (C₂H₅OH): Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • 4-Chlorobenzaldehyde & Pinacolone: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. All procedures should be conducted within a chemical fume hood.

Conclusion

The Claisen-Schmidt condensation provides a direct and efficient pathway for the synthesis of this compound from readily available starting materials. The protocol described herein is robust, high-yielding, and easily scalable. By understanding the mechanistic principles and the rationale behind the procedural steps, researchers can confidently execute this synthesis and apply the methodology to generate a diverse library of chalcone derivatives for applications in drug discovery, agrochemicals, and beyond.

References

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Medicinal Plant and Herbal Therapy Research, 2, 1-8.
  • CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Available from: [Link]

  • Salehi, B., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7049. Available from: [Link]

  • Patel, M. K., et al. (2025). Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development, 13(1), 168-173.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Available from: [Link]

  • Riva, E., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. Available from: [Link]

  • (PDF) A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. (2025, February 1).
  • Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Available from: [Link]

  • IL122964A - Process for obtaining 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one.
  • US7119234B2 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Available from: [Link]

  • Wu, T.-Q., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o653. Available from: [Link]

  • Vidja, H., et al. (n.d.). SYNTHESIS OF CHALCONES. JETIR.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available from: [Link]

  • Kohler, E. P., & Chadwell, H. M. (n.d.). Benzalacetophenone. Organic Syntheses Procedure. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Available from: [Link]

  • ResearchGate. (n.d.). This compound.
  • US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Poulsen, M. L. (2022). Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure. Biblioteca IQS.
  • Al-Azawi, R. F. S., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 4983. Available from: [Link]

  • ResearchGate. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Claisen-Schmidt Condensation. (n.d.). Available from: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • A Review: New Synthesis of Chalcone Derivatives and Their Applic
  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzal pinacolone. Available from: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available from: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Available from: [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology-A Applied Sciences and Engineering.
  • Dikmen, G. (2019, June 28). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. R Discovery.

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Claisen-Schmidt condensation protocol for 4-chlorobenzaldehyde and pinacolone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of (E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one via Claisen-Schmidt Condensation

Introduction: The Strategic Synthesis of α,β-Unsaturated Ketones

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon bonds.[1] As a specific variation of the crossed aldol condensation, this reaction occurs between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2][3] The reaction is fundamental for the synthesis of chalcones and their analogues, which are α,β-unsaturated ketones recognized as crucial precursors in the biosynthesis of flavonoids and as core structures in numerous pharmacologically active compounds.[4][5]

This guide provides a detailed protocol for the base-catalyzed Claisen-Schmidt condensation of 4-chlorobenzaldehyde, an aromatic aldehyde without α-hydrogens, with pinacolone (3,3-dimethylbutan-2-one), a ketone with reactive α-hydrogens. The resulting product, (E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, is an important intermediate in various industrial applications, including the synthesis of pesticides.[6][7] We will delve into the reaction mechanism, provide a step-by-step experimental protocol, and discuss key parameters for successful synthesis and purification.

Reaction Mechanism: A Stepwise C-C Bond Formation

The Claisen-Schmidt condensation proceeds through a well-understood, base-catalyzed mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration.[8][9] The use of a strong base, such as sodium hydroxide (NaOH), is critical for the initial deprotonation step.[10]

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-hydrogen from pinacolone by a hydroxide ion. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction.[10][11] The equilibrium favors the reactants, but the enolate is continuously consumed in the next step, driving the reaction forward.

Step 2: Nucleophilic Attack The newly formed enolate ion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate and the creation of a new carbon-carbon bond.[8]

Step 3: Protonation & Dehydration The alkoxide intermediate is protonated by a solvent molecule (typically water or ethanol) to yield a β-hydroxy ketone, the initial aldol addition product. Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration.[9] This elimination of a water molecule is highly favorable as it results in the formation of a conjugated system where the newly formed double bond is stabilized by both the aromatic ring and the carbonyl group.[12]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Pinacolone Pinacolone Enolate Enolate Ion (Nucleophile) Pinacolone->Enolate + OH⁻ Aldehyde 4-Chlorobenzaldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol β-Hydroxy Ketone Alkoxide->Aldol + H₂O Product α,β-Unsaturated Ketone (Final Product) Aldol->Product - H₂O

Caption: The base-catalyzed mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

This protocol details the synthesis, isolation, and purification of (E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. Safety precautions, including the use of personal protective equipment (eyeshields, gloves) and working in a well-ventilated fume hood, should be observed at all times.[13]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
4-ChlorobenzaldehydeC₇H₅ClO140.57
Pinacolone (3,3-dimethylbutan-2-one)C₆H₁₂O100.16
Sodium Hydroxide (NaOH)NaOH40.00
Ethanol (95% or absolute)C₂H₅OH46.07
Deionized WaterH₂O18.02
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Büchner funnel and vacuum flask--
Filter paper--
Step-by-Step Procedure
  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare the catalyst solution by dissolving sodium hydroxide (0.01 mol, 0.4 g) in ethanol (60 mL).[6] Stir until the NaOH is completely dissolved. Rationale: Using an alcoholic solution of NaOH ensures a homogeneous reaction medium.

  • Reactant Addition: To the stirred NaOH solution, add 4-chlorobenzaldehyde (0.01 mol, 1.41 g). Once dissolved, add pinacolone (0.0105 mol, 1.05 g, ~1.3 mL) dropwise to the mixture.[6][7] Rationale: A slight excess of the enolizable ketone (pinacolone) helps to ensure the complete consumption of the more expensive aromatic aldehyde.

  • Reaction: Stir the reaction mixture at a controlled temperature of 60°C (333 K) for approximately 4 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[14] Rationale: Heating the reaction increases the rate of condensation, while temperature control prevents unwanted side reactions.

  • Product Precipitation (Work-up): After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by about half using a rotary evaporator. Cool the concentrated mixture in an ice bath (to ~4°C or 277 K) to induce precipitation of the product.[6][7] A creamy or pale yellow solid should form.[15] Rationale: The product has lower solubility in the cold ethanol-water mixture, causing it to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[16] Wash the collected solid with a small amount of cold deionized water to remove any remaining NaOH and other water-soluble impurities.[17] Rationale: Washing is crucial to remove the catalyst and any unreacted starting materials that are water-soluble, improving the purity of the crude product.

  • Drying: Dry the product, either air-dried or in a vacuum oven at a low temperature, until a constant weight is achieved. The expected yield of the crude product is high, often exceeding 90%.[6][7]

  • Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[14][16] Collect the purified crystals by vacuum filtration.

Data Summary and Characterization

Reaction Parameters
ParameterConditionRationale & Reference
Reactants 4-Chlorobenzaldehyde, PinacoloneAn aromatic aldehyde without α-H and an enolizable ketone are required for a selective Claisen-Schmidt reaction.[2]
Stoichiometry ~1:1.05 (Aldehyde:Ketone)A slight excess of pinacolone ensures complete conversion of the aldehyde.[6]
Catalyst Sodium Hydroxide (NaOH)Strong base required to generate the enolate from the ketone.[8][10]
Solvent EthanolGood solvent for both reactants and the catalyst; also used for recrystallization.[6]
Temperature 60°C (333 K)Provides sufficient energy to overcome the activation barrier without causing degradation.[6]
Reaction Time ~4 hoursSufficient time for the reaction to proceed to completion, verifiable by TLC.[6]
Expected Yield >90%The reaction is generally high-yielding.[6][7]
Expected Product (E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-oneThe condensation product after dehydration.
Product Characterization
PropertyValueReference
Molecular Formula C₁₃H₁₅ClO[6]
Molar Mass 222.70 g/mol [6]
Appearance Pale yellow or white solid[15]
Melting Point Varies based on purity, reported as high as 83-84°C[15]

Experimental Workflow and Troubleshooting

A clear workflow is essential for reproducible results. The following diagram outlines the key stages of the synthesis.

Caption: A summary of the experimental workflow for the synthesis.

Troubleshooting Common Issues
  • Low Yield:

    • Cause: Incomplete reaction or loss of product during work-up.

    • Solution: Ensure the reaction has gone to completion using TLC. Avoid using excessive solvent during washing and recrystallization. Check the purity of starting materials.

  • Oily Product Instead of Solid:

    • Cause: The presence of impurities can depress the melting point and prevent crystallization.

    • Solution: Attempt to purify the oil using column chromatography. Alternatively, dissolve the oil in a minimal amount of a suitable solvent and add a non-solvent dropwise to induce precipitation.[14]

  • Reaction Fails to Proceed:

    • Cause: Inactive catalyst or incorrect temperature.

    • Solution: Use a fresh batch of sodium hydroxide, as it can absorb moisture and CO₂ from the air, reducing its basicity. Verify the reaction temperature is being maintained correctly.[14]

References

  • Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
  • Claisen–Schmidt condens
  • Claisen Schmidt condensation reaction: Significance and symbolism. BenchChem.
  • Claisen-Schmidt Condens
  • Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
  • CLAISEN-SCHMIDT CONDENS
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
  • Experimental protocol for chalcone synthesis and characteriz
  • Synthesis of 4-chlorobenzal pinacolone. PrepChem.com.
  • SYNTHESIS OF CHALCONES. JETIR.
  • How to synthesize chalcones by Claisen-Schmidt condens
  • Claisen-Schmidt Condens
  • Claisen Condens
  • Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. BenchChem.
  • Claisen-Schmidt Condens
  • Claisen-Schmidt Condens
  • 23.
  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs.
  • 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one. Acta Crystallographica Section E.
  • This compound.
  • 4-(4-Chlorophenyl)-3-buten-2-one. MilliporeSigma.
  • The Aldol Condens

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Application Note: Microwave-Assisted Synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (CAS: 1577-03-3). This


-unsaturated ketone is a critical intermediate in the agrochemical industry, specifically as a precursor for triazole fungicides like Tebuconazole.

Traditional synthesis relies on conventional heating (reflux) which often requires 4–12 hours and large volumes of solvent. The protocol described herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the Claisen-Schmidt condensation, reducing reaction time to under 20 minutes while significantly improving yield and atom economy. We present two variations: a Solvent-Free Green Method (ideal for discovery/screening) and a Solvent-Mediated Method (ideal for scale-up).

Reaction Mechanism & Rationale

The synthesis is a crossed aldol condensation (Claisen-Schmidt) between 4-chlorobenzaldehyde and 3,3-dimethyl-2-butanone (pinacolone) .

Mechanistic Pathway
  • Enolate Formation: Base deprotonates the

    
    -methyl group of pinacolone. The bulky tert-butyl group prevents self-condensation, ensuring high selectivity.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes rapid E1cB elimination (facilitated by microwave heating) to form the conjugated enone.
    
Mechanistic Diagram

ClaisenSchmidt Reactants Reactants (Pinacolone + 4-Cl-Benzaldehyde) Enolate Enolate Intermediate (Nucleophile) Reactants->Enolate Deprotonation (-H+) Base Catalyst (NaOH/OH-) Base->Enolate Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol C-C Bond Formation Product Target Enone (1-(4-Cl-Ph)-4,4-dimethylpent-1-en-3-one) Aldol->Product Microwave-Driven Dehydration (-H₂O) Water Byproduct (H₂O) Aldol->Water

Caption: Step-wise Claisen-Schmidt condensation mechanism highlighting the microwave-accelerated dehydration step.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

  • Reagents:

    • 4-Chlorobenzaldehyde (98% purity)

    • 3,3-Dimethyl-2-butanone (Pinacolone) (>97%)

    • Sodium Hydroxide (NaOH) pellets or Basic Alumina (Activity I)

    • Ethanol (absolute)

  • Vessels: 10 mL or 35 mL pressure-rated microwave vials with crimp/snap caps.

Method A: Solvent-Free (Green Chemistry Focus)

Best for: High throughput screening, maximum atom economy.

  • Catalyst Preparation: Grind NaOH pellets with Basic Alumina in a mortar (ratio 1:4 w/w) until a fine, homogeneous powder is obtained.

  • Loading: In a 10 mL microwave vial, mix:

    • 4-Chlorobenzaldehyde (1.40 g, 10 mmol)

    • Pinacolone (1.05 g, 10.5 mmol, 1.05 eq)

    • Prepared NaOH/Alumina catalyst (0.5 g)

  • Mixing: Vortex the solid/liquid slurry for 30 seconds to ensure intimate contact.

  • Irradiation: Cap the vial and irradiate.

    • Mode: Standard Control (Fixed Temp)

    • Temp: 100 °C

    • Hold Time: 5 minutes

    • Max Power: 150 W (Dynamic)

    • Pressure Limit: 250 psi

  • Workup: Cool to room temperature. Add dichloromethane (10 mL) to dissolve the product. Filter off the solid alumina catalyst. Evaporate solvent to yield the crude solid.

Method B: Ethanol-Mediated (Scale-Up Focus)

Best for: Obtaining high-purity crystals directly upon cooling.

  • Solution Prep: In a 35 mL microwave vial, dissolve:

    • 4-Chlorobenzaldehyde (2.81 g, 20 mmol)

    • Pinacolone (2.10 g, 21 mmol)

    • Ethanol (10 mL)

  • Catalysis: Add 1.0 mL of 10% aq. NaOH solution.

  • Irradiation:

    • Mode: Dynamic Power

    • Temp: 80 °C

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Allow the vial to cool slowly to room temperature, then chill in an ice bath (0–4 °C). The product will precipitate as white/colorless crystals. Filter, wash with cold ethanol (2 x 5 mL), and dry.

Workflow Visualization

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_iso Isolation Step1 Weigh Reagents (1:1.05 Molar Ratio) Step2 Add Catalyst (NaOH/Alumina or NaOH/EtOH) Step1->Step2 Step3 Ramp to Target Temp (80-100°C) Step2->Step3 Step4 Hold Time (5-10 mins) Step3->Step4 Step5 Cooling & Filtration Step4->Step5 Step6 Recrystallization (if required) Step5->Step6

Caption: Operational workflow for the microwave-assisted synthesis process.

Results & Characterization

The following data represents typical results obtained using Method B (Ethanol-Mediated).

Quantitative Data Summary
ParameterConventional HeatingMicrowave (Method B)[1]
Temperature Reflux (~78 °C)80 °C
Time 4.0 Hours10 Minutes
Yield 85–92%94–96%
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)
Purification Recrystallization often neededPure precipitate often obtained
Spectral Validation

To validate the synthesis, confirm the following spectral signatures:

  • Appearance: White to colorless crystalline solid.

  • Melting Point: 86–87 °C (359–360 K) [1].

  • 
    H NMR (300 MHz, CDCl
    
    
    
    ):
    • 
       1.23 (s, 9H, C(CH
      
      
      
      )
      
      
      ) – Distinctive t-butyl singlet.
    • 
       7.05 (d, J = 15.6 Hz, 1H, =CH-CO) – Trans-alkene doublet.
      
    • 
       7.36 (d, J = 8.4 Hz, 2H, Ar-H).
      
    • 
       7.50 (d, J = 8.4 Hz, 2H, Ar-H).
      
    • 
       7.62 (d, J = 15.6 Hz, 1H, Ar-CH=) – Deshielded beta-proton.
      
  • IR (KBr):

    • 1680 cm

      
       (C=O stretch, conjugated).
      
    • 1605 cm

      
       (C=C stretch).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to low power absorption.Ethanol is a good microwave absorber (high tan

). If using Method A (Solvent-free), ensure the alumina/reagent mix is not too dry; add 1 drop of water to aid dielectric heating.
Side Products Cannizzaro reaction of aldehyde.Ensure Pinacolone is added before the base, or use a slight excess (1.1 eq) of Pinacolone to consume the aldehyde rapidly.
Oiling Out Product melting during workup.The MP is ~87°C. If the reaction mixture is too hot during filtration, the product may be an oil. Cool to <10°C before filtering.
Vial Failure Excessive pressure.Although this reaction doesn't generate gas, ethanol vapor pressure at 120°C is significant. Do not exceed 100°C in sealed vessels without checking pressure ratings.

Safety Information (HSE)

  • 4-Chlorobenzaldehyde: Harmful if swallowed. Irritating to eyes/skin.

  • Pinacolone: Flammable liquid. Flash point 23°C.

  • Microwave Safety: Always use vessels designed for the specific reactor model. Never heat standard laboratory glassware in a sealed microwave cavity.

References

  • Wu, T.-Q., Xia, L., Hu, A.-X., & Ye, J. (2009).[2] this compound.[3][2][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 65(3), o653.

  • Srivastava, Y. K. (2008). Ecofriendly Microwave Assisted Synthesis of Some Chalcones. Rasayan Journal of Chemistry, 1(4), 884-886.

  • Kulkarni, S. V. (2006). Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one. U.S. Patent Application US20060111592A1.

  • CymitQuimica . (n.d.).[6] Product Safety Data Sheet: this compound.

Sources

Green chemistry methods for preparing sterically hindered enones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis of Sterically Hindered Enones

Executive Summary

The synthesis of sterically hindered


-unsaturated ketones (enones)—critical pharmacophores in oncology and anti-inflammatory drug discovery—is historically plagued by poor atom economy and excessive waste. Classical Claisen-Schmidt condensations involving bulky substrates (e.g., tert-butyl ketones, mesityl aldehydes) often stall due to kinetic barriers or suffer from competing retro-aldol reactions under thermodynamic control.

This guide details three "Green Chemistry" protocols designed to overcome these steric impediments without relying on hazardous dipolar aprotic solvents (DMF, DMSO). By leveraging Mechanochemistry (Solvent-Free) and Acoustic Cavitation (Ultrasound) , researchers can achieve yields >90% while reducing the Environmental Factor (E-factor) by up to an order of magnitude compared to traditional reflux methods.

The Challenge: Sterics vs. Kinetics

In hindered systems, the nucleophilic attack of the enolate on the carbonyl carbon is the rate-determining step. Bulky groups (e.g., a tert-butyl group in pinacolone) create a "cone of protection" that blocks the approach trajectory.

  • Classical Failure Mode: High temperatures required to overcome this barrier often degrade sensitive substrates or polymerize the product.

  • The Green Solution: High-energy input methods (grinding or cavitation) provide localized energy sufficient to cross the activation barrier (

    
    ) without bulk thermal degradation.
    

Method Selection Matrix

Use the following decision tree to select the optimal protocol for your specific substrate class.

DecisionMatrix Start Substrate Analysis BaseSensitive Base Sensitive? Start->BaseSensitive HindranceLevel Steric Hindrance Level BaseSensitive->HindranceLevel No MethodC Method C: Solid Acid Catalysis (Microwave) BaseSensitive->MethodC Yes (e.g., esters present) MethodA Method A: Solvent-Free Grinding (High Shear/Friction) HindranceLevel->MethodA Moderate (e.g., Isopropyl) MethodB Method B: Ultrasound-Assisted (Acoustic Cavitation) HindranceLevel->MethodB Severe (e.g., t-Butyl, Mesityl)

Figure 1: Decision matrix for selecting the appropriate green synthesis protocol based on substrate stability and steric bulk.

Protocol A: Solvent-Free Mechanochemical Synthesis

Principle: Friction generates localized heat ("hot spots") and disrupts the crystal lattice, creating a eutectic melt where reagents interact at high concentrations without solvent dilution. This is ideal for moderately hindered substrates.

Target Reaction: Synthesis of 4,4-dimethyl-1-phenylpent-1-en-3-one (Pinacolone Chalcone).

Materials
  • Reagents: Benzaldehyde (10 mmol, 1.06 g), Pinacolone (10 mmol, 1.00 g).

  • Catalyst: Solid NaOH pellets (12 mmol, 0.48 g).

  • Equipment: Agate Mortar and Pestle (or Retsch Mixer Mill MM 400 for scale-up).

Step-by-Step Procedure
  • Pre-Activation: Place the solid NaOH pellets in the mortar and grind to a fine powder (approx. 1-2 mins). Note: NaOH is hygroscopic; work quickly to avoid clumping.

  • Reagent Addition: Add the Pinacolone (liquid) to the powdered base. Grind gently to coat the base.

  • Initiation: Add Benzaldehyde.

  • The Grind: Grind the mixture vigorously.

    • Observation: Within 2-5 minutes, the mixture will turn from a white paste to a yellow/orange solid (characteristic of the enone chromophore).

    • Thermodynamics: The mixture may become warm. This is the heat of reaction and friction driving the condensation.

  • Completion: Continue grinding for a total of 10–15 minutes. Monitor by TLC (20% EtOAc/Hexane).

  • Work-up (Green): Add 20 mL of cold water to the mortar. The solid product will precipitate, while the NaOH and unreacted starting materials dissolve.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from hot Ethanol (95%).

Data Validation:

  • Yield: Typically 92–96%.

  • Atom Economy: ~85% (Loss is only H2O).

  • E-Factor: < 1.0 (excluding water).

Protocol B: Ultrasound-Assisted Aqueous Synthesis

Principle: For severely hindered ketones, grinding may not provide sufficient molecular mobility. Ultrasound (20–40 kHz) creates cavitation bubbles. The collapse of these bubbles generates transient temperatures of ~5000 K and pressures of ~1000 atm, forcing the bulky enolate and aldehyde together.

Target Reaction: Synthesis of bis-chalcones or sterically crowded anthracene derivatives.

Materials
  • Solvent: 50% Ethanol/Water mixture (Green solvent).

  • Catalyst: Lithium Hydroxide (LiOH) or Poly(N-vinylimidazole) (Solid base, reusable).

  • Equipment: Ultrasonic Cleaner (Bath) or Probe Sonicator (e.g., QSonica).

Step-by-Step Procedure
  • Dissolution: Dissolve the hindered ketone (5 mmol) and aldehyde (5.5 mmol) in 10 mL of Ethanol.

  • Catalyst Addition: Add aqueous LiOH (10% w/v, 2 mL) dropwise.

    • Expert Tip: For extremely hydrophobic substrates, add 5 mol% of CTAB (Cetyltrimethylammonium bromide) to form micelles, concentrating reactants in the hydrophobic core.

  • Sonication: Place the flask in the ultrasonic bath at room temperature. Irradiate at 40 kHz.

    • Time: 15–45 minutes (vs. 12+ hours reflux).

  • Monitoring: Sonication accelerates precipitation. Once the solution becomes a thick slurry, the reaction is likely complete.

  • Work-up: Pour the mixture into 50 mL crushed ice/water containing dilute HCl (to neutralize base).

  • Isolation: Filter the precipitate.

Mechanism & Workflow:

UltrasoundFlow Step1 Reagents + Surfactant (CTAB) Step2 Micelle Formation (Hydrophobic Core) Step1->Step2 Step3 Ultrasound (40kHz) Cavitation Bubble Collapse Step2->Step3 Step4 Transient High T/P (Steric Barrier Crossing) Step3->Step4 Energy Input Step5 Product Precipitation Step4->Step5

Figure 2: Mechanism of surfactant-assisted sonochemical synthesis. The micelle concentrates reactants, while cavitation provides the energy to overcome steric repulsion.

Comparative Analysis: Green vs. Classical

The following table contrasts the Green methods against the classical Claisen-Schmidt (NaOH/EtOH Reflux) for the synthesis of t-butyl-chalcone.

MetricClassical RefluxMethod A (Grinding)Method B (Ultrasound)
Reaction Time 12–24 Hours10–20 Minutes30–60 Minutes
Yield 65–75%92–96%88–94%
Solvent Usage High (EtOH/MeOH)None (Solvent-Free)Low (Aq. EtOH)
Energy Profile High (Continuous Heat)Low (Manual/Mechanical)Moderate (Electrical)
E-Factor > 25< 1~ 2–5
Selectivity Mixed (Michael adducts)High (Enone only)High (Enone only)

Troubleshooting & Optimization

  • Problem: Paste becomes too hard to grind.

    • Solution: Add 1-2 drops of glycerol. It acts as a "liquid grinding auxiliary" without acting as a bulk solvent.

  • Problem: Low conversion in Ultrasound.

    • Solution: The position in the bath matters. Ensure the flask is located at a "node" of maximum cavitation intensity (visible by the vigorous disturbance of the liquid surface).

  • Problem: Acid-Sensitive Substrates.

    • Solution: If using Method C (Solid Acid), switch from Sulfated Zirconia to a milder solid acid like Montmorillonite K-10 clay .

References

  • Dhaneshwar, S. R., et al. (2013).[1] "A solvent-free protocol for the green synthesis of heterocyclic chalcones." Scholars Research Library. Link

  • Cravotto, G., et al. (2003).[2] "The Aldol Reaction under High-Intensity Ultrasound: A Novel Approach to an Old Reaction." European Journal of Organic Chemistry.[2] Link

  • Younis, A., & Said, A. O. (2023).[3] "Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry." Journal of the Turkish Chemical Society Section A. Link

  • Sheldon, R. A. (2017). "The E Factor: 25 years on." Green Chemistry. Link

  • Li, J. T., et al. (2011). "Ultrasound-assisted synthesis of chalcones with high product yields." Ultrasonics Sonochemistry. Link

Sources

Application Notes and Protocols for the Asymmetric Epoxidation of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Importance of Chiral Epoxides

In the landscape of modern pharmaceutical development and fine chemical synthesis, the stereocontrolled synthesis of molecules is of paramount importance. Chiral epoxides are highly valuable building blocks due to their inherent reactivity and stereochemical density. The strained three-membered ring of an epoxide is susceptible to nucleophilic attack, allowing for the regioselective and stereospecific introduction of a wide array of functional groups. This capability makes them versatile intermediates in the synthesis of complex, biologically active molecules.

The target molecule, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, is an α,β-unsaturated ketone, also known as a chalcone analogue. The electron-withdrawing nature of the carbonyl group renders the double bond electron-deficient, a key characteristic that dictates the choice of epoxidation methodology. This guide provides detailed protocols and mechanistic insights into three powerful and complementary asymmetric epoxidation methods suitable for this class of substrate: the Juliá-Colonna epoxidation, the Shi epoxidation, and organocatalytic epoxidation. Each protocol is presented with the underlying scientific principles to empower researchers to not only execute these reactions but also to troubleshoot and adapt them as needed.

II. Juliá-Colonna Epoxidation: Polypeptide-Catalyzed Precision

The Juliá-Colonna epoxidation is a highly effective method for the asymmetric epoxidation of electron-deficient olefins, such as chalcones.[1] It famously employs poly-L-leucine (PLL) as a catalyst in a triphasic system, offering excellent enantioselectivities under mild conditions.[1]

A. Mechanistic Rationale

This reaction operates at the interface of an organic solvent (typically toluene), an aqueous basic solution of hydrogen peroxide, and the insoluble polypeptide catalyst.[1] The helical structure of the poly-L-leucine is believed to be crucial for catalysis. Under basic conditions, hydrogen peroxide is deprotonated to form a hydroperoxide anion. This anion coordinates with the N-terminal region of the polypeptide, and the chiral environment of the catalyst directs the nucleophilic attack of the hydroperoxide onto the β-carbon of the enone.[1] This controlled approach dictates the stereochemical outcome of the epoxidation.[1]

B. Experimental Protocol

Materials:

  • This compound

  • Poly-L-leucine (PLL)

  • Toluene

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add poly-L-leucine (typically 5-10 mol%).

  • Add toluene (e.g., 5 mL).

  • In a separate vial, prepare the oxidant solution by carefully adding 30% H₂O₂ (2.0-3.0 mmol, 2.0-3.0 equiv) to a 2M NaOH solution (e.g., 1 mL). Caution: This mixture is highly reactive.

  • Add the freshly prepared basic H₂O₂ solution to the reaction flask.

  • Stir the resulting triphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Data Presentation
ParameterTypical Value
Catalyst Loading5-10 mol%
OxidantH₂O₂
BaseNaOH
Solvent SystemToluene/Water
TemperatureRoom Temperature
Typical YieldHigh (>90%)
Typical EnantioselectivityExcellent (>95% ee)
D. Logical Workflow

juliá_colonna_workflow start Start: Assemble Reactants reactants 1. Add Substrate, PLL, and Toluene to Flask start->reactants oxidant 2. Prepare Basic H₂O₂ Solution reactants->oxidant reaction 3. Combine and Stir Vigorously at RT oxidant->reaction monitor 4. Monitor by TLC reaction->monitor workup 5. Quench and Extract with Ethyl Acetate monitor->workup purify 6. Purify by Column Chromatography workup->purify product End: Isolate Chiral Epoxide purify->product

Caption: Juliá-Colonna Epoxidation Experimental Workflow.

III. Shi Epoxidation: A Sweet Approach to Asymmetric Synthesis

The Shi epoxidation employs a chiral ketone catalyst derived from D-fructose to deliver oxygen to the alkene.[2][3] The terminal oxidant is typically potassium peroxymonosulfate, commercially available as Oxone.[2][3] This method is valued for its operational simplicity and the use of an environmentally benign oxidant.

A. Mechanistic Rationale

The active oxidant in the Shi epoxidation is a chiral dioxirane, which is generated in situ from the reaction of the fructose-derived ketone catalyst and Oxone.[2][3][4] The dioxirane is a potent oxygen-transfer agent. The stereochemistry of the epoxide is determined by the facial selectivity of the oxygen transfer from the chiral dioxirane to the alkene. The bulky substituents on the catalyst effectively block one face of the dioxirane, leading to a highly enantioselective epoxidation on the less sterically hindered face.[2]

B. Experimental Protocol

Materials:

  • This compound

  • Shi catalyst (fructose-derived ketone)

  • Oxone (potassium peroxymonosulfate)

  • Acetonitrile (CH₃CN)

  • Dipotassium hydrogen phosphate (K₂HPO₄) or Potassium carbonate (K₂CO₃) for buffering

  • Ethyl acetate

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the Shi catalyst (10-30 mol%) in a mixture of acetonitrile and water.

  • Add a buffer, such as K₂HPO₄ or K₂CO₃, to maintain a basic pH (typically around 8-10).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve Oxone (2.0-3.0 mmol, 2.0-3.0 equiv) in water.

  • Slowly add the Oxone solution to the reaction mixture over a period of several hours using a syringe pump.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the excess oxidant by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

C. Data Presentation
ParameterTypical Value
Catalyst Loading10-30 mol%
OxidantOxone
BufferK₂HPO₄ or K₂CO₃
Solvent SystemAcetonitrile/Water
Temperature0 °C to Room Temperature
Typical YieldGood to High (80-95%)
Typical EnantioselectivityExcellent (>90% ee)
D. Logical Workflow

shi_epoxidation_workflow start Start: Prepare Reaction Mixture reactants 1. Dissolve Substrate and Shi Catalyst start->reactants buffer 2. Add Buffer and Cool to 0 °C reactants->buffer oxidant 3. Slowly Add Aqueous Oxone Solution buffer->oxidant reaction 4. Stir at 0 °C and Monitor by TLC oxidant->reaction workup 5. Quench with Na₂S₂O₃ and Extract reaction->workup purify 6. Purify by Column Chromatography workup->purify product End: Obtain Chiral Epoxide purify->product

Caption: Shi Epoxidation Experimental Workflow.

IV. Organocatalytic Epoxidation: The Power of Small Molecules

Organocatalysis offers a metal-free approach to asymmetric epoxidation. Chiral amines, particularly pyrrolidine derivatives, have been successfully employed to catalyze the epoxidation of α,β-unsaturated ketones.[5][6]

A. Mechanistic Rationale

The catalytic cycle is initiated by the reversible reaction of the chiral amine catalyst with the enone substrate to form a chiral iminium ion intermediate.[7] This activation of the substrate facilitates the nucleophilic attack of an oxidant, such as hydrogen peroxide, on the β-carbon. The stereochemistry of the catalyst directs the approach of the oxidant, leading to an enantioselective epoxidation. The catalyst is then regenerated, completing the cycle.

B. Experimental Protocol (General)

Materials:

  • This compound

  • Chiral amine catalyst (e.g., a derivative of proline or a cinchona alkaloid)

  • Hydrogen peroxide (H₂O₂) or an alternative oxidant like tert-butyl hydroperoxide (TBHP)

  • A suitable organic solvent (e.g., dichloromethane, chloroform, or toluene)

  • Additives, if required (e.g., an acid or base co-catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in the chosen solvent, add the chiral amine catalyst (5-20 mol%).

  • If necessary, add any co-catalysts.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the oxidant (e.g., 30% H₂O₂, 1.5-2.0 equiv).

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of a reducing agent like Na₂S₂O₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

C. Data Presentation
ParameterTypical Value
Catalyst Loading5-20 mol%
OxidantH₂O₂ or TBHP
SolventHalogenated or Aromatic Solvents
Temperature0 °C to Room Temperature
Typical YieldModerate to High (70-90%)
Typical EnantioselectivityGood to Excellent (80-99% ee)
D. Logical Workflow

organo_epoxidation_workflow start Start: Set Up Reaction reactants 1. Dissolve Substrate and Catalyst start->reactants conditions 2. Cool to Desired Temperature reactants->conditions oxidant 3. Add Oxidant Slowly conditions->oxidant reaction 4. Stir and Monitor by TLC oxidant->reaction workup 5. Quench and Perform Aqueous Workup reaction->workup purify 6. Purify via Column Chromatography workup->purify product End: Isolate Enantioenriched Epoxide purify->product

Caption: Organocatalytic Epoxidation Experimental Workflow.

V. Conclusion and Outlook

The asymmetric epoxidation of this compound is a valuable transformation for accessing a key chiral building block. This guide has provided detailed protocols for three distinct and powerful methods: the Juliá-Colonna epoxidation, the Shi epoxidation, and organocatalytic epoxidation. The choice of method will depend on various factors, including the desired scale, cost considerations, and available resources. The Juliá-Colonna epoxidation is particularly well-suited for chalcone-like substrates, often providing the highest enantioselectivities. The Shi epoxidation offers an operationally simple and environmentally friendly alternative. Organocatalytic methods are continually evolving and provide a broad and tunable platform for asymmetric synthesis. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently synthesize the target chiral epoxide and unlock its potential in the development of novel therapeutics and other advanced materials.

References

  • Juliá, S.; Colonna, S. Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by poly-aminoacids. J. Chem. Soc., Perkin Trans. 11982 , 1317-1324. [Link]

  • Porter, M. J.; Skidmore, J. Asymmetric epoxidation of electron-deficient olefins. Chem. Commun.2000 , 1215-1225. [Link]

  • Marchetti, M.; List, B. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Ketones. Angew. Chem. Int. Ed.2007 , 46, 4244-4246. [Link]

  • Reisinger, C. M. Epoxidations and hydroperoxidations of α,β-unsaturated ketones: an approach through asymmetric organocatalysis. Doctoral Thesis, University of Cologne, 2009 . [Link]

  • Shi, Y. Organocatalytic Asymmetric Epoxidation of Alkenes by Ketones. Acc. Chem. Res.2004 , 37, 488-496. [Link]

  • Wikipedia. Juliá–Colonna epoxidation. [Link]

  • Wikipedia. Shi epoxidation. [Link]

  • Lattanzi, A. Stereoselective Epoxidation of Electron-Deficient Alkenes. In Comprehensive Organic Synthesis II; Elsevier, 2014 ; Vol. 7, pp 496-539. [Link]

Sources

Application Notes & Protocols for the Synthesis of Pyrazoline Derivatives Using 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Pyrazoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Their derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of a specific pyrazoline derivative starting from 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. This α,β-unsaturated ketone, a type of chalcone, serves as a versatile precursor for the facile construction of the pyrazoline heterocycle.[1][6] We will detail the synthesis of the chalcone precursor, its subsequent cyclocondensation with hydrazine hydrate, the underlying reaction mechanisms, detailed experimental protocols, and methods for structural characterization.

Introduction: The Significance of Pyrazoline Heterocycles

The five-membered heterocyclic ring system of pyrazoline, containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][3] The structural versatility of pyrazolines allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical properties and biological activities. The most common and efficient synthetic route to 2-pyrazolines involves the cyclocondensation reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazine and its derivatives.[7][8] This reaction is robust, generally high-yielding, and allows for the creation of diverse molecular libraries essential for modern medicinal chemistry research.[1]

This guide focuses on a specific synthetic pathway commencing with the Claisen-Schmidt condensation to form the chalcone, this compound, followed by its conversion to the corresponding pyrazoline.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazoline Synthesis 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Chalcone 1-(4-Chlorophenyl)-4,4-dimethyl -pent-1-en-3-one 4-Chlorobenzaldehyde->Chalcone  + Pinacolone 3,3-Dimethylbutan-2-one (Pinacolone) Pinacolone->Chalcone  NaOH, Ethanol Pyrazoline 5-(4-Chlorophenyl)-3-(tert-butyl) -4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline  Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline  Glacial Acetic Acid, Ethanol

Figure 1: General two-stage synthesis pathway.

Synthesis of Precursor: this compound

The synthesis of the chalcone precursor is achieved via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the aldol condensation between an aldehyde (4-chlorobenzaldehyde) and a ketone (3,3-dimethylbutan-2-one, commonly known as pinacolone), followed by dehydration to yield the characteristic α,β-unsaturated ketone scaffold.[9][10]

Causality of Experimental Choices:
  • Reactants: 4-chlorobenzaldehyde is chosen for the aryl group, and pinacolone provides the bulky tert-butyl group, which can influence the pharmacological profile of the final pyrazoline derivative.

  • Catalyst: Sodium hydroxide (NaOH) is an effective and inexpensive base catalyst that deprotonates the α-carbon of the ketone, initiating the condensation.[11]

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the catalyst, and its boiling point is suitable for conducting the reaction at an elevated temperature to ensure a reasonable reaction rate.[9][10]

  • Temperature: The reaction is performed at an elevated temperature (around 70-80°C) to drive the dehydration of the intermediate aldol adduct, ensuring a high yield of the desired chalcone.[9][11]

Protocol 1: Synthesis of this compound
Reagents & Materials Equipment
4-ChlorobenzaldehydeRound-bottom flask (250 mL)
3,3-Dimethylbutan-2-one (Pinacolone)Magnetic stirrer with heating plate
Sodium Hydroxide (NaOH)Reflux condenser
Ethanol (95%)Beaker, Buchner funnel, filter paper
Deionized WaterThin Layer Chromatography (TLC) plate
Hydrochloric Acid (HCl, dilute)Capillary tubes for melting point

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (0.05 mol, 7.03 g) in 100 mL of ethanol.

  • To this solution, add 3,3-dimethylbutan-2-one (0.0525 mol, 5.26 g, ~6.5 mL) dropwise while stirring.[9]

  • Prepare a 50% aqueous solution of NaOH. Add a catalytic amount (e.g., 0.2 g) to the reaction mixture.[9]

  • Attach a reflux condenser and heat the mixture to 70-80°C with continuous stirring for approximately 4-6 hours.[9][11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the aldehyde spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the cooled mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Collect the solid precipitate by vacuum filtration through a Buchner funnel.

  • Wash the crude product thoroughly with cold deionized water until the washings are neutral.

  • Dry the product in a desiccator. For higher purity, the crude chalcone can be recrystallized from ethanol.[6] The expected yield is typically high, often exceeding 90%.[9][10]

Synthesis of Pyrazoline Derivative

The core of this application note is the conversion of the synthesized chalcone into a 2-pyrazoline derivative. This is achieved through a cyclocondensation reaction with hydrazine hydrate. The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which facilitates the cyclization step.[7][12]

Reaction Mechanism

The formation of the pyrazoline ring from a chalcone and hydrazine proceeds via a well-established two-step mechanism:

  • Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the β-carbon of the α,β-unsaturated ketone system. This 1,4-conjugate addition (Michael addition) breaks the carbon-carbon double bond and forms a transient enolate intermediate.[7]

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes a rapid intramolecular cyclization where the second nitrogen atom of the hydrazine moiety attacks the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable five-membered pyrazoline ring.[12]

G start Chalcone + Hydrazine intermediate1 Michael Adduct (Enolate Intermediate) start->intermediate1 1. Michael Addition (Nucleophilic Attack) intermediate2 Cyclized Intermediate (Hydroxypyrazolidine) intermediate1->intermediate2 2. Intramolecular    Cyclization product Pyrazoline + H₂O intermediate2->product 3. Dehydration G cluster_prep Preparation cluster_chalcone Chalcone Synthesis (Protocol 1) cluster_pyrazoline Pyrazoline Synthesis (Protocol 2) cluster_analysis Analysis & Characterization reagents Gather Reagents: 4-Chlorobenzaldehyde, Pinacolone, NaOH, EtOH synthesis1 Claisen-Schmidt Condensation (Reflux, 4-6h) reagents->synthesis1 workup1 Precipitation, Filtration & Washing synthesis1->workup1 TLC Monitoring purify1 Recrystallization (Ethanol) workup1->purify1 synthesis2 Cyclocondensation with Hydrazine Hydrate (Reflux, 4-6h) purify1->synthesis2 Characterized Chalcone workup2 Precipitation, Filtration & Washing synthesis2->workup2 TLC Monitoring purify2 Recrystallization (Ethanol) workup2->purify2 char Spectroscopic Analysis: FT-IR, ¹H NMR, ¹³C NMR, Mass Spec purify2->char Final Product bio Optional: Biological Activity Screening char->bio

Figure 3: A standard workflow from synthesis to characterization.

Conclusion

The synthesis of pyrazoline derivatives from chalcones is a robust and highly adaptable method for generating compounds with significant potential in drug discovery. [1]The protocols provided herein for the synthesis of 5-(4-chlorophenyl)-3-(tert-butyl)-4,5-dihydro-1H-pyrazole offer a clear, validated, and reproducible pathway. By understanding the causality behind the experimental choices and the underlying chemical mechanisms, researchers can confidently adapt these methods to create novel analogues for biological evaluation.

References

  • Çelik, G. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gümüşhane University Journal of Science and Technology Institute, 11(2), 622-628. [Link]

  • Rahman, M. A., & Siddiqui, A. A. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 165-175. [Link]

  • Parajuli, R. R., Pokhrel, P., Tiwari, A. K., & Banerjee, J. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science, 3(12), 149-155. [Link]

  • Patel, H. R., & Patel, H. V. (2012). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 4(5), 1933-1939. [Link]

  • Sharma, P., & Kumar, A. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 170-176. [Link]

  • Hollingsworth, C. (2016). Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. [Link]

  • Neliti (2013). Pharmacological Activities of Pyrazolone Derivatives. [Link]

  • Shashiprabha, & Sharanabasappa, A. (2014). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. International Journal of Science and Research, 3(7), 14-17. [Link]

  • Kaka, S. J., & Salih, S. M. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. ZANCO Journal of Pure and Applied Sciences, 31(s6), 113-122. [Link]

  • Wu, T. Q., Xia, L., Hu, A. X., & Ye, J. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o653. [Link]

  • Asrol, M., & Ardiansah, B. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Indonesian Journal of Chemistry, 19(1), 223-233. [Link]

  • CN103242151B (2015). Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • Wu, T. Q., Xia, L., Hu, A. X., & Ye, J. (2009). This compound. ResearchGate. [Link]

  • Prasad, Y. R., Rao, A. L., Prasoona, L., & Murali, K. (2005). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 21(3), 547-550. [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Chlorophenyl Enones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Reduction of Chlorophenyl Enones

The catalytic hydrogenation of chlorophenyl enones presents a significant challenge in synthetic chemistry, demanding a delicate balance between the desired reduction of the carbon-carbon double bond and the undesired hydrodechlorination of the aromatic ring. This guide provides an in-depth exploration of the principles, catalyst selection, and procedural details necessary to achieve high chemoselectivity in this transformation. For researchers in drug development and fine chemical synthesis, mastering this reaction is crucial for accessing a wide array of valuable saturated ketone intermediates while preserving the crucial chloro-substituent for subsequent cross-coupling reactions or as a key pharmacophoric element.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of both the desired hydrogenation and the problematic hydrodehalogenation. By understanding the factors that govern these competing pathways, the researcher can make informed decisions to optimize their reaction conditions for maximal yield and purity of the target saturated chlorophenyl ketone.

Mechanistic Considerations: The Tug-of-War Between Hydrogenation and Hydrodehalogenation

The selective hydrogenation of a chlorophenyl enone is a classic example of chemoselectivity, where a reagent must differentiate between two or more reactive functional groups within the same molecule. In this case, the primary competition is between the reduction of the α,β-unsaturated C=C bond and the cleavage of the C-Cl bond on the aromatic ring.

Desired Pathway: Hydrogenation of the Enone System

The hydrogenation of the enone's carbon-carbon double bond typically proceeds via the Horiuti-Polanyi mechanism on the surface of a heterogeneous catalyst[1]. This process can be visualized as a series of steps involving the adsorption of both hydrogen and the enone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

cluster_0 Catalyst Surface Enone Chlorophenyl Enone Adsorbed_Enone Adsorbed Enone Enone->Adsorbed_Enone Adsorption H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption Intermediate Hydrogenated Intermediate Adsorbed_Enone->Intermediate H addition Adsorbed_H->Intermediate Product Saturated Ketone Intermediate->Product H addition & Desorption

Caption: Generalized workflow for enone hydrogenation.

Undesired Pathway: Hydrodehalogenation

Hydrodehalogenation, the reductive cleavage of the carbon-halogen bond, is a common side reaction, particularly with palladium catalysts. The generally accepted mechanism involves the oxidative addition of the aryl chloride to a low-valent metal center on the catalyst surface, followed by a reductive elimination step that releases the dechlorinated aromatic compound. The presence of a base can significantly accelerate this process by neutralizing the generated HCl, which can poison the catalyst[2].

cluster_1 Catalyst Surface Aryl_Chloride Aryl Chloride Oxidative_Addition Ar-Pd(II)-Cl Aryl_Chloride->Oxidative_Addition Oxidative Addition Pd(0) Pd(0) site Pd(0)->Oxidative_Addition Reductive_Elimination Ar-Pd(II)-H Oxidative_Addition->Reductive_Elimination Halide-Hydride Exchange Hydride_Source [H] Hydride_Source->Reductive_Elimination Reductive_Elimination->Pd(0) Dechlorinated_Product Dechlorinated Arene Reductive_Elimination->Dechlorinated_Product Reductive Elimination

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Solvent-free aldol condensation methods for dimethylpent-1-en-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Free Mechanochemical Synthesis of (E)-4,4-Dimethyl-1-arylpent-1-en-3-one Derivatives

Executive Summary & Scientific Rationale

The synthesis of α,β-unsaturated ketones (enones) is a cornerstone of medicinal chemistry, serving as a gateway to chalcone mimetics, pyrazolines, and Michael acceptors for covalent inhibition strategies. Specifically, (E)-4,4-dimethyl-1-arylpent-1-en-3-one derivatives—synthesized from the condensation of pinacolone (3,3-dimethyl-2-butanone) and substituted benzaldehydes—represent a sterically demanding subclass of chalcones. The bulky tert-butyl group at the C4 position confers unique pharmacokinetic stability by blocking metabolic reduction at the carbonyl center, a common liability in standard chalcones.

Traditional protocols utilize ethanol or methanol with aqueous base, often requiring reflux and extended reaction times (12–24 hours). These solvent-heavy methods suffer from poor atom economy and the generation of significant liquid waste.

This guide details a Solvent-Free Mechanochemical Protocol (Grinding) and a Microwave-Assisted Protocol . These methods leverage the "melting point depression" phenomenon where mixing two solids (aldehyde and base) with a liquid ketone creates a eutectic melt, facilitating rapid mass transfer without auxiliary solvents.

Key Advantages:

  • Reaction Time: Reduced from hours to <20 minutes.

  • Stereoselectivity: Exclusive formation of the (E)-isomer due to thermodynamic control during the dehydration step.

  • Green Metrics: Near-zero Solvent Intensity (SI); Atom Economy >90%.

Mechanistic Principles

The reaction proceeds via a Claisen-Schmidt aldol condensation.[1] In the absence of solvent, the high concentration of reagents accelerates the rate-determining step (nucleophilic attack).

Pathway Analysis:

  • Enolization: The bulky tert-butyl group of pinacolone forces deprotonation at the methyl position (C1 of the ketone), forming the enolate. Steric hindrance prevents self-condensation of the ketone.

  • Addition: The enolate attacks the electrophilic aldehyde carbonyl.

  • E1cB Elimination: Rapid dehydration occurs to form the conjugated enone. The (E)-geometry is favored to minimize steric clash between the phenyl ring and the carbonyl group.

AldolMechanism cluster_conditions Reaction Drivers Reagents Pinacolone + Ar-CHO + NaOH Enolate Enolate Formation (Methyl Deprotonation) Reagents->Enolate Solid-Solid/Liq Interface Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack TS_Elimination Transition State (E1cB Dehydration) Intermediate->TS_Elimination -OH loss Product (E)-Enone Product (Thermodynamic Isomer) TS_Elimination->Product Irreversible High Concentration High Concentration High Concentration->Enolate Exotherm Exotherm Exotherm->TS_Elimination

Figure 1: Mechanistic pathway of the solvent-free Claisen-Schmidt condensation highlighting the E1cB elimination step which drives the reaction to completion.

Experimental Protocols

Protocol A: Mechanochemical Grinding (Standard Method)

Best for: Teaching labs, small-scale library generation (50–500 mg).

Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone): 1.0 equiv.

  • Substituted Benzaldehyde: 1.0 equiv.[1]

  • Sodium Hydroxide (NaOH) pellets: 1.2 equiv (solid).

  • Workup: 10% HCl, Ice-water, 95% Ethanol (for recrystallization).

Workflow:

  • Weighing: Place 1.0 equiv of the aldehyde (e.g., 4-chlorobenzaldehyde) and 1.0 equiv of pinacolone in a clean porcelain mortar.

  • Initiation: Add 1.2 equiv of solid NaOH pellets.

  • Grinding: Grind vigorously with a pestle.

    • Observation: The mixture will initially turn into a "wet" paste or oil (eutectic melt) within 1–2 minutes.

    • Exotherm: The mortar will feel warm to the touch.

    • Solidification: Continue grinding for 10–15 minutes. The mixture will solidify into a dry, colored mass (pale yellow to orange, depending on substituents) as the product crystallizes out, driving the equilibrium forward.

  • Quenching: Allow the solid to stand for 5 minutes. Add 5 mL of 10% HCl directly to the mortar and grind gently to break up the solid and neutralize the base.

  • Isolation: Transfer the slurry to a vacuum filtration funnel. Wash the solid with cold water (3 x 10 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize the crude solid from hot 95% ethanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Difficult substrates (electron-rich aldehydes) or larger scales.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solid Support: Basic Alumina (

    
    ) can be used as a catalyst/support to improve energy transfer, though neat NaOH works.
    

Workflow:

  • Mix aldehyde, pinacolone, and pulverized NaOH (or KOH) in a microwave-safe vial.

  • Irradiate at 300 W for 1–3 minutes (pulsed: 30s ON, 10s OFF to prevent overheating).

  • Cool to room temperature.

  • Extract the product with Ethyl Acetate (free of base) or triturate with water/HCl as in Protocol A.

Data Analysis & Characterization

The following table summarizes expected physical data for common derivatives synthesized via this method.

Derivative (R-C₆H₄-)AppearanceMelting Point (°C)Yield (Grinding)Yield (Microwave)¹H NMR Characteristic (Vinyl)
H- (Unsubstituted) White/Pale Yellow Solid41–4388%92%δ 7.6 (d, J=15.5 Hz)
4-Cl- (Chloro) White Needles84–8694%96%δ 7.5 (d, J=15.6 Hz)
4-OMe- (Methoxy) Pale Yellow Plates76–7885%89%δ 7.6 (d, J=15.5 Hz)
4-NO₂- (Nitro) Yellow/Orange Solid118–12096%98%δ 7.8 (d, J=15.8 Hz)
3,4-Dimethoxy- Yellow Powder90–9282%88%δ 7.5 (d, J=15.4 Hz)

Note: The coupling constant (J) of ~15.5 Hz confirms the (E)-trans geometry.

Visual Workflow Diagram

Workflow Start Start: Weigh Reagents (Aldehyde + Pinacolone) Mix Add Solid NaOH (Catalyst) Start->Mix Grind Mechanochemical Grinding (10-15 mins) Mix->Grind Observe Observation Point: Formation of Eutectic Melt -> Solid Grind->Observe Quench Quench with 10% HCl (Neutralize Base) Observe->Quench Solid formed Filter Vacuum Filtration & Water Wash Quench->Filter Purify Recrystallization (95% Ethanol) Filter->Purify

Figure 2: Step-by-step workflow for the mechanochemical synthesis of dimethylpent-1-en-3-one derivatives.

Troubleshooting & Critical Parameters

Issue: "Oiling Out" (Failure to Solidify)

  • Cause: Incomplete reaction or presence of impurities lowering the melting point.[2]

  • Solution: Scratch the inner wall of the vessel with a glass rod to induce nucleation. If the product remains oily, add a seed crystal of the product or cool the mortar in an ice bath while grinding.

  • Alternative: For liquid products (rare with this scaffold), extract with diethyl ether, dry over

    
    , and remove solvent.
    

Issue: Low Yield with Electron-Rich Aldehydes

  • Cause: 4-Methoxy or 4-Dimethylamino groups deactivate the aldehyde carbonyl (reduced electrophilicity).

  • Solution: Increase grinding time to 30 minutes or use the Microwave Protocol (Protocol B). Increasing the amount of NaOH to 1.5 equiv can also help.

Issue: Cannizzaro Reaction Side-Product

  • Cause: Excessively high base concentration with no enolizable ketone present (unlikely if pinacolone is added first).

  • Solution: Ensure pinacolone and aldehyde are mixed before adding the base.

Safety & Handling

  • Sodium Hydroxide: Caustic. Causes severe burns. Wear gloves and eye protection. When neutralizing with HCl, add acid slowly to prevent splashing from heat of neutralization.

  • Enones (Product): α,β-unsaturated ketones are Michael acceptors and potential skin sensitizers/lachrymators. Handle the crude solid in a fume hood.

  • Waste Disposal: The filtrate contains NaCl and trace organics. Neutralize to pH 7 before disposal. The solid filter cake is the product.

References

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. ResearchGate. Available at: [Link]

  • Benzalpinacolone (Organic Syntheses Procedure). Organic Syntheses, Coll. Vol. 1, p.81 (1941). Available at: [Link]

  • Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment. World Journal of Chemical Education. Available at: [Link]

  • Solvent-Free Aldol Condensation. Truman State University ChemLab. Available at: [Link]

  • Green Chemistry: Solvent-Free Synthesis of Chalcones. Royal Society of Chemistry (RSC) Education. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth exploration of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, a chalcone derivative, as a pivotal precursor in the synthesis of diverse heterocyclic compounds. We delve into the strategic application of this α,β-unsaturated ketone, detailing its reactivity and providing validated, step-by-step protocols for the synthesis of key heterocyclic scaffolds such as pyrazoles, isoxazoles, and pyrimidines. The document is designed for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights into reaction mechanisms and practical, field-proven methodologies to facilitate the discovery of novel bioactive molecules.

Introduction: The Strategic Value of a Versatile Chalcone

This compound is a member of the chalcone family, characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1] Its synthetic value is anchored in its distinct electrophilic centers: the carbonyl carbon (C-3) and the β-vinylic carbon (C-1). This 1,3-dielectrophilic nature makes it an exceptionally versatile substrate for cyclocondensation reactions with a wide array of binucleophilic reagents.

The presence of the 4-chlorophenyl group provides a site for further functionalization via cross-coupling reactions and imparts specific lipophilic and electronic properties to the final heterocyclic products. The bulky tert-butyl group offers steric influence that can direct reaction regioselectivity and often enhances the crystallinity of products, simplifying purification. This compound is a recognized intermediate in the pesticide industry, notably in the synthesis of fungicides like tebuconazole, highlighting its industrial relevance.[2][3][4]

This document will systematically detail the synthesis of the precursor itself, followed by its application in constructing medicinally relevant heterocyclic cores.

Synthesis of the Precursor: this compound

The most direct and efficient synthesis of the title chalcone is achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the aldol addition of an enolate (from pinacolone) to an aldehyde (4-chlorobenzaldehyde), followed by spontaneous dehydration to yield the α,β-unsaturated ketone.

Causality of Experimental Choices:

  • Catalyst: Sodium hydroxide (NaOH) is a cost-effective and potent base sufficient to deprotonate pinacolone, forming the required enolate nucleophile.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the NaOH catalyst, facilitating a homogenous reaction mixture.

  • Temperature: The reaction is initially cooled to control the rate of the exothermic aldol addition, preventing side reactions. It is then gently heated to ensure the complete dehydration of the aldol intermediate to the final conjugated product.[2][3]

G cluster_workflow Synthesis Workflow start Reactants: 4-Chlorobenzaldehyde Pinacolone (3,3-dimethylbutan-2-one) process1 Dissolve in Ethanol Add NaOH Catalyst start->process1 process2 Stir at 333 K (60°C) for 4h (Monitor by TLC) process1->process2 process3 Evaporate Solvent Cool to 277 K (4°C) process2->process3 process4 Filter & Dry Precipitate process3->process4 end_product Product: This compound process4->end_product

Caption: Workflow for the synthesis of the title chalcone.

Protocol 2.1: Synthesis of this compound

ParameterValue
Reactants 4-Chlorobenzaldehyde (1.41 g, 10 mmol), 3,3-Dimethylbutan-2-one (Pinacolone) (1.05 g, 10.5 mmol)
Solvent Ethanol (60 mL)
Catalyst 50% NaOH solution (0.1 g)
Temperature 333 K (60 °C)
Reaction Time 4 hours
Expected Yield ~92%[2][3]

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol) and ethanol (60 mL). Stir until fully dissolved.

  • To this solution, add 3,3-dimethylbutan-2-one (10.5 mmol) dropwise.

  • Add the 50% NaOH solution (0.1 g) as a catalyst to the mixture.

  • Heat the reaction mixture to 333 K (60 °C) and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath (to ~277 K) to induce precipitation.

  • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol to obtain pale yellow crystals.

Application in Five-Membered Heterocycle Synthesis

Synthesis of Pyrazole Derivatives

The reaction of chalcones with hydrazine and its derivatives is a cornerstone method for synthesizing pyrazoles and pyrazolines, which are scaffolds of significant pharmacological interest.[5][6] The reaction proceeds via a cyclocondensation mechanism where the binucleophilic hydrazine attacks the 1,3-dielectrophilic chalcone system.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the chalcone (a Michael addition). This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the stable pyrazole ring.[1]

G cluster_mech Pyrazole Synthesis Mechanism chalcone Chalcone Precursor step1 Michael Addition: N attacks β-carbon chalcone->step1 hydrazine Hydrazine Hydrate (H2N-NH2) hydrazine->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization: N attacks carbonyl C intermediate->step2 cyclic_int Pyrazolidine Intermediate step2->cyclic_int step3 Dehydration (-H2O) cyclic_int->step3 product Pyrazole Product step3->product

Caption: Generalized mechanism for pyrazole synthesis from a chalcone.

Protocol 3.1.1: Synthesis of 5-(4-Chlorophenyl)-3-(tert-butyl)-4,5-dihydro-1H-pyrazole

ParameterValue
Reactants This compound (2.23 g, 10 mmol), Hydrazine Hydrate (0.6 g, 12 mmol)
Solvent Glacial Acetic Acid (10 mL)
Temperature Reflux
Reaction Time 6-8 hours
Expected Yield Good to excellent[1]

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (10 mmol) in glacial acetic acid (10 mL).

  • Add hydrazine hydrate (12 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC [Eluent: Ethyl acetate/n-hexane (2:8)].

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with constant stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual acetic acid.

  • Dry the product and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.

Synthesis of Isoxazole Derivatives

Analogous to pyrazole synthesis, isoxazoles can be prepared by reacting the chalcone with hydroxylamine. The oxygen atom in hydroxylamine directs the cyclization, leading to the formation of the isoxazole ring.

Mechanism Insight: The reaction typically involves the initial formation of an oxime at the carbonyl group, or a Michael addition at the β-carbon. The subsequent intramolecular cyclization and dehydration afford the final isoxazole product. The regioselectivity depends on reaction conditions, but for α,β-unsaturated ketones, the reaction with hydroxylamine hydrochloride in the presence of a base is a standard and reliable method.

Protocol 3.2.1: Synthesis of 5-(4-Chlorophenyl)-3-(tert-butyl)isoxazole

ParameterValue
Reactants This compound (2.23 g, 10 mmol), Hydroxylamine Hydrochloride (0.83 g, 12 mmol)
Base Potassium Hydroxide (0.67 g, 12 mmol)
Solvent Ethanol (30 mL)
Temperature Reflux
Reaction Time 5-7 hours
Expected Yield Moderate to good

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add the chalcone (10 mmol), hydroxylamine hydrochloride (12 mmol), and ethanol (30 mL).

  • Heat the mixture to reflux.

  • While refluxing, add a solution of potassium hydroxide (12 mmol) in a small amount of ethanol dropwise over 30 minutes.

  • Continue refluxing for 5-7 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • Reduce the solvent volume via rotary evaporation.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude solid by column chromatography or recrystallization.

Application in Six-Membered Heterocycle Synthesis

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmaceuticals. The title chalcone serves as a C-C-C synthon for constructing the pyrimidine ring through reaction with 1,3-binucleophiles like urea, thiourea, or guanidine.

Mechanism Insight: The reaction follows a Michael addition pathway. A nitrogen atom from the binucleophile (e.g., guanidine) attacks the electrophilic β-carbon of the chalcone. This is followed by an intramolecular cyclization where the second nucleophilic center of the reagent attacks the carbonyl carbon. The final step is a dehydration/oxidation sequence that results in the aromatic pyrimidine ring.

G cluster_workflow Pyrimidine Synthesis Workflow reactants Chalcone + Guanidine HCl step1 Base-catalyzed Michael Addition reactants->step1 intermediate1 Michael Adduct step1->intermediate1 step2 Intramolecular Cyclization (Condensation) intermediate1->step2 intermediate2 Dihydropyrimidinone Intermediate step2->intermediate2 step3 Oxidation / Dehydration intermediate2->step3 product Substituted Pyrimidine step3->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is a chalcone derivative. The primary synthetic route is the Claisen-Schmidt condensation of 4-chlorobenzaldehyde and 3,3-dimethylbutan-2-one (pinacolone).[1][2][3]

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of the desired product, or the reaction does not seem to be proceeding at all. What are the potential causes and how can I fix this?

Answer:

Low or no yield in a Claisen-Schmidt condensation can stem from several factors, primarily related to the catalyst, reaction conditions, and reagent quality.

Causality and Solutions:

  • Inactive Catalyst: The most common catalysts for this reaction are aqueous alkali bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] If the base is old or has been improperly stored, it may have absorbed atmospheric carbon dioxide, reducing its basicity.

    • Solution: Use a fresh, high-purity batch of NaOH or KOH. Consider preparing a fresh aqueous solution before each reaction.

  • Insufficient Catalyst Concentration: The concentration of the alkali catalyst is crucial. It typically ranges from 10% to 60%.[2] Too low a concentration may not be sufficient to deprotonate the pinacolone and initiate the condensation.

    • Solution: Experiment with increasing the concentration of the base. A 50% NaOH solution has been shown to be effective.[4]

  • Suboptimal Reaction Temperature: The reaction is often carried out at room temperature over a longer period or at a moderately elevated temperature (around 50-70°C) for a shorter duration.[2][5] If the temperature is too low, the reaction rate will be very slow.

    • Solution: Try increasing the reaction temperature to around 70°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Poor Reagent Quality: Impurities in the starting materials, 4-chlorobenzaldehyde and pinacolone, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation or recrystallization before use.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and after workup, I have a mixture of products that is difficult to purify. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in Claisen-Schmidt condensations. Understanding the potential side reactions is key to mitigating them.

Causality and Solutions:

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an α-hydrogen, such as 4-chlorobenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol (4-chlorobenzyl alcohol) and carboxylic acid (4-chlorobenzoic acid).[2] This side reaction consumes the aldehyde, thereby reducing the yield of the desired chalcone.[2]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the ketone (pinacolone) to ensure the aldehyde is consumed by the desired condensation reaction. A molar ratio of 1.05:1 (pinacolone:4-chlorobenzaldehyde) has been used successfully.[4][6]

      • Temperature Control: The Cannizzaro reaction is often favored at higher temperatures. Maintaining a moderate reaction temperature can help to minimize this side reaction.

  • Self-Condensation of the Ketone: While less common with hindered ketones like pinacolone, self-condensation can occur.

    • Solution: Add the ketone dropwise to the mixture of the aldehyde and the base to maintain a low concentration of the enolate at any given time.

Issue 3: Product Purification Challenges

Question: I have obtained a crude product, but I am struggling to purify it to the desired level. What are the recommended purification methods?

Answer:

Effective purification is crucial for obtaining high-purity this compound.

Causality and Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, the crude product will contain unreacted starting materials which can co-crystallize with the product.

    • Solution: Monitor the reaction by TLC to ensure all the limiting reagent (typically the aldehyde) has been consumed before workup.

  • Recrystallization Solvent: The choice of solvent for recrystallization is critical.

    • Solution: Ethanol is a commonly used and effective solvent for recrystallizing this compound.[4][6] The crude product should be dissolved in a minimal amount of hot ethanol and then allowed to cool slowly to form crystals. Cooling the mixture to a lower temperature (e.g., 4°C) can improve the recovery of the purified product.[4][6]

  • Filtration and Washing: Improper filtration and washing can leave impurities on the surface of the crystals.

    • Solution: After filtration, wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism can be summarized in the following steps:

  • Enolate Formation: The hydroxide ion (from NaOH or KOH) removes an acidic α-hydrogen from pinacolone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).

  • Dehydration: Under the reaction conditions, this intermediate readily dehydrates (loses a molecule of water) to form the α,β-unsaturated ketone, this compound, which is a chalcone.[1][2]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Pinacolone Pinacolone Enolate Enolate Pinacolone->Enolate OH- Enolate2 Enolate Aldehyde 4-Chlorobenzaldehyde Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Enolate2->Aldehyde Nucleophilic Attack Intermediate2 Alkoxide Intermediate Aldol β-Hydroxy Ketone Intermediate2->Aldol H2O Aldol2 β-Hydroxy Ketone Product 1-(4-Chlorophenyl)-4,4- dimethylpent-1-en-3-one Aldol2->Product -H2O

Caption: Mechanism of Claisen-Schmidt Condensation.

Q2: Are there alternative catalysts for this reaction?

A2: Yes, while traditional strong bases like NaOH and KOH are common, various other catalytic systems have been explored for Claisen-Schmidt condensations to improve yields, reduce side reactions, and simplify workup procedures. These include:

  • Solid Acid Catalysts: Mesoporous silica nanomaterials have been shown to catalyze the synthesis of (E)-chalcones with high selectivity and yield under solvent-free conditions.[7]

  • Ionic Liquids: Sulfonic acid-functionalized ionic liquids can act as both the catalyst and the solvent, allowing for easy separation of the product and recycling of the catalyst.[8]

  • Solvent-Free Synthesis: A patented process describes the synthesis with a catalyst in the absence of a solvent, achieving high yields and purities without the need for crystallization or filtration steps.[9]

Q3: What is the importance of this compound?

A3: This compound is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. For instance, it is a key precursor for the production of certain fungicides and plant growth regulators.[4][10] It is also a building block for the synthesis of more complex molecules, such as hexestrol derivatives, which have been studied for their estrogen receptor binding affinity.[11][12][13]

Q4: What are the key physical properties of this compound?

A4: The key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC13H15ClO[14]
Molecular Weight222.71 g/mol [14]
AppearanceLiquid[14]
Melting Point85-85.5 °C[14]
Boiling Point332.0±17.0 °C (Predicted)[14]
Refractive Index1.55[14]

Q5: What is a typical experimental procedure for this synthesis?

A5: A representative experimental procedure is as follows:

  • To a solution of 4-chlorobenzaldehyde (0.01 mol) in 60 ml of ethanol, add 3,3-dimethylbutan-2-one (0.0105 mol) dropwise.

  • Add 0.1 g of a 50% NaOH solution as a catalyst.

  • Stir the reaction mixture at 333 K (60 °C) for 4 hours, monitoring the progress by TLC.

  • After the reaction is complete, evaporate a portion of the solvent.

  • Cool the mixture to 277 K (4 °C) to induce precipitation.

  • Filter the precipitate and dry it to obtain the desired product. This procedure has been reported to yield 92.1% of the product.[4][6]

Synthesis_Workflow Start Start Reagents Mix 4-chlorobenzaldehyde, pinacolone, and ethanol Start->Reagents Catalyst Add 50% NaOH solution Reagents->Catalyst Reaction Stir at 60°C for 4 hours (Monitor by TLC) Catalyst->Reaction Evaporation Evaporate some solvent Reaction->Evaporation Precipitation Cool to 4°C Evaporation->Precipitation Filtration Filter the precipitate Precipitation->Filtration Drying Dry the product Filtration->Drying End End Drying->End

Caption: Experimental workflow for the synthesis.

III. References

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE.

  • Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. Google Patents.

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry.

  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Industrial & Engineering Chemistry Research. ACS Publications.

  • This compound. PMC.

  • Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one. Google Patents.

  • Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. Google Patents.

  • This compound. ResearchGate.

  • Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one. Google Patents.

  • Synthesis of hexoestrol. Google Patents.

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents.

  • 1-(4-Chlorophenyl)-4,4-dimethyl-1-penten-3-one. Echemi.

  • Ring-substituted 1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes. 1. Synthesis and estrogen receptor binding affinity of 2,2'- and 3,3'-disubstituted hexestrols. PubMed.

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure.

  • Hexestrol | Synthetic Estrogen. MedchemExpress.com.

  • 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. PubChem.

  • Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. Organic & Biomolecular Chemistry (RSC Publishing).

  • Substance Information at Glance. Norman Database System.

Sources

Technical Support Center: Overcoming Steric Hindrance in Pinacolone Aldol Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the aldol condensation, specifically when using sterically demanding ketones like pinacolone. The bulky tert-butyl group of pinacolone presents a significant steric barrier, often leading to low yields, poor selectivity, or complete reaction failure under standard conditions.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My pinacolone aldol reaction is not proceeding or giving very low yields. What is the primary cause?

Answer: The most common reason for low or no conversion is the failure to efficiently generate the pinacolone enolate. The tert-butyl group on pinacolone creates substantial steric hindrance around the α-protons. Standard aldol conditions using bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) are often ineffective because these bases are not strong enough or are too small, leading to reversible and unfavorable enolate formation.[1]

Core Problem: The equilibrium for enolate formation lies far to the left (favoring the starting ketone) with weaker bases. Furthermore, the bulky tert-butyl group physically obstructs the approach of the base to the α-proton and also hinders the subsequent nucleophilic attack of the enolate on the electrophile (the aldehyde).[2]

Recommended Solutions:

  • Employ a Strong, Sterically Hindered, Non-Nucleophilic Base: The gold standard for deprotonating hindered ketones is Lithium Diisopropylamide (LDA) .[3][4][5]

    • Why it works: LDA is an extremely strong base (pKa of diisopropylamine is ~36), ensuring that the deprotonation of pinacolone (pKa ~19-20) is rapid, quantitative, and irreversible.[5] Its own bulky isopropyl groups prevent it from acting as a nucleophile and attacking the carbonyl electrophile directly.[4]

    • Actionable Step: Perform a directed aldol reaction by pre-forming the pinacolone enolate with at least 1.1 equivalents of LDA at low temperatures (-78 °C) before adding your aldehyde.[3][5][6] This prevents self-condensation of the aldehyde and ensures the pinacolone enolate is the only nucleophile present.[3]

  • Consider an Alternative Strategy: The Mukaiyama Aldol Addition: If direct enolate formation is still problematic, the Mukaiyama aldol reaction provides a powerful alternative.[7][8]

    • Why it works: This approach decouples enolate formation from the C-C bond-forming step. You first convert pinacolone into a more stable and isolable silyl enol ether. This silyl enol ether is then activated by a Lewis acid (like TiCl₄, BF₃·OEt₂, or SnCl₄) to react with the aldehyde.[7][9][10][11] The Lewis acid activates the aldehyde, making it a much stronger electrophile, which facilitates the attack by the less nucleophilic silyl enol ether.[9][12]

    • Actionable Step: Synthesize the silyl enol ether of pinacolone first. Then, in a separate step, combine it with your aldehyde in the presence of a stoichiometric or catalytic amount of a Lewis acid at low temperature.

Question 2: I am observing the formation of multiple products in my crossed aldol reaction. How can I improve the selectivity for the desired pinacolone-aldehyde adduct?

Answer: The formation of a product mixture in a crossed aldol reaction is a classic problem that is exacerbated by steric hindrance.[1][13] It typically arises from two competing pathways:

  • Self-condensation of the aldehyde: If your aldehyde partner is enolizable, it can react with itself.

  • Reversibility: If the aldol addition is reversible, the initial adduct can revert to its starting materials, allowing other reaction pathways to occur over time.

Recommended Solutions:

  • Ensure Irreversible Enolate Formation (Kinetic Control): As detailed in the previous answer, using LDA at -78 °C is the most effective way to achieve selective crossed-aldol reactions.[1][3] By pre-forming the lithium enolate of pinacolone quantitatively before the aldehyde is introduced, you eliminate the possibility of the aldehyde forming its own enolate and undergoing self-condensation.[3] This is a hallmark of "kinetic control," where the product distribution is determined by the rate of formation, not by thermodynamic stability.[4][14][15]

  • Optimize the Order of Addition: The order in which you add reagents is critical. Always add the aldehyde dropwise to the pre-formed solution of the pinacolone enolate at -78 °C.[6] Adding the enolate to the aldehyde can create localized areas of high aldehyde concentration, increasing the risk of side reactions.

  • Use a Non-Enolizable Aldehyde: If your synthesis allows, using an aldehyde that has no α-hydrogens (e.g., benzaldehyde, formaldehyde, pivaldehyde) completely prevents its self-condensation, simplifying the product mixture significantly.[2][13]

Question 3: My reaction works, but the diastereoselectivity is poor. How can I control the stereochemical outcome?

Answer: Controlling diastereoselectivity in sterically hindered aldol reactions is a significant challenge. The stereochemical outcome is determined by the geometry of the enolate (E vs. Z) and the transition state of the aldol addition (e.g., open vs. closed).

Recommended Solutions:

  • Lewis Acid Choice in Mukaiyama Aldol: In the Mukaiyama aldol reaction, the choice of Lewis acid can influence the transition state geometry.[7] For aldehydes that can chelate (i.e., contain a nearby Lewis basic group), using a chelating Lewis acid like MgBr₂ or ZnCl₂ can favor a more rigid, cyclic transition state, leading to higher diastereoselectivity.[12] For non-chelating aldehydes, bulky Lewis acids may favor a specific open transition state.

  • Substrate Control with Chiral Auxiliaries: For achieving high levels of stereocontrol, particularly enantioselectivity, the use of chiral auxiliaries (e.g., Evans auxiliaries) is a well-established strategy, often used in conjunction with LDA-mediated enolization.[3] While this requires additional synthetic steps to attach and remove the auxiliary, it provides the most reliable control over the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q: Why is the tert-butyl group of pinacolone so uniquely challenging for aldol reactions?

A: The tert-butyl group exerts a powerful steric effect due to its large size and tetrahedral arrangement of methyl groups. This bulkiness creates two distinct problems:

  • Thermodynamic Destabilization: It destabilizes the aldol addition product. The C-C bond formation brings the bulky tert-butyl group into close proximity with the substituents on the aldehyde, leading to significant steric strain (A-strain). This can make the aldol addition step highly reversible, even if the enolate is formed successfully.[2]

  • Kinetic Hindrance: It physically blocks the trajectory of attack for both the base abstracting the α-proton and the resulting enolate attacking the aldehyde carbonyl. This slows down the desired reaction rates considerably.[1]

Q: What is the difference between a "kinetic" and "thermodynamic" enolate, and why is it important for pinacolone?

A: This concept applies to unsymmetrical ketones, but the principle of kinetic vs. thermodynamic control is central to pinacolone chemistry.

  • Kinetic Enolate: This is the enolate that is formed faster. It typically results from the removal of the most sterically accessible proton.[4] Conditions that favor the kinetic enolate are irreversible and use a strong, bulky base (like LDA) at very low temperatures (-78 °C).[14]

  • Thermodynamic Enolate: This is the most stable enolate, which is usually the one with the more substituted double bond.[4][15] It is favored under conditions of equilibrium, such as using a weaker base at higher temperatures, allowing the initially formed enolates to revert and re-form until the most stable isomer predominates.[14]

For pinacolone, there is only one type of α-proton. However, the conditions for kinetic control (strong, irreversible base at low temperature) are precisely what is needed to overcome the steric hindrance and force the formation of the enolate in high yield before it can participate in undesired side reactions.[5]

Q: Are there any alternatives to Lewis acids for the Mukaiyama aldol reaction?

A: Yes, while Lewis acids are most common, other activation methods exist. For instance, certain fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) can be used to generate a more reactive "naked" enolate from the silyl enol ether. Additionally, recent advances in photoredox and electrochemical catalysis have opened new avenues for initiating aldol-type reactions under milder conditions.[16]

Data Summary: Comparison of Methodologies

Methodology Base / Catalyst Typical Temp. Key Advantage Common Limitation Yield Range (Substrate Dependent)
Standard Aldol NaOH, NaOEtRT to RefluxSimple setup, inexpensive reagents.Ineffective for pinacolone; leads to complex mixtures or no reaction.0-10%
Directed Aldol Lithium Diisopropylamide (LDA)-78 °CHigh chemoselectivity, avoids self-condensation, irreversible enolate formation.[3]Requires anhydrous conditions, cryogenic temperatures, and careful handling of pyrophoric reagents (n-BuLi).[5]60-95%
Mukaiyama Aldol Lewis Acids (e.g., TiCl₄, SnCl₄)-78 °C to RTBypasses difficult enolate formation, uses stable silyl enol ether intermediate.[7][10]Requires stoichiometric amounts of often moisture-sensitive Lewis acids; may require an extra step to prepare the silyl enol ether.[7]70-98%

Visualizing the Challenge and Solutions

// Nodes Start [label="Low Yield or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Base [label="What base was used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_WeakBase [label="Standard Base (e.g., NaOH, NaOEt)", fillcolor="#F1F3F4", fontcolor="#202124"]; A_StrongBase [label="Strong Base (e.g., LDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_LDA [label="SOLUTION:\nUse a strong, hindered base like LDA at -78°C.\nPre-form the enolate before adding the aldehyde.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Q_Conditions [label="Reaction still fails?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Mukaiyama [label="ALTERNATIVE STRATEGY:\nSwitch to a Mukaiyama Aldol Reaction.\n1. Prepare silyl enol ether of pinacolone.\n2. React with aldehyde using a Lewis Acid (e.g., TiCl4).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Success [label="Improved Yield and Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Q_Base; Q_Base -> A_WeakBase [label="Weak"]; Q_Base -> A_StrongBase [label="Strong"]; A_WeakBase -> Sol_LDA [label="Inefficient enolate formation"]; A_StrongBase -> Q_Conditions [label="Check other factors"]; Sol_LDA -> Success; Q_Conditions -> Sol_Mukaiyama [label="Yes"]; Q_Conditions -> Success [label="No, it worked!"]; Sol_Mukaiyama -> Success; } dot Caption: Troubleshooting workflow for low-yield pinacolone aldol reactions.

Detailed Experimental Protocols

Protocol 1: LDA-Mediated Directed Aldol Addition of Pinacolone

This protocol describes the formation of the lithium enolate of pinacolone followed by its reaction with benzaldehyde as a representative electrophile.

Materials:

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Pinacolone, distilled

  • Benzaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add anhydrous THF (0.4 M final concentration) and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents relative to pinacolone) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn faintly yellow.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

  • Enolate Formation:

    • Slowly add pinacolone (1.0 equivalent) dropwise to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete and irreversible formation of the lithium enolate.[6]

  • Aldol Addition:

    • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.[3]

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude β-hydroxy ketone product by flash column chromatography on silica gel.

Protocol 2: TiCl₄-Mediated Mukaiyama Aldol Addition

This protocol describes the reaction of a pre-formed silyl enol ether of pinacolone with benzaldehyde.

Materials:

  • 3,3-Dimethyl-2-(trimethylsilyloxy)but-1-ene (silyl enol ether of pinacolone)

  • Titanium (IV) chloride (TiCl₄), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM), freshly distilled from CaH₂

  • Benzaldehyde, freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (to 0.2 M) and cool to -78 °C.

    • Add benzaldehyde (1.0 equivalent) to the cooled solvent.

    • Slowly add the TiCl₄ solution in DCM (1.1 equivalents) dropwise. A yellow or orange complex should form. Stir for 10 minutes.

  • Mukaiyama Aldol Addition:

    • In a separate syringe, draw up the silyl enol ether of pinacolone (1.2 equivalents).

    • Add the silyl enol ether dropwise to the aldehyde-TiCl₄ complex solution over 15-20 minutes at -78 °C.[10]

    • Stir the reaction mixture at -78 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow, careful addition of saturated aqueous NaHCO₃ solution.[10]

    • Allow the mixture to warm to room temperature. A white precipitate of titanium oxides will form.

    • Filter the mixture through a pad of Celite®, washing the pad with DCM.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available from: [Link]

  • Mukaiyama aldol addition. Wikipedia. Available from: [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. Available from: [Link]

  • Aldol Condensation Practice Problems With Answers. Available from: [Link]

  • Lithium diisopropylamide. Wikipedia. Available from: [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. National Center for Biotechnology Information. Available from: [Link]

  • Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. Available from: [Link]

  • Kinetic vs. Thermodynamic Enolates Definition. Fiveable. Available from: [Link]

  • Kinetic vs. Thermodynamic Enolates. Available from: [Link]

  • Lewis acid catalysis. Wikipedia. Available from: [Link]

  • LDA| Lithium diisopropylamide| Wacker oxidation|Aldol| Problem Solved| ChemOrgChem|Chemistry 24x7. YouTube. Available from: [Link]

  • Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates. National Center for Biotechnology Information. Available from: [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. Available from: [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. RSC Publishing. Available from: [Link]

  • Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis. RSC Publishing. Available from: [Link]

  • Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. ResearchGate. Available from: [Link]

  • Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Quora. Available from: [Link]

  • How to overcome Steric Hindrance? ResearchGate. Available from: [Link]

  • Tech Info. Cole-Parmer. Available from: [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available from: [Link]

Sources

Purification and recrystallization solvents for 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification and recrystallization of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the first step to purify crude this compound after synthesis?

After synthesis, which is often a Claisen-Schmidt condensation, the crude product typically precipitates from the reaction mixture.[1][2] The initial purification step involves isolating this solid.

Initial Purification Protocol:

  • Isolation: Collect the crude solid product from the reaction mixture by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining base catalyst (like NaOH) and other water-soluble impurities.[1][3]

  • Drying: Dry the crude product thoroughly. This can be done in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

This initial workup is crucial as it removes a significant portion of impurities, preparing the compound for the more refined process of recrystallization.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4] For this compound, a chalcone derivative, moderately polar solvents are generally effective.

Based on experimental data and the chemical structure, ethanol is a highly recommended single solvent for recrystallization.[5][6] It effectively dissolves the compound when hot and allows for good crystal recovery upon cooling.

The following table summarizes the properties of potential solvents. The choice of solvent is a critical step that dictates the efficiency of the purification process.[7]

SolventBoiling Point (°C)PolarityRationale for Use/Avoidance
Ethanol 78Polar ProticRecommended. High solubility when hot, low solubility when cold. Proven effectiveness for this compound and similar chalcones.[1][5]
Methanol 65Polar ProticA viable alternative to ethanol, though its lower boiling point might require more careful handling to prevent premature evaporation.
Isopropanol 82Polar ProticSimilar to ethanol, can be a good choice.
Acetone 56Polar AproticMay be too strong a solvent, potentially leading to poor recovery. However, it can be useful as the "good" solvent in a mixed-solvent system.[8]
Hexane/Heptane 69 / 98Non-polarLikely to have very low solubility even at high temperatures. Best used as an anti-solvent in a mixed-solvent system.
Water 100Polar ProticThe compound is only slightly soluble in water, making it unsuitable as a primary recrystallization solvent but excellent for washing the crude product.[8]
Q3: Can you provide a detailed protocol for single-solvent recrystallization using ethanol?

Certainly. The following is a step-by-step guide for recrystallizing this compound with ethanol. The key is to use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure maximum yield.[4]

Protocol: Single-Solvent Recrystallization with Ethanol

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Hotplate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture gently with stirring. Continue adding small portions of hot ethanol until the solid just completely dissolves.[9]

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals to a constant weight. The final product should be a white to off-white crystalline solid.[8]

Q4: I'm not getting any crystals, or the product is "oiling out." What should I do?

These are common recrystallization problems. The flowchart below provides a systematic troubleshooting guide.

G cluster_purification Purification Workflow cluster_analysis Purity Analysis A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Slow Cooling & Crystallization B->C D Vacuum Filtration C->D E Wash with Cold Ethanol D->E F Dry Purified Crystals E->F G Melting Point Analysis F->G H TLC F->H I Spectroscopy (NMR, IR) F->I

Sources

Minimizing side reactions in the synthesis of chlorophenyl enones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chlorophenyl Enones

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of chlorophenyl enones. As valuable intermediates in medicinal chemistry and materials science, the efficient synthesis of these chalcone-related structures is paramount. This resource explains the causality behind common side reactions and offers field-proven strategies to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing chlorophenyl enones?

A1: The most prevalent and robust method is the Claisen-Schmidt condensation . This reaction involves a base-catalyzed aldol condensation between a substituted acetophenone and a chlorobenzaldehyde.[1][2] It is widely favored for its operational simplicity, the use of readily available starting materials, and generally high yields.[1] The chlorobenzaldehyde, lacking α-hydrogens, can only act as the electrophile, which simplifies the product landscape compared to other crossed aldol reactions.[2][3]

Q2: Why is my reaction mixture turning into a thick, insoluble polymer?

A2: This is a common issue arising from the inherent reactivity of the enone product. Enones are Michael acceptors and can undergo self-polymerization, especially under the basic conditions of a Claisen-Schmidt condensation.[4][5] This process can be exacerbated by high concentrations of base, elevated temperatures, or prolonged reaction times, which favor intermolecular Michael additions and subsequent polymerization reactions.[6]

Q3: I've isolated my product, but NMR analysis shows a significant impurity with a 1,5-dicarbonyl structure. What is this and how can I avoid it?

A3: You are observing the Michael adduct , a common side product in chalcone synthesis.[6][7] It forms when the enolate of your starting ketone (the nucleophile) performs a 1,4-conjugate addition to the β-carbon of the newly formed chlorophenyl enone product (the Michael acceptor).[6][7] This side reaction is competitive with the desired condensation and is promoted by factors that increase the concentration and lifetime of the enolate nucleophile.

Q4: Can I use acid catalysis instead of base catalysis for the condensation?

A4: Yes, acid-catalyzed aldol condensation is a viable alternative. The mechanism proceeds through an enol intermediate rather than an enolate.[8][9] While this can sometimes mitigate base-specific side reactions like the Cannizzaro reaction, it can introduce its own set of challenges, including slower reaction times and the potential for acid-catalyzed polymerization or decomposition of sensitive substrates. The choice between acid and base catalysis is often substrate-dependent and requires empirical optimization.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.

Problem 1: Low Yield and Formation of a Michael Adduct Impurity

Root Cause Analysis: The formation of the Michael adduct is a kinetic and thermodynamic competition with the desired Claisen-Schmidt condensation. Strong bases (e.g., NaOH, KOH) rapidly generate a high concentration of the ketone enolate.[6] While necessary for the initial aldol addition, this high concentration allows the enolate to act as a Michael donor, attacking the enone product as it forms.[7]

Troubleshooting Workflow:

cluster_1 Solutions start Low Yield & Michael Adduct Detected cond1 Is a strong base (NaOH/KOH) being used? start->cond1 strat1 Strategy 1: Modify Base Conditions cond1->strat1 Yes strat2 Strategy 2: Control Temperature cond1->strat2 Yes strat3 Strategy 3: Adjust Stoichiometry cond1->strat3 Yes action1a Switch to a milder base (e.g., K₂CO₃, amines) strat1->action1a action1b Use only a catalytic amount of strong base strat1->action1b action2 Run reaction at lower temp (e.g., 0-5 °C in an ice bath) strat2->action2 action3 Use a 1:1 stoichiometry or slight excess of the aldehyde strat3->action3 outcome Improved Yield of Chlorophenyl Enone action1a->outcome action1b->outcome action2->outcome action3->outcome

Caption: Troubleshooting logic for Michael adduct formation.

Mitigation Strategies:

  • Modify Base Conditions:

    • Weaker Base: Strong bases like NaOH promote Michael addition.[7] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or an amine base, which can favor the condensation pathway.[7]

    • Catalytic Amount: Use a catalytic amount of a strong base rather than a stoichiometric equivalent. This keeps the instantaneous concentration of the reactive enolate low, disfavoring the bimolecular Michael reaction.[7]

  • Temperature Control:

    • The Michael addition often has a higher activation energy than the initial aldol condensation. Running the reaction at a lower temperature (e.g., in an ice bath) can significantly reduce the rate of this side reaction.[6]

  • Stoichiometry:

    • An excess of the enolizable ketone leads to a higher concentration of the nucleophile, promoting the side reaction.[6] Use a strict 1:1 stoichiometry of the chlorobenzaldehyde and the ketone.

Problem 2: Significant Formation of Cannizzaro Reaction Byproducts

Root Cause Analysis: The Cannizzaro reaction is a base-induced disproportionation of a non-enolizable aldehyde (like chlorobenzaldehyde) into a primary alcohol and a carboxylic acid. This side reaction becomes significant when using highly concentrated strong bases.[10] While dilute base is sufficient for the aldol condensation, a concentrated base can attack the aldehyde's carbonyl carbon directly, initiating the Cannizzaro pathway.[10]

Mitigation Strategies:

  • Base Concentration: This is the most critical factor. Always use a dilute solution of the base (e.g., 10% aqueous NaOH). A concentrated base is not required to deprotonate the ketone for the aldol reaction and will strongly promote the Cannizzaro side reaction.[10]

  • Slow Addition: Add the base slowly and dropwise to the mixture of the aldehyde and ketone. This prevents localized areas of high base concentration where the Cannizzaro reaction can initiate.

Problem 3: Product is an Oil and Fails to Crystallize

Root Cause Analysis: Oiling out during crystallization is often a sign of impurities. The presence of side products (Michael adducts, self-condensation products) or unreacted starting materials disrupts the crystal lattice, preventing the formation of a solid.

Mitigation Strategies:

  • Verify Purity: Before assuming the product is simply an oil, verify its purity via Thin-Layer Chromatography (TLC) or ¹H NMR.

  • Chromatographic Purification: If impurities are present, purify the crude product using column chromatography. Silica gel is typically effective for separating the desired enone from more polar side products.

  • Induce Crystallization: If the purified product is still an oil, try the following:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

    • Solvent/Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Allow the solution to stand, which may induce precipitation or crystallization.[3]

Optimized Experimental Protocol

This protocol for the Claisen-Schmidt condensation is optimized to minimize the side reactions discussed above.

Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Chloroacetophenone154.59101.55 g
Benzaldehyde106.12101.02 mL (1.06 g)
Ethanol (95%)--25 mL
Sodium Hydroxide (10% aq.)40.00-~5 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (25 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature is between 0-5 °C.

  • Base Addition: While stirring vigorously in the ice bath, add a 10% aqueous sodium hydroxide solution dropwise over 20-30 minutes. The mixture will typically turn yellow and may become cloudy.

  • Reaction Monitoring: Continue stirring the reaction in the ice bath. Monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting materials are consumed (typically 2-4 hours).[3] Avoid unnecessarily long reaction times to prevent Michael adduct formation.[6]

  • Work-up and Isolation:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • If a precipitate does not form immediately, acidify the mixture by slowly adding dilute HCl until it is neutral to pH paper.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude solid thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chlorophenyl enone as a pale yellow solid.

    • Characterize the product using NMR, IR, and melting point determination.

Workflow Diagram:

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Dissolve Ketone & Aldehyde in EtOH b Cool to 0-5 °C in Ice Bath a->b c Slow, Dropwise Addition of 10% NaOH b->c d Monitor by TLC (2-4 hrs) c->d e Pour into Ice-Cold Water d->e f Filter Solid Product e->f g Recrystallize from Ethanol f->g h Characterize Pure Product g->h

Caption: Optimized workflow for chlorophenyl enone synthesis.

References

  • Chemistry of Chalcone and Its Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Aldol condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chalcone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dilute vs. Concentrated Base in Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Alidmat, M. M., Alshhab, A., & Alokour, M. (2024). Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure-Activity Relationships, and Therapeutic Applications: A Review. ResearchGate. Retrieved from [Link]

  • Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures. (2025). ETH Library. Retrieved from [Link]

  • How can I block michael acceptor group from reacting with nitrogen during synthesis? (2023). ResearchGate. Retrieved from [Link]

  • Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Generally we use a dilute base for aldol condensation, is there any problem if we use a concentrated base in aldol condensation? (2020). Quora. Retrieved from [Link]

  • Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures. (2025). ResearchGate. Retrieved from [Link]

  • Chang, K.-L. (n.d.). The Complete Mechanism of Chalcone Formation. eScholarship. Retrieved from [Link]

  • Process for preparing o-chlorophenyl-cyclopentyl-ketone. (n.d.). Google Patents.
  • Chemistry Aldol Condensation. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

  • Kappe, C. O. (2002). Rapid Parallel Synthesis of Polymer-Bound Enones Utilizing Microwave-Assisted Solid-Phase Chemistry. ACS Publications. Retrieved from [Link]

  • Bottom-Up De Novo Synthesis of Porous Organic Polymers with Enone Functionalities as Supports for Pd and Cu Nanoparticles for Catalytic Tandem Synthesis. (2022). ACS Publications. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Enone synthesis by carbonylation and addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Claisen–Schmidt condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Claisen-Schmidt Condensation between p-Chlorobenzaldehyde and Acetophenone in Presence of NP. (n.d.). ResearchGate. Retrieved from [Link]

  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. (n.d.). Homi Bhabha National Institute. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Enone synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). MDPI. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chlorobenzaldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting condensation reactions involving 4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, thereby enhancing reaction yields and product purity. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Part 1: Diagnosing and Resolving Low Product Yield

Low or non-existent yield is the most frequent challenge in condensation reactions. The following section breaks down the potential causes and provides systematic solutions.

Q1: I am observing very low or no formation of my desired product. Where should I start my investigation?

A low yield is often attributable to several factors ranging from catalyst efficacy to reaction equilibrium. A logical, step-by-step approach to troubleshooting is crucial. The primary parameters to investigate are the catalyst system, solvent, reaction temperature, and reactant purity.

Below is a troubleshooting workflow to guide your investigation.

Troubleshooting_Workflow start Low or No Yield Observed catalyst Step 1: Verify Catalyst System - Is it the right type? - Is the loading optimal? - Is it active? start->catalyst solvent Step 2: Assess Solvent Choice - Are reactants soluble? - Is it compatible with the base? catalyst->solvent Catalyst OK conditions Step 3: Evaluate Reaction Conditions - Is the temperature appropriate? - Is the reaction time sufficient? solvent->conditions Solvent OK reactants Step 4: Check Reactant Quality - Are reactants pure? - Is water being introduced? conditions->reactants Conditions OK solution Optimized Reaction Higher Yield reactants->solution Reactants OK

Caption: Troubleshooting Logic for Low Reaction Yield.

Q2: My catalyst doesn't seem to be working. How do I choose the right catalyst and optimize its concentration for a Claisen-Schmidt condensation?

The choice and concentration of the catalyst are paramount. The Claisen-Schmidt reaction, a type of crossed-aldol condensation, is typically base-catalyzed.[1] The base's role is to deprotonate the α-carbon of the ketone partner, generating the nucleophilic enolate ion that attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[2][3]

  • Catalyst Selection: For the condensation of 4-chlorobenzaldehyde with an enolizable ketone (like acetophenone), strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common and effective choices.[4] For condensations with active methylene compounds like malononitrile (a Knoevenagel condensation), milder bases like piperidine or ammonium salts can also be effective.[5]

  • Catalyst Loading: The concentration of the base is a critical parameter. Too little catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration of a strong base can promote side reactions.[6]

    • Recommendation: Start with a catalytic amount, typically 10-20 mol%.[5][7] In some solvent-free protocols, a stoichiometric equivalent of solid NaOH is used with grinding. If the reaction is slow, the catalyst loading can be gradually increased.

  • Catalyst Activity: Bases like NaOH and KOH are hygroscopic and can absorb moisture and carbon dioxide from the atmosphere, reducing their activity.

    • Recommendation: Always use freshly opened or properly stored base pellets. If you suspect catalyst deactivation, use a fresh batch for your next experiment.[5]

ParameterRecommended ConditionRationale & Reference
Catalyst Type NaOH or KOHStrong bases effective for enolate formation in Claisen-Schmidt reactions.[8]
Catalyst Loading 10-20 mol% (in solution) or 1.0 eq (solvent-free)Balances reaction rate with minimizing side reactions.[5][7]
Catalyst Quality Use fresh, dry pelletsHygroscopic nature of NaOH/KOH can lead to deactivation.[5]
Q3: How does solvent choice impact the conversion rate?

The solvent plays a crucial role in dissolving reactants and mediating the reaction. An inappropriate solvent can lead to poor solubility, low reaction rates, or unwanted side reactions.

  • Polar Protic Solvents: Ethanol and methanol are the most commonly used solvents. They are effective at dissolving both the reactants and the alkali hydroxide catalysts.[4][6]

  • Solvent-Free Conditions: Green chemistry approaches have demonstrated that performing the reaction neat (without a solvent) can be highly efficient. This often involves grinding the solid reactants with a solid base catalyst, which can lead to shorter reaction times and high yields.[6][9]

  • Aprotic Solvents: In some cases, polar aprotic solvents like DMF or DMSO can accelerate condensation reactions, but they can be more difficult to remove during workup.[5]

A slight increase in temperature in a protic solvent can influence which step of the reaction is rate-controlling.[10]

SolventTypical Yield (%)Reference(s)
EthanolGood to Excellent[4][11]
MethanolGood to Excellent[4]
Solvent-Free (Grinding)Excellent[7][9]
Q4: My reaction is clean but seems to stop before all the starting material is consumed. What should I investigate?

If your reaction starts but fails to reach completion, the cause is often related to reaction time, temperature, or equilibrium effects.

  • Reaction Monitoring: Do not rely on a fixed reaction time from a published procedure. Reaction progress should always be monitored. Thin-Layer Chromatography (TLC) is a simple and effective technique for this.[5] By spotting the reaction mixture alongside the 4-chlorobenzaldehyde and ketone starting materials, you can visually track the disappearance of reactants and the appearance of the product spot.[12]

  • Temperature Optimization: Many Claisen-Schmidt condensations proceed efficiently at room temperature.[5] However, if the reaction is sluggish, gentle heating may be required to overcome the activation energy.[6] A modest increase in temperature (e.g., to 40-50 °C) can significantly improve the reaction rate.[8] In some cases, refluxing in ethanol may be necessary.[11] Be cautious, as excessive heat can lead to decomposition and a darker reaction mixture.[6]

  • Water Removal: The condensation step of this reaction produces water.[13] As water is a product, its accumulation can shift the reaction equilibrium back towards the reactants, preventing the reaction from going to completion. This is particularly relevant in solvent-free systems or when using hydrated reagents. While not always necessary for high-yield reactions, if you suspect water is inhibiting the reaction, consider using a Dean-Stark apparatus during reflux or adding a drying agent.[5]

Part 2: Identifying and Mitigating Side Reactions

The formation of unexpected byproducts can significantly lower the yield of the desired product and complicate purification.

Q5: I'm seeing multiple spots on my TLC plate. What are the likely side reactions with 4-chlorobenzaldehyde?

Since 4-chlorobenzaldehyde lacks α-hydrogens, it cannot undergo self-condensation.[5][6] However, two other side reactions are common: self-condensation of the ketone partner and the Cannizzaro reaction.

Side_Reactions cluster_main Desired Claisen-Schmidt Reaction cluster_side Potential Side Reactions ketone_enolate Ketone Enolate aldehyde 4-Chlorobenzaldehyde (Electrophile) ketone_enolate->aldehyde Nucleophilic Attack product Desired α,β-Unsaturated Ketone (Chalcone) aldehyde->product Nucleophilic Attack cannizzaro_aldehyde 4-Chlorobenzaldehyde cannizzaro_product Cannizzaro Products (Alcohol + Carboxylic Acid) cannizzaro_aldehyde->cannizzaro_product Disproportionation (Strong Base)

Caption: Desired reaction versus the common Cannizzaro side reaction.

  • Self-Condensation of the Ketone: If your other reactant is a ketone with α-hydrogens (e.g., acetone), it can react with itself. The enolate of one ketone molecule can attack the carbonyl of another.

    • Solution: To minimize this, slowly add the enolizable ketone to a mixture of the 4-chlorobenzaldehyde and the base.[5][14] This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation reaction.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes without α-hydrogens, like 4-chlorobenzaldehyde, can undergo a disproportionation reaction known as the Cannizzaro reaction.[15] In this redox process, one molecule of the aldehyde is reduced to the corresponding alcohol (p-chlorobenzyl alcohol), and another molecule is oxidized to the carboxylic acid (p-chlorobenzoic acid).[16][17][18]

    • Solution: This side reaction is favored by high concentrations of a strong base. If you identify the Cannizzaro products in your mixture, try reducing the concentration of the base (e.g., NaOH, KOH) or switching to a milder catalyst if the reaction still proceeds.[5] Under ideal conditions, the Cannizzaro reaction produces a 50/50 mixture of the alcohol and carboxylic acid, which can represent a significant loss of starting material.[15]

Part 3: Product Isolation and Purification FAQs

Q6: My reaction seems complete, but the product is a persistent oil and will not crystallize. What should I do?

Oiling out is a common problem, especially if the product is impure.

  • Confirm Purity: First, analyze the oil by TLC. If multiple spots are present, the impurities are likely preventing crystallization. Purify the oil using column chromatography to isolate the desired product.[5]

  • Induce Crystallization: If the purified product is still an oil, you can try several techniques to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed.

    • Solvent/Non-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate). Then, slowly add a non-solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This technique, often called "oiling out" followed by precipitation, can yield solid crystals.[5]

Q7: The reaction mixture has turned dark brown or black. Is the experiment salvageable?

A dark coloration or the formation of "tar" often indicates decomposition or polymerization of the starting materials or product.[6]

  • Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[6] Aldehydes can be particularly prone to polymerization under these conditions.

  • Solution: If this occurs, it is best to repeat the reaction under milder conditions. Reduce the reaction temperature and/or decrease the catalyst concentration. If heating is required, ensure the temperature is carefully controlled and not excessive.

Part 4: Experimental Protocols

Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol is a standard method for synthesizing chalcones from 4-chlorobenzaldehyde and an acetophenone derivative.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in absolute ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) or sodium hydroxide (NaOH) in ethanol dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[8]

  • Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water. Neutralize with dilute HCl until the solution is acidic, which will cause the product to precipitate.[12]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove salts, followed by a wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]

Protocol 2: Solvent-Free Grinding Method

This green chemistry approach is efficient and minimizes solvent waste.

  • Preparation: In a mortar, combine 4-chlorobenzaldehyde (1.0 eq), the appropriate acetophenone (1.0 eq), and solid sodium hydroxide (NaOH) pellets (1.0 eq).

  • Reaction: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically very fast and can be complete in 5-15 minutes. Monitor by taking a small sample, dissolving it in a solvent like ethyl acetate, and running a TLC.[8]

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH and any other water-soluble impurities.

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. If necessary, recrystallize the product from ethanol.

References

  • Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Chemistry Aldol Condensation. SATHEE - IIT Kanpur. Available at: [Link]

  • Cannizzaro Reaction of 4-Chlorobenzaldehyde. Scribd. Available at: [Link]

  • 4-chlorobenzaldehyde is treated with KOH in alcohol as to yield two products. Show the mechanism... Homework.Study.com. Available at: [Link]

  • EXP.5. Canizzaro reaction. Course Hero. Available at: [Link]

  • Why is a base catalysed aldol condensation favoured over acid catalysis?. Quora. Available at: [Link]

  • Claisen Condensation. GeeksforGeeks. Available at: [Link]

  • Aldol condensation. Wikipedia. Available at: [Link]

  • General Aldol Condensation Reaction. BYJU'S. Available at: [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Condensation of 4-chlorobenzaldehyde and 1,8-diaminonaphthalene under various conditions. ResearchGate. Available at: [Link]

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]

  • Cannizzaro reaction. Wikipedia. Available at: [Link]

  • Aldol reaction between 4-chlorobenzaldehyde and ketones in various solvents catalyzed by Fe 3 O 4 @Fe(OH) 3 composite microspheres. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the condensation of 4-chloro benzaldehyde, malononitrile, and ethyl acetoacetate. ResearchGate. Available at: [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. Available at: [Link]

  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ResearchGate. Available at: [Link]

  • When the Cannizzaro reaction is performed on 4-chlorobenzaldehyde in \mat.. Filo. Available at: [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC. Available at: [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

  • 4.2.2.1. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene. Google Patents.
  • Draw the full mechanism of the crossed aldol condensation reaction of 4-chlorobenzaldehyde with acetone. brainly.com. Available at: [Link]

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC. Available at: [Link]

  • 4-Chlorobenzaldehyde. SYNTHETIKA. Available at: [Link]

  • Aldol Condensation. Beyond Benign. Available at: [Link]

  • Solved Draw the full mechanism of the crossed aldol. Chegg.com. Available at: [Link]

  • A Mixed Aldol Condensation-Michael Addition Experiment. Journal of Chemical Education. Available at: [Link]

  • 4-Chlorobenzaldehyde. Wikipedia. Available at: [Link]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]

  • What is the major product of the reaction of 4-methylbenzaldehyde and 4-chlorobenzaldehyde in an alcoholic solution containing potassium cyanide? Explain by writing mechanism. Quora. Available at: [Link]

  • EXPERIMENT 6: ALDOL CONDENSATION OF 4 CHLOROBENZALDEHYDE AND DIMETHYL MAL.. Filo. Available at: [Link]

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Removing unreacted pinacolone from the final product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Subject: Post-Reaction Workup Strategies for Pinacolone (3,3-Dimethyl-2-butanone) Last Updated: February 20, 2026

Executive Summary

Pinacolone (3,3-dimethyl-2-butanone) presents a unique purification challenge. While it is a methyl ketone, the steric bulk of the tert-butyl group adjacent to the carbonyl reduces its reactivity compared to acetone or 2-butanone. Furthermore, its boiling point (106°C) is high enough to make simple rotary evaporation tedious, yet low enough to complicate separation from mid-boiling products.

This guide provides three validated protocols for removing pinacolone, ranked by operational simplicity and product stability.

Quick Reference Data
PropertyValueImplication for Workup
Boiling Point 106.1°CRequires high vacuum or azeotropes for evaporative removal.
Water Solubility ~2.4 g/100 mL (15°C)Moderate solubility; simple water washes are inefficient.[1]
Reactivity Sterically Hindered Methyl KetoneSlower bisulfite adduct formation than standard ketones.
Azeotropes Forms azeotrope with WaterSteam volatile. Can be stripped via azeotropic distillation.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific mixture.

PinacoloneRemoval Start Start: Pinacolone Contamination ProductVolatile Is your product volatile? (BP < 150°C) Start->ProductVolatile ProductSensitive Is product acid/base sensitive? ProductVolatile->ProductSensitive No (Stable Solid/Oil) MethodC Method C: Flash Chromatography (Hex/EtOAc) ProductVolatile->MethodC Yes (Volatile Product) MethodA Method A: Azeotropic Strip (Water/Ethanol) ProductSensitive->MethodA No (Robust) MethodB Method B: Modified Bisulfite Wash (The Brindle Protocol) ProductSensitive->MethodB Yes (Sensitive)

Figure 1: Decision matrix for selecting the appropriate pinacolone removal strategy.

Protocol A: Azeotropic Distillation (The Physical Route)

Best For: Stable, non-volatile products (oils or solids). Mechanism: Pinacolone forms a minimum-boiling azeotrope with water and ethanol, allowing it to be "carried" over at temperatures significantly below its 106°C boiling point.

Step-by-Step Procedure
  • Concentrate: Remove the bulk reaction solvent (e.g., THF, DCM) via rotary evaporation at standard settings.

  • The Water Strip:

    • Add Water (approx.[2] 3x the volume of the residual oil).

    • Set bath temperature to 45–50°C .

    • Apply vacuum gradually down to 20–30 mbar .

    • Observation: Pinacolone is steam volatile.[1] It will co-distill with the water.

  • The Ethanol Chase (Optional):

    • If the residue is wet, add Ethanol or Toluene and repeat evaporation. This removes residual water and traces of pinacolone.

  • High Vacuum Polish:

    • Place the residue on a high-vacuum manifold (<1 mbar) for 1–2 hours. The remaining ppm levels of pinacolone usually vanish.

Expert Insight: Do not rely on high vacuum alone. Without the "carrier" effect of water/solvent vapors, the static headspace of pinacolone can make it stubborn to remove from viscous oils. The azeotrope breaks this stagnation.

Protocol B: Modified Bisulfite Wash (The Chemical Route)

Best For: Acid-sensitive products or when chromatography is difficult. Critical Note: Standard aqueous bisulfite washes often fail for pinacolone because the tert-butyl group makes the ketone greasy and sterically hindered. The adduct forms slowly in a biphasic system. You must use the Miscible Solvent Modification (Brindle Protocol).

The Mechanism

Sodium bisulfite (


) attacks the carbonyl carbon to form a water-soluble sulfonate salt.


Because pinacolone is hindered, we must push this equilibrium using a solubilizing agent.
Step-by-Step Procedure
  • Solubilization:

    • Dissolve your crude mixture in Methanol (MeOH) or DMF (approx. 5–10 mL per gram of crude).

    • Why? This creates a homogeneous phase where the bisulfite can actually reach the pinacolone.

  • Adduct Formation:

    • Add Saturated Aqueous Sodium Bisulfite (0.5 – 1.0 equivalents relative to estimated pinacolone).

    • Agitate vigorously for 5–10 minutes.

    • Note: A white precipitate (the adduct) may form. This is good.

  • Phase Split:

    • Dilute the mixture with Water (to dissolve the salt) and your extraction solvent (e.g., EtOAc or DCM ).

    • Transfer to a separatory funnel.[2][3][4]

  • Extraction:

    • Shake and separate.[2][3]

    • Aqueous Layer: Contains the Pinacolone-Bisulfite adduct. (Discard properly).

    • Organic Layer: Contains your purified product.

  • Wash: Wash the organic layer once with brine to remove residual methanol/DMF.

BisulfiteMechanism Pinacolone Pinacolone (Lipophilic) Intermediate Homogeneous Reaction Phase Pinacolone->Intermediate Mix Bisulfite NaHSO3 (Hydrophilic) Bisulfite->Intermediate Mix Methanol MeOH (Phase Transfer) Methanol->Intermediate Mix Adduct Bisulfite Adduct (Water Soluble Salt) Intermediate->Adduct Partition to Aqueous Product Target Product (Organic Layer) Intermediate->Product Partition to Organic

Figure 2: The modified bisulfite workflow utilizing methanol to overcome steric hindrance.

Troubleshooting & FAQs

Q: I tried a standard bisulfite wash (DCM/Water) and the pinacolone is still there. Why? A: Pinacolone is too lipophilic and sterically bulky. In a biphasic DCM/Water system, the bisulfite ion stays in the water, and the pinacolone stays in the DCM. They rarely meet. You must use Methanol or DMF (Protocol B) to create a single phase initially to force the reaction.

Q: Can I use high vacuum (lyophilization) to remove it? A: Yes, but it is inefficient. Pinacolone has a melting point of -52.5°C, so it will not freeze in a standard lyophilizer; it will "bump" or melt. A rotary evaporator with a water bath at 50°C is far more effective than a freeze-dryer for this specific molecule.

Q: How do I visualize Pinacolone on TLC? A: Pinacolone is UV inactive (or very weak). Do not rely on UV.

  • Stain: 2,4-DNP (Dinitrophenylhydrazine). It will appear as a bright yellow/orange spot.

  • Stain: KMnO4 (Potassium Permanganate). It will appear as a white spot on a purple background (slow oxidation).

Q: Are there safety concerns with the waste? A: Yes. The bisulfite adduct can revert to pinacolone if the aqueous waste is treated with strong base (NaOH). Keep the waste stream acidic or neutral during disposal to prevent releasing pinacolone vapors in the waste container.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6416, Pinacolone. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development. (Describes the "Brindle" protocol using miscible solvents). Retrieved from [Link]

  • Organic Chemistry Portal. Purification of Aldehydes and Ketones. Retrieved from [Link] (General reference for carbonyl protection/purification logic).

Sources

Controlling temperature for selective synthesis of alpha-beta unsaturated ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Synthesis of


-Unsaturated Ketones 

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: TEMP-CTRL-ENONE-001

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your enone synthesis yielded a complex mixture, a polymer tar, or the wrong regioisomer.

Temperature is not just a variable in enone synthesis; it is the primary switch between kinetic and thermodynamic pathways. This guide treats your reaction flask as a programmable system where


 determines the logic gate (Regioselectivity, Stereoselectivity, or Elimination).

Module 1: The Core Logic – Kinetic vs. Thermodynamic Control

Before troubleshooting, you must verify which "program" you are running. The synthesis of


-unsaturated ketones via Aldol condensation hinges on enolate formation.
The Temperature Switch
  • Kinetic Control (

    
    ): 
    
    • Logic: Irreversible deprotonation. The base removes the most accessible proton.

    • Result: Formation of the less substituted enolate (and subsequent enone).

    • Why

      
      ?  At this temperature, the energy available is insufficient to overcome the activation barrier for equilibration. Once the proton is pulled, it cannot return.
      
  • Thermodynamic Control (

    
     to Reflux): 
    
    • Logic: Reversible deprotonation. The enolate equilibrates between isomers.

    • Result: Formation of the more substituted enolate (more stable double bond).

    • Why Heat? Heat provides the activation energy (

      
      ) to reverse the deprotonation, allowing the system to find the global energy minimum.
      
Visualization: The Regioselectivity Decision Tree

EnolateLogic Start Asymmetric Ketone (e.g., 2-Methylcyclohexanone) TempLow Temp: -78°C Base: LDA (Bulky) Start->TempLow Irreversible Path TempHigh Temp: > 0°C / Reflux Base: NaOEt/KOH Start->TempHigh Reversible Path KineticEnolate Kinetic Enolate (Less Substituted) TempLow->KineticEnolate Fast Deprotonation (Steric Control) ThermoEnolate Thermodynamic Enolate (More Substituted) TempHigh->ThermoEnolate Equilibration (Stability Control) ProdA Product A: Less Substituted Enone KineticEnolate->ProdA Aldol + Dehydration ProdB Product B: More Substituted Enone ThermoEnolate->ProdB Aldol + Dehydration

Figure 1: Decision matrix for controlling regioselectivity via temperature and base selection.

Module 2: Standard Operating Procedures (SOPs)

SOP-A: Kinetic Control (The "Low-Temp" Route)

Target: Synthesis of the less-substituted enone. Critical Parameter: Maintaining


 during enolization to prevent equilibration.
  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Reagent Prep: Generate LDA (Lithium Diisopropylamide) in situ at

    
    , then cool to 
    
    
    
    (Dry ice/Acetone bath).
  • Addition: Add ketone dropwise over 20 mins.

    • Scientist's Note: Slow addition is crucial. A local excess of ketone can act as a proton source, catalyzing equilibration to the thermodynamic enolate even at low temps.

  • Reaction: Stir 45 mins at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Add aldehyde.[1][2][3][4][5][6]
    
  • Quench: Add saturated

    
    while still at
    
    
    
    .
    • Warning: Warming before quenching destroys regioselectivity.

SOP-B: Thermodynamic Control (The "Reflux" Route)

Target: Synthesis of the more-substituted (conjugated) enone. Critical Parameter: Heat is required to drive the E1cB elimination step.

  • Setup: Standard reflux apparatus.

  • Base: Ethoxide (

    
    ) or Hydroxide (
    
    
    
    ) in ethanol.
  • Reaction: Reflux for 2–12 hours.

  • Mechanism Check: The high temperature serves two purposes:

    • Equilibrates enolates to the most stable form.[7]

    • Drives the dehydration (elimination of water) which is often endothermic.

Module 3: Troubleshooting & FAQs

Q1: I isolated the


-hydroxy ketone (aldol adduct), but it won't dehydrate to the enone. Why? 

Diagnosis: The elimination step (E1cB) has a higher activation energy than the addition step. Solution:

  • Thermal Boost: If you ran the reaction at

    
     or Room Temp (RT), you likely stopped at the intermediate. Heat the crude mixture with a trace of acid (
    
    
    
    -TsOH) in benzene/toluene with a Dean-Stark trap to remove water.
  • Chemical Activation: If the molecule is thermally sensitive, convert the alcohol to a mesylate (

    
    , 
    
    
    
    ) and then treat with DBU at RT to force elimination.

Q2: My product is a tar/polymer. What happened?

Diagnosis: You likely triggered a Michael Addition (polymerization). Root Cause:


-unsaturated ketones are excellent Michael acceptors. If the reaction mixture remains basic and hot after the product forms, the enolate of the starting material (or the product itself) will attack the newly formed double bond.
Corrective Action: 
  • Monitor Strictly: Stop the reaction immediately upon consumption of the limiting reagent.

  • Low-Temp Quench: Do not allow the reaction to sit at RT overnight. Quench slightly acidic to neutralize the base immediately.

Q3: I need high E-selectivity (trans) for my alkene. How does temperature affect this?

Diagnosis: Stereoselectivity in Aldol and HWE reactions.[2] Insight:

  • Aldol: The E-enone is generally the thermodynamic product. Reflux conditions favor the E-isomer due to steric relief between substituents.

  • HWE (Horner-Wadsworth-Emmons):

    • Standard HWE: Room temp or mild heat favors E-selectivity.

    • Still-Gennari Modification: Uses electron-withdrawing phosphonates at

      
        to force Z-selectivity.
      

Module 4: Data & Reference Tables

Table 1: Temperature Effects on Selectivity
Reaction TypeReagentsTemperatureMajor OutcomeMechanism Note
Kinetic Aldol LDA / THF

Less-subst. EnoneIrreversible enolization
Thermo Aldol NaOEt / EtOHReflux (

)
More-subst. EnoneReversible equilibration
Mukaiyama

/ DCM

Syn-Aldol adductLewis Acid chelation
HWE (Standard) NaH / THF

E-AlkeneThermodynamic control
HWE (Still-Gennari) KHMDS / 18-crown-6

Z-AlkeneKinetic control
Workflow Visualization: Troubleshooting Logic

Troubleshooting Issue Start: Reaction Issue Identified Type What is the problem? Issue->Type Prob1 No Elimination (Stuck at Alcohol) Type->Prob1 Intermediate Isolated Prob2 Polymerization (Black Tar) Type->Prob2 Low Mass Balance Prob3 Wrong Regioisomer Type->Prob3 NMR Mismatch Sol1 Action: Increase Temp (Reflux) or Mesylate Activation Prob1->Sol1 Sol2 Action: Reduce Temp, Shorten Time, Quench Faster Prob2->Sol2 Sol3 Action: Check Temp/Base. Use LDA/-78°C for Kinetic. Use NaOEt/Reflux for Thermo. Prob3->Sol3

Figure 2: Diagnostic workflow for common failures in enone synthesis.

References

  • University of Windsor. Regioselectivity in Kinetic Aldols/Kinetic Enolate Generation. (Explains the pKa and temperature basis for LDA usage).

  • Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. (Foundational theory on activation energy and reversibility).

  • BenchChem. Mukaiyama Aldol Addition with Silyl Enol Ethers. (Protocols for Lewis Acid catalyzed low-temperature aldol).

  • Wikipedia. Horner–Wadsworth–Emmons reaction.[8] (Details on stereoselectivity and the Still-Gennari modification). [9][10]

  • University of Delaware. Kinetic vs. Thermodynamic Enolates. (Detailed mechanistic comparison of base and temperature effects).

Sources

Technical Support Center: Solubility & Processing of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

[1]

Current Status: Operational Subject: Troubleshooting Solubility, Oiling Out, and Recrystallization in Ethanol Ticket ID: CHALCONE-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The Physicochemical Conflict

You are encountering solubility difficulties with 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (referred to hereafter as Compound A ).[1]

The Core Problem: Compound A possesses a high calculated partition coefficient (XLogP ≈ 4.1 ) [1]. It is significantly lipophilic due to the bulky tert-butyl group and the chloro-phenyl ring.[1] While Ethanol (EtOH) is a polar protic solvent, it is often on the "borderline" of solubility for this molecule at room temperature.

The specific challenges you face—incomplete dissolution, "oiling out" (liquid-liquid phase separation), or low recovery—stem from a mismatch between the lattice energy of the crystal (which is high due to


solvation energy

Module 1: Critical Solubility Parameters

Before adjusting your protocol, verify your system against these baseline parameters.

ParameterValue / BehaviorTechnical Implication
Molecular Weight 222.71 g/mol Moderate size, but bulky 3D structure.[1]
Lipophilicity (XLogP) ~4.1 [1]Highly hydrophobic.[1] Resists dissolution in water-rich ethanol.[1]
Melting Point ~80–85 °C (Est.)[1]Critical: If your reflux temp > MP, you risk oiling out.
Solubility in EtOH Non-LinearCold: Sparingly soluble (< 5 g/L).Hot (78°C): Highly soluble (> 50 g/L).
Crystal Habit Triclinic/NeedlesProne to occlusion of solvent if cooled too fast.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "The compound 'oils out' (forms a sticky liquid) instead of crystallizing upon cooling."[2][3]

Diagnosis: This is the most common failure mode for tert-butyl chalcones.[1] It occurs when the solution enters a "metastable zone" where liquid-liquid phase separation (LLPS) is energetically more favorable than nucleation.[1] This often happens if the solution is too concentrated or cooled too rapidly.

Corrective Action:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add a Seed Crystal: This is non-negotiable. You must provide a template for the lattice to form, bypassing the oil phase.

  • Slow Down: Insulate the flask with foil or a towel. The cooling rate from 78°C to 50°C must be

    
    .
    
  • Agitation: Stir gently (100 RPM). Vigorous stirring can induce oil droplet coalescence rather than crystallization.[1]

Issue 2: "The solid won't dissolve completely, even at reflux."

Diagnosis: You have likely exceeded the saturation limit, or you are using 95% Ethanol (azeotrope) where the 5% water content is acting as a strong anti-solvent due to the compound's high LogP.

Corrective Action:

  • Switch Solvent: Use Absolute Ethanol (100%) instead of 95% EtOH. The removal of water significantly increases the solubility of the hydrophobic tert-butyl group.

  • Volume Adjustment: Standard ratio is 5-7 mL of Ethanol per 1 g of Compound A . If you are below 3 mL/g, add more solvent.

Issue 3: "The product precipitates immediately upon adding the anti-solvent (water)."

Diagnosis: "Crash precipitation." This traps impurities inside the crystal lattice and creates amorphous solids rather than defined crystals.

Corrective Action:

  • Temperature Control: Keep the ethanol solution hot (near reflux) while adding the water.

  • Dropwise Addition: Add warm water dropwise only until permanent turbidity (cloudiness) is just barely observed.[1]

  • Clear it: Add 1-2 mL of ethanol back into the mix to clear the turbidity, then let it cool.

Module 3: Validated Protocols

Protocol A: High-Purity Recrystallization (The "Standard")

Use this for final purification (>99% purity required).[1]

  • Preparation: Place 10 g of crude Compound A in a 250 mL round-bottom flask.

  • Dissolution: Add 50 mL of Absolute Ethanol .

  • Reflux: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains after 10 mins of reflux, add EtOH in 5 mL increments until clear.

  • Hot Filtration (Optional): If insoluble particles (dust/polymer) remain, filter rapidly through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Allow to cool to ~60°C.

    • Action: Add a single seed crystal.[1]

  • Crystallization: Allow to cool to room temperature (RT) undisturbed for 2 hours. Then move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via Büchner funnel. Wash with 10 mL of ice-cold ethanol.

Protocol B: The "Oiling Out" Rescue Workflow

Use this if you currently have a flask full of sticky oil.

OilingOutRescueStartStart: Oily Phase SeparatedReheat1. Reheat to Reflux(Dissolve Oil)Start->ReheatCheckConc2. Is solution too concentrated?Reheat->CheckConcDiluteAdd 10-20% more EthanolCheckConc->DiluteYes (Oil volume > 10%)Seed3. Cool to 55-60°CADD SEED CRYSTALCheckConc->SeedNoDilute->SeedScratchAlternative: Scratch glass wallwith rodSeed->ScratchNo seeds availableCoolSlow4. Slow Cool (Insulate Flask)Seed->CoolSlowScratch->CoolSlowResultCrystalline SolidCoolSlow->Result

Figure 1: Decision matrix for recovering a crystallization process that has undergone liquid-liquid phase separation (oiling out).

Module 4: Synthesis Context (Root Cause Analysis)[1]

If you are synthesizing this molecule via the Claisen-Schmidt condensation (4-Chlorobenzaldehyde + Pinacolone), note that the reaction solvent is often ethanol [3].[1]

  • Impurity Profile: The primary impurity causing solubility issues is often the aldol intermediate (incomplete dehydration) or Michael addition polymers .

  • Purification Tip: If recrystallization repeatedly fails (gummy product), your crude purity is likely <85%. Perform a silica plug filtration (10% EtOAc/Hexane) to remove polar tars before attempting ethanol recrystallization again.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Wu, T.-Q., Xia, L., Hu, A.-X., & Ye, J. (2009).[1] this compound.[1][2][3][4][5][6][8] Acta Crystallographica Section E, 65(3), o653. [Link]

  • Google Patents. (1997).[1] Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one (US5639917A). [1]

Technical Support Center: Catalyst Selection for Sterically Bulky Enone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated ketones (enones), particularly those involving sterically demanding substrates. The selection of an appropriate base catalyst is a critical parameter that dictates reaction efficiency, yield, and purity. This document provides an in-depth analysis of sodium hydroxide (NaOH) versus potassium hydroxide (KOH) as catalysts in Claisen-Schmidt and related aldol condensations, offering field-proven insights and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core principles governing the base-catalyzed synthesis of enones.

Q1: What is the general mechanism for synthesizing enones using a base catalyst?

The synthesis of enones from aldehydes and ketones is typically achieved through a base-catalyzed reaction known as the Aldol Condensation or, more specifically for crossed reactions, the Claisen-Schmidt Condensation.[1][2] The mechanism involves three primary stages:

  • Enolate Formation: The base (e.g., OH⁻ from NaOH or KOH) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized nucleophile called an enolate.[3][4]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[5]

  • Protonation & Dehydration: The alkoxide is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol adduct). For the synthesis of enones, this intermediate is subsequently dehydrated (losing a water molecule), a process often facilitated by heat or the reaction conditions, to form the final α,β-unsaturated product.[1][6] This dehydration step is particularly favorable when it leads to an extended conjugated system.[7]

Caption: General mechanism of a base-catalyzed Claisen-Schmidt condensation.
Q2: How does steric hindrance from bulky substrates affect this synthesis?

Steric hindrance, or crowding around the reaction centers, profoundly impacts the reaction. For sterically bulky enones, this manifests in several ways:

  • Reduced Reaction Rates: Large groups on the ketone or aldehyde can physically block the approach of the nucleophilic enolate to the electrophilic carbonyl carbon, slowing the reaction.

  • Unfavorable Equilibrium: The equilibrium for the aldol addition step often disfavors the product when bulky ketones or disubstituted aldehydes are used because of increased steric strain in the product molecule.[5][6][8]

  • Suppression of Side Reactions: While often a challenge, steric hindrance can be advantageous. For instance, the self-condensation of bulky ketones is generally unfavorable, which simplifies product purification in crossed-aldol reactions.[6][7]

Q3: What are the fundamental differences between NaOH and KOH as catalysts?

While both are strong bases, the identity of the alkali metal cation (Na⁺ vs. K⁺) introduces subtle but critical differences that influence their catalytic performance.

FeatureSodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Technical Implication
Cation Radius 95 pm138 pmThe larger K⁺ cation forms a "softer" and more loosely bound ion pair with the enolate, potentially increasing its nucleophilicity.[9]
Solubility HighVery HighKOH's superior solubility in organic solvents (like ethanol) can lead to a more homogeneous reaction mixture and a higher effective concentration of the base.[10]
Basicity in Solution StrongSlightly StrongerDue to higher solubility and dissociation, KOH can generate a more strongly basic solution than an equivalent amount of NaOH, potentially leading to faster enolate formation.[10]
Cost & Availability Lower Cost, Widely AvailableMore ExpensiveNaOH is generally more economical, making it a common first choice for process optimization.[10]
Hygroscopicity HygroscopicMore HygroscopicKOH absorbs atmospheric moisture and CO₂ more readily, which can affect its purity and require more careful storage and handling.[10]
Section 2: Catalyst Selection Guide - Making the Right Choice

The choice between NaOH and KOH is not arbitrary; it is a strategic decision based on substrate reactivity and experimental goals.

Q4: Under what circumstances should I select NaOH?

NaOH is an excellent and cost-effective starting point for many Claisen-Schmidt condensations. It is the preferred catalyst when:

  • Reactants are not severely hindered: For substrates with moderate or low steric bulk, NaOH often provides sufficient reactivity to drive the reaction to completion.

  • Cost is a primary driver: In large-scale synthesis, the economic advantage of NaOH is significant.[10]

  • Controlling reactivity is necessary: The slightly lower reactivity compared to KOH can sometimes be an advantage in preventing runaway reactions or the formation of unwanted side products.

Q5: When is KOH the superior catalyst for synthesizing bulky enones?

KOH often outperforms NaOH when steric hindrance is a significant barrier. Consider using KOH when:

  • You are working with highly substituted or bulky ketones/aldehydes. The larger potassium cation (K⁺) forms a more dissociated ion pair with the enolate. This "freer" and more reactive enolate is better able to overcome the high activation energy associated with sterically demanding substrates.[9][11]

  • You observe low or no conversion with NaOH. Switching to KOH is a primary troubleshooting step when a reaction stalls due to insufficient enolate reactivity.

  • Improved solubility is required. The higher solubility of KOH in alcoholic solvents can ensure a homogeneous reaction medium, which is critical for consistent and reproducible results.[10]

Catalyst_Selection Start Start: Synthesizing a Sterically Bulky Enone Substrate_Check Are the ketone and/or aldehyde substrates highly sterically hindered? Start->Substrate_Check Initial_Catalyst Begin with NaOH. It is cost-effective and a reliable baseline catalyst. Substrate_Check->Initial_Catalyst No Switch_to_KOH Switch to KOH. The more reactive 'free' enolate can overcome steric barriers. Substrate_Check->Switch_to_KOH Yes Run_Reaction Run small-scale test reaction. Monitor conversion by TLC. Initial_Catalyst->Run_Reaction Conversion_Check Is conversion >70% in a reasonable timeframe? Run_Reaction->Conversion_Check Optimize_NaOH Proceed with NaOH. Optimize temperature and concentration for yield. Conversion_Check->Optimize_NaOH Yes Conversion_Check->Switch_to_KOH No Final_Decision Select the catalyst that provides the optimal balance of yield, reaction time, and purity. Run_KOH_Reaction Run reaction with KOH. Compare conversion rate to NaOH trial. Switch_to_KOH->Run_KOH_Reaction Run_KOH_Reaction->Final_Decision

Caption: Decision workflow for selecting between NaOH and KOH.
Section 3: Experimental Protocols & Best Practices
Q6: Can you provide a general experimental protocol for this synthesis?

The following is a representative protocol for the Claisen-Schmidt condensation to synthesize a sterically bulky enone.

Objective: Synthesize (E)-2-benzylidene-1-tetralone from 1-tetralone (ketone) and benzaldehyde (aldehyde).

Materials:

  • 1-tetralone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Catalyst: NaOH or KOH (1.2 eq)

  • Solvent: Absolute Ethanol

  • Glacial Acetic Acid (for neutralization)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser (if heating), TLC plates

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (e.g., 10 mmol of 1-tetralone) and the aldehyde (e.g., 10 mmol of benzaldehyde) in absolute ethanol (40-50 mL).

  • Catalyst Addition: Separately, prepare a solution of the base (12 mmol of NaOH or KOH) in a minimal amount of ethanol. Add this solution dropwise to the stirred mixture of carbonyl compounds at room temperature.[2]

  • Reaction: Stir the mixture at room temperature. The reaction may be exothermic. A precipitate (the product) may begin to form within 30 minutes to several hours. For sterically hindered substrates, gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product enone will be less polar than the starting ketone and aldol intermediate.

  • Workup & Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.

    • Slowly neutralize the mixture with glacial acetic acid until it is slightly acidic (check with pH paper).

    • Add cold deionized water to the flask to further precipitate the product.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final enone.

Section 4: Troubleshooting Guide

Encountering issues is a common part of synthesis. This guide addresses the most frequent problems.

Q7: My reaction yield is very low or the reaction has stalled. What should I do?

Low conversion is the most common issue, especially with bulky substrates. The equilibrium may favor the reactants, or the reaction rate may be extremely slow.[5][8]

Troubleshooting Start Problem: Low or No Product Yield Check_Catalyst Is your catalyst fresh? Has it absorbed CO₂/H₂O? Start->Check_Catalyst Replace_Catalyst Use fresh, high-purity NaOH or KOH. Check_Catalyst->Replace_Catalyst No / Unsure Catalyst_Choice Are you using NaOH? Check_Catalyst->Catalyst_Choice Yes, catalyst is fresh Replace_Catalyst->Catalyst_Choice Switch_Catalyst Switch to KOH. Increases enolate reactivity. Catalyst_Choice->Switch_Catalyst Yes Increase_Temp Gradually increase temperature. (e.g., from RT to 40-60 °C) This helps overcome the activation energy barrier. Catalyst_Choice->Increase_Temp No (already using KOH) Switch_Catalyst->Increase_Temp Check_Solvent Is the reaction mixture homogeneous? Increase_Temp->Check_Solvent Change_Solvent Increase solvent volume or switch to a solvent in which all components are soluble. Check_Solvent->Change_Solvent No Final_Check If issues persist, consider a stronger, non-hydroxide base (e.g., NaH, LDA) or a different synthetic route. Check_Solvent->Final_Check Yes Change_Solvent->Final_Check

Caption: Troubleshooting flowchart for low-yield reactions.
Q8: I'm observing significant side products. How can I improve selectivity?

The formation of multiple products complicates purification and reduces the yield of the desired enone.

  • Problem: Self-condensation of the Ketone.

    • Cause: The ketone enolate reacts with another molecule of the ketone instead of the target aldehyde. This is less common for sterically hindered ketones.[7]

    • Solution: Add the aldehyde slowly to a mixture of the ketone and the base. This keeps the aldehyde concentration high relative to the enolate, favoring the desired crossed reaction.[1][7]

  • Problem: Cannizzaro Reaction.

    • Cause: Under strongly basic conditions, aldehydes without α-hydrogens (like benzaldehyde) can undergo disproportionation to form a primary alcohol and a carboxylic acid.[2]

    • Solution: Avoid excessively high concentrations of the base. Use the minimum effective amount (e.g., 1.1-1.2 equivalents). Running the reaction at a lower temperature can also minimize this side reaction.

References
  • Title: 23.1 Carbonyl Condensations: The Aldol Reaction Source: OpenStax Organic Chemistry URL: [Link]

  • Title: Aldol Reactions: E-Enolates and Anti-Selectivity Source: DigitalCommons@USU URL: [Link]

  • Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Aldol condensation Source: Wikipedia URL: [Link]

  • Title: 23.1: Carbonyl Condensations - The Aldol Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Crossed Aldol Condensations Source: University of Calgary URL: [Link]

  • Title: Optimizing the Sodium Hydroxide Conversion Using Regression Analysis in CSTR Source: MDPI URL: [Link]

  • Title: Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water Source: Wiley Online Library URL: [Link]

  • Title: Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Source: The Royal Society of Chemistry URL: [Link]

  • Title: New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation Source: PMC - PubMed Central URL: [Link]

  • Title: Claisen-Schmidt Condensation Source: University of Wisconsin-Madison URL: [Link]

  • Title: Kinetic Versus Thermodynamic Enolates Source: Master Organic Chemistry URL: [Link]

  • Title: Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products Source: PMC - PubMed Central URL: [Link]

  • Title: Aldol Condensation Source: SATHEE URL: [Link]

  • Title: Optimizing the Sodium Hydroxide Conversion Using Regression Analysis in CSTR Source: MDPI URL: [Link]

  • Title: Difference Between Sodium Hydroxide and Potassium Hydroxide Source: Soudarvand URL: [Link]

  • Title: Why is NaOH required in aldol condensation? Source: Quora URL: [Link]

  • Title: Sodium Hydroxide Vs Potassium Hydroxide Source: Petro Naft URL: [Link]

  • Title: NaOH and KOH for preparing activated carbons used in energy and environmental applications Source: ResearchGate URL: [Link]

  • Title: KOH vs NaOH Source: Sciencemadness Discussion Board URL: [Link]

  • Title: An Increased Understanding of Enolate Additions under Mechanochemical Conditions Source: MDPI URL: [Link]

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Validation & Comparative

Advanced Spectroscopic Profiling: 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectral signature of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (CAS: 1577-03-3). As a critical intermediate in the synthesis of triazole fungicides (e.g., Tebuconazole) and pharmaceutical candidates, precise structural validation of this


-unsaturated ketone is essential for Quality Assurance (QA) and process optimization.

Unlike standard spectral libraries, this guide compares the target molecule's spectral performance against its critical process impurities—specifically the starting material (4-chlorobenzaldehyde) and the saturated byproduct (hydrogenation over-reduction) . This comparative approach empowers researchers to use NMR not just for identification, but as a quantitative tool for reaction monitoring.

Part 1: Methodology & Experimental Protocol

To ensure reproducibility, the following protocol synthesizes the technical rigor required for regulatory-grade spectral acquisition.

Sample Preparation (Standardized)
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentration is avoided to prevent viscosity-induced line broadening.

  • Tube Quality: Class A, 5mm borosilicate tubes (essential for high-field homogeneity).

Acquisition Parameters (400 MHz Baseline)
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (Sufficient for protons; increase to 5.0 s for quantitative qNMR integration).

  • Scans (NS): 16 (Sufficient for S/N > 200:1 due to high proton density of the t-butyl group).

  • Temperature: 298 K (25°C).

Part 2: Spectral Analysis (The Core Profile)

The 1H NMR spectrum of this compound is characterized by three distinct zones: the aliphatic tert-butyl anchor, the diagnostic vinylic "trans" system, and the aromatic AA'BB' pattern.

Detailed Assignment Table (400 MHz, CDCl )
Chemical Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentFunctional Significance
1.23 Singlet (s)9H-

t-Butyl Group. High intensity anchor signal; confirms pinacolone incorporation.
7.09 Doublet (d)1H15.6 Hz

(C2-H)
Vinylic Proton. Upfield alkene proton, adjacent to carbonyl. Shielded relative to

.
7.36 Doublet (d)2H8.4 HzAr-H (meta to Cl)Aromatic Ring. Part of AA'BB' system. Correlates to 4-chlorophenyl moiety.[1][2][3][4][5][6][7]
7.50 Doublet (d)2H8.4 HzAr-H (ortho to Cl)Aromatic Ring. Deshielded due to proximity to the

-system of the alkene.
7.60 Doublet (d)1H15.6 Hz

(C1-H)
Vinylic Proton. Downfield alkene proton. Diagnostic for conjugation with the aromatic ring.
Structural Validation: The Trans Geometry

The critical quality attribute (CQA) for this molecule is the stereochemistry of the double bond.

  • Observation: The vinylic protons at 7.09 ppm and 7.60 ppm exhibit a coupling constant (

    
    ) of 15.6 Hz .[6][8]
    
  • Conclusion: This large

    
    -value confirms the (E)-configuration (trans) . A cis (Z) isomer would typically display a 
    
    
    
    -value of 7–11 Hz. This confirms the thermodynamic control of the Aldol condensation synthesis.

Part 3: Comparative Performance Guide

This section compares the target product's NMR profile against its primary alternatives (impurities), providing a decision matrix for process chemists.

Comparison 1: Product vs. Starting Material (Reaction Monitoring)

Scenario: Determining reaction completion during the condensation of 4-chlorobenzaldehyde and pinacolone.

FeatureTarget Product (Enone) Alternative: Starting Material (Aldehyde) Operational Insight
Diagnostic Signal Doublets at 7.09 / 7.60 ppmSinglet at ~10.0 ppm (Aldehyde CHO)Monitor the disappearance of the 10.0 ppm singlet. Any residual signal indicates incomplete conversion.
Aliphatic Region Strong Singlet at 1.23 ppmNo signal in 1.0–1.5 ppm rangeThe appearance of the t-butyl singlet allows for rapid integration ratio analysis (Aldehyde H vs. t-Butyl H).
Comparison 2: Product vs. Saturated Analog (Over-Reduction)

Scenario: During subsequent hydrogenation steps (to form the fungicide intermediate), the double bond is reduced.

FeatureTarget Product (Enone) Alternative: Saturated Ketone Operational Insight
Alkene Region Present (7.0–7.6 ppm)Absent (Silent region)Complete loss of signals in the 6.5–8.0 ppm non-aromatic region confirms full hydrogenation.
Aliphatic Linker None (Double Bond)Multiplets at ~2.8 ppm (

)
The emergence of AA'BB' or multiplets in the 2.5–3.0 ppm range quantifies the yield of the saturated product.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision logic for interpreting the NMR spectrum during synthesis validation.

NMR_Logic_Flow Start Crude Reaction Mixture Check_Aldehyde Check 9.5-10.5 ppm (Aldehyde Proton) Start->Check_Aldehyde Check_Alkene Check 7.0-7.7 ppm (Vinylic Doublets) Check_Aldehyde->Check_Alkene Signal Absent Result_SM Incomplete Reaction (Residual 4-Cl-Benzaldehyde) Check_Aldehyde->Result_SM Signal Present Check_Coupling Measure J-Value (Splitting) Check_Alkene->Check_Coupling Signals Present Result_Sat Over-Hydrogenation (Saturated Impurity) Check_Alkene->Result_Sat Signals Absent Result_Cis Isomerization Issue (Z-Isomer) Check_Coupling->Result_Cis J < 12 Hz Result_Pure VALIDATED TARGET (E)-1-(4-Cl-Ph)-4,4-dimethylpent-1-en-3-one Check_Coupling->Result_Pure J > 14 Hz (Trans)

Caption: Logical workflow for NMR-based quality control of this compound, distinguishing it from precursors and isomers.

References

  • Wu, T.-Q., Xia, L., Hu, A.-X., & Ye, J. (2009).[6] "this compound."[1][2][3][9][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(3), o653.

  • Royal Society of Chemistry. "Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives." Spectroscopic Data Supplements.

  • Vertex Pharmaceuticals / Bayer AG. "Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one." US Patent 5639917A.

Sources

A Comparative Guide to FTIR Analysis of Chlorophenyl Enones: Interpreting Carbonyl and Alkene Vibrational Frequencies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features of chlorophenyl enones, a common structural motif in medicinal chemistry and materials science. We will move beyond simple peak identification to explore the underlying physical organic principles that govern the characteristic vibrational frequencies of the carbonyl (C=O) and alkene (C=C) functional groups. By understanding how electronic and steric effects modulate these frequencies, researchers can gain deeper structural insights directly from their spectral data. This guide presents comparative data, a validated experimental protocol, and the causal logic behind spectral interpretation, empowering researchers to confidently characterize their synthesized molecules.

Fundamental Principles: Molecular Vibrations and IR Absorption

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational energy states.[1][2] Covalent bonds are not static; they behave like springs connecting atoms, constantly undergoing motions such as stretching and bending at specific, quantized frequencies.[3] For a vibration to be "IR active," and thus visible in an FTIR spectrum, it must cause a change in the molecule's net dipole moment.[1][4]

The two most diagnostic vibrations for enone systems are:

  • Carbonyl (C=O) Stretching: This is a very strong and sharp absorption, making it one of the most reliable peaks in an IR spectrum.[5] Its position is highly sensitive to its electronic environment.

  • Alkene (C=C) Stretching: This absorption is typically of medium to weak intensity. Its position also provides valuable information about the electronic nature of the double bond.

The frequency of these vibrations is primarily determined by two factors: the strength of the bond (force constant) and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers).[6]

The Enone System: The Profound Effect of Conjugation

Chlorophenyl enones are α,β-unsaturated ketones. This conjugation—the alternating system of double and single bonds (phenyl ring → C=C → C=O)—is the single most important structural feature influencing the C=O and C=C stretching frequencies.

Carbonyl (C=O) Frequency Shift

A standard, saturated aliphatic ketone exhibits a C=O stretching frequency around 1715 cm⁻¹. However, in an enone, this frequency is significantly lowered, typically appearing in the 1685-1666 cm⁻¹ range.

Causality: This shift is a direct consequence of resonance delocalization. The π-electrons are spread across the conjugated system, which can be represented by resonance contributors.

Electronic_Effects substituent Chloro Substituent Inductive Effect (-I) (Electron Withdrawing) Resonance Effect (+M) (Electron Donating) system Conjugated π-System Phenyl Ring → C=C → C=O substituent:f1->system:f0 σ-bond withdrawal substituent:f2->system:f0 π-system donation carbonyl Carbonyl Group (C=O) Electron density is altered, changing bond strength and FTIR frequency system:f0->carbonyl:f0 Transmission of Effects caption Fig 1. Transmission of electronic effects to the carbonyl group.

Caption: Influence of substituent effects on the carbonyl group.

  • meta-Substitution: At the meta position, the resonance effect (+M) cannot be transmitted to the rest of the conjugated system. Therefore, only the electron-withdrawing inductive effect (-I) is operative. [6]This withdrawal of electron density slightly strengthens the C=O bond, leading to an increase in its stretching frequency compared to the unsubstituted analogue.

  • para-Substitution: At the para position, both the -I and +M effects are at play. Since the -I effect typically dominates for chlorine, we expect a net electron withdrawal, leading to a slight increase in the C=O frequency, but potentially less pronounced than in the meta-isomer due to the opposing +M effect.

  • ortho-Substitution: The ortho position involves a complex interplay of -I, +M, and potential steric effects, which can disrupt the planarity of the molecule and affect conjugation. The outcome on the frequency can be less predictable but is generally expected to be similar to the para-isomer.

Comparative Data: Characteristic FTIR Peaks for Chlorophenyl Enones

The following table summarizes the expected vibrational frequency ranges for the key functional groups in chlorophenyl enones based on established principles and experimental data from related chalcone structures. [7][8][9][10]

Functional Group Vibration Mode Unsubstituted Phenyl Enone (cm⁻¹) Chlorophenyl Enone (cm⁻¹) Rationale for Shift
Carbonyl C=O Stretch 1660 - 1675 1670 - 1690 The electron-withdrawing nature (-I effect) of chlorine slightly increases the C=O double bond character, increasing the frequency.
Alkene C=C Stretch (enone) 1610 - 1640 1610 - 1640 The effect on the C=C bond is generally less pronounced and can be complex, often with minimal shift.
Aromatic C=C Stretch (ring) ~1600 ~1600 A characteristic peak for the aromatic ring, often appearing as a sharp band.

| Aryl-Halide | C-Cl Stretch | N/A | 700 - 850 | A peak in the fingerprint region confirming the presence of the C-Cl bond. [9]|

Note: These are typical ranges. The exact values can be influenced by the physical state of the sample, solvent effects, and other structural features.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

For solid samples like most chlorophenyl enones, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional KBr pellets due to its speed, simplicity, and minimal sample preparation. [11][12]It provides high-quality, reproducible spectra.

ATR_FTIR_Workflow A 1. Instrument Preparation B 2. Background Scan A->B Ensure clean crystal C 3. Sample Preparation B->C Collect reference spectrum of air/solvent D 4. Sample Application C->D Grind solid if particles are large E 5. Apply Pressure D->E Place small amount of powder on crystal F 6. Acquire Spectrum E->F Ensure good contact with pressure arm G 7. Clean ATR Crystal F->G Co-add scans (e.g., 16-32) for good S/N ratio H Baseline correction, peak picking & labeling G->H Wipe with appropriate solvent (e.g., isopropanol)

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR accessory is correctly installed and the instrument has been allowed to stabilize.

  • Clean the ATR Crystal: Before any measurement, meticulously clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a soft tissue dampened with an appropriate solvent (e.g., isopropanol) to remove any residue. [13]3. Collect a Background Spectrum: With the clean, empty ATR crystal in position, run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid chlorophenyl enone powder (typically 1-2 mg is sufficient) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the solid firmly against the crystal. This is critical to ensure good, uniform contact, which is necessary for a high-quality spectrum. [12]6. Acquire the Sample Spectrum: Initiate the sample scan. For typical analysis, co-adding 16 to 32 scans is sufficient to achieve an excellent signal-to-noise ratio.

  • Clean Up: After the measurement, release the pressure arm, remove the sample powder, and clean the crystal surface thoroughly as described in Step 2.

  • Data Processing: Use the instrument software to perform any necessary baseline corrections and to identify and label the peak frequencies of interest.

This self-validating protocol, where a fresh background is taken before each sample, ensures that the resulting spectrum is solely representative of the chlorophenyl enone.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of chlorophenyl enones. The positions of the carbonyl (C=O) and alkene (C=C) stretching bands are not arbitrary; they are governed by predictable electronic principles. Conjugation significantly lowers the C=O frequency from that of a saturated ketone into the 1660-1690 cm⁻¹ range. Furthermore, the electron-withdrawing inductive effect of the chloro-substituent generally causes a slight but discernible shift to a higher frequency compared to the unsubstituted parent enone. By employing a robust and reproducible experimental technique like ATR-FTIR, researchers can obtain high-fidelity data that, when interpreted with an understanding of these structure-spectra correlations, provides confident and nuanced characterization of their target molecules.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University.
  • Drawell. (2024, May 31).
  • University of Calgary. IR Spectroscopy Tutorial: Ketones.
  • Pavia, D. L., et al. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • LibreTexts Chemistry. IR Spectroscopy of Hydrocarbons.
  • LibreTexts Chemistry. (2022, September 24).
  • Suganya, S., et al.
  • Banu, S. S., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and their Characterization by FT-IR and XRD Analysis. International Journal for Research in Applied Science & Engineering Technology, 6(5).
  • ResearchGate. The FTIR spectra of (a) chalcone 1 and (b) chalcone 2.
  • Polymer Chemistry Characterization Lab, Virginia Tech.
  • ResearchGate. FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii).
  • LibreTexts Chemistry. (2025, February 24). Spectroscopy of Aldehydes and Ketones.
  • Chad's Prep.
  • Chad's Prep. (2018, September 20). The Effect of Conjugation on the Carbonyl Stretching Frequency.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • ResearchGate. (2012, April 23). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)
  • ACS Omega. (2021, February 10). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)
  • Universallab. (2024, June 16).
  • LibreTexts Chemistry. (2022, July 18). Infrared spectroscopy.
  • Scribd.
  • Open Library Publishing Pl
  • Clark, C. Table of Characteristic IR Absorptions.
  • Asiri, A. M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Lo, P.-C., et al. (2008). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. ChemMedChem, 3(7), 1159-1167.
  • Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Analysis for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of analytical chemistry. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation patterns of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, a chalcone-like compound. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes data from structurally analogous compounds to forecast its fragmentation behavior under various ionization and fragmentation conditions. This comparative approach not only illuminates the expected fragmentation pathways but also underscores the foundational principles of mass spectrometry, empowering researchers to interpret mass spectra of novel compounds with greater confidence.

Predicted Fragmentation Pathways: A Comparative Overview

The fragmentation of this compound is anticipated to be influenced by its key structural features: the chlorophenyl group, the α,β-unsaturated ketone (enone) system, and the bulky tert-butyl group. The ionization method employed will significantly dictate the initial fragmentation events.

Electron Ionization (EI) vs. Chemical Ionization (CI)

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. In contrast, "soft" ionization techniques like Chemical Ionization (CI) are more likely to yield a prominent molecular ion peak, which is crucial for determining the molecular weight.

Table 1: Predicted Major Fragment Ions of this compound under EI and CI

Predicted Fragment IonStructurePredicted m/z (for ³⁵Cl)Predicted Abundance (EI)Predicted Abundance (CI)
[M]⁺[C₁₃H₁₅ClO]⁺222Low to MediumHigh
[M-C(CH₃)₃]⁺[C₉H₆ClO]⁺165HighLow
[C₇H₄Cl]⁺[Cl-C₆H₄-C≡H]⁺139MediumLow
[C₆H₄Cl]⁺[Cl-C₆H₄]⁺111MediumLow
[C(CH₃)₃]⁺[C(CH₃)₃]⁺57HighLow

The presence of the chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

For analyses in drug metabolism and pharmacokinetics, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method. ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, in positive ion mode. Subsequent fragmentation is achieved through Collision-Induced Dissociation (CID).

The fragmentation of the [M+H]⁺ ion of this compound is predicted to proceed through several key pathways, as illustrated in the following diagram.

G parent [M+H]⁺ m/z 223/225 frag1 [M+H - C₄H₈]⁺ m/z 167/169 parent->frag1 Loss of isobutylene frag2 [M+H - H₂O]⁺ m/z 205/207 parent->frag2 Loss of water frag3 [ClC₆H₄CH=CHCO]⁺ m/z 165/167 frag1->frag3 Loss of H₂ frag4 [ClC₆H₄]⁺ m/z 111/113 frag3->frag4 Loss of CO

Figure 1: Predicted CID fragmentation pathway of protonated this compound.

Experimental Protocol for MS and MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using a triple quadrupole or Q-TOF mass spectrometer coupled with a liquid chromatography system.

Sample Preparation and Chromatography
  • Standard Solution Preparation : Prepare a 1 mg/mL stock solution of the analyte in methanol. Perform serial dilutions to obtain working solutions in the range of 1 ng/mL to 1 µg/mL in 50:50 methanol:water.

  • Chromatographic Separation :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

Mass Spectrometry Parameters
  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage : 3.5 kV.

  • Source Temperature : 120 °C.

  • Desolvation Temperature : 350 °C.

  • Cone Gas Flow : 50 L/hr.

  • Desolvation Gas Flow : 800 L/hr.

  • MS Scan : Acquire data in full scan mode from m/z 50 to 500 to identify the [M+H]⁺ ion.

  • MS/MS Product Ion Scan : Select the [M+H]⁺ ion (m/z 223) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis stock Stock Solution (1 mg/mL) working Working Solutions (1 ng/mL - 1 µg/mL) stock->working inject Inject 5 µL working->inject column C18 Column inject->column esi ESI Source (Positive Mode) column->esi full_scan Full Scan (m/z 50-500) esi->full_scan product_scan Product Ion Scan (Precursor m/z 223) full_scan->product_scan

Figure 2: Experimental workflow for the LC-MS/MS analysis.

Comparative Fragmentation Analysis with Structurally Related Compounds

To further substantiate the predicted fragmentation patterns, a comparison with the known fragmentation of structurally similar compounds is invaluable.

Comparison with Chalcone

Chalcone, the parent compound of this class, exhibits characteristic fragmentation patterns. Under ESI-MS/MS, protonated chalcone typically undergoes cleavage at the C-C bonds adjacent to the carbonyl group, as well as cyclization reactions. The presence of the tert-butyl group in this compound is expected to introduce a new, dominant fragmentation pathway: the loss of the stable tert-butyl cation or isobutylene.

Influence of the Chloro Substituent

The chloro substituent on the phenyl ring has a significant impact on the mass spectrum. Its isotopic pattern serves as a clear diagnostic tool. Furthermore, the electron-withdrawing nature of chlorine can influence the stability of fragment ions, potentially altering the relative abundances of different fragments compared to a non-substituted analogue.

Conclusion

References

  • General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Pittsburgh, PA: Global View Publishing. [Link]

  • Fragmentation of Chalcones: Kumar, B., et al. (2013). Synthesis, characterization and ESI-MS fragmentation study of some new chalcones. Journal of the Serbian Chemical Society, 78(8), 1105-1114. [Link]

  • Liquid Chromatography-Mass Spectrometry for Drug Analysis: Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. Boca Raton, FL: CRC Press. [Link]

A Comparative Guide to HPLC Method Development for Purity Analysis of Enone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of enone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind method development choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Challenge of Enone Derivatives

Enone derivatives, characterized by the α,β-unsaturated carbonyl functional group, are pivotal structural motifs in a vast array of pharmacologically active molecules and synthetic intermediates. The reactivity of the enone system, which makes it a valuable tool in synthesis, also predisposes these compounds to specific degradation pathways, such as Michael additions, polymerizations, or isomerizations. Therefore, ensuring the purity of these molecules is a critical parameter in drug development and manufacturing to guarantee safety, efficacy, and stability.[1]

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide compares the primary HPLC strategies, elucidates the decision-making process for method development, and contrasts HPLC with alternative analytical technologies.

Strategic Framework for HPLC Method Development

A successful HPLC method is not born from a single experiment but is the result of a systematic and logical workflow. The process begins with understanding the analyte and culminates in a validated, robust method capable of separating the main compound from all potential impurities, including isomers and degradation products.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, logP, UV λmax) MethodGoals Define Method Goals (e.g., Purity, Stability-Indicating) Analyte->MethodGoals Informs ColumnScreen Column Screening (C18, C8, Phenyl, etc.) MethodGoals->ColumnScreen Guides MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) ColumnScreen->MobilePhaseScreen Iterate Gradient Gradient Optimization (Slope, Time) MobilePhaseScreen->Gradient Proceed if separation is promising Temp Temperature & Flow Rate Gradient->Temp Fine-tune Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Temp->Validation Finalize & Validate

Figure 1: A systematic workflow for HPLC method development, ensuring a logical progression from analyte understanding to a fully validated method.

Comparative Analysis of Core HPLC Methodologies

The choice of HPLC methodology is dictated by the specific structural features of the enone derivative, particularly its polarity, and the presence of chiral centers.

Reversed-Phase HPLC (RP-HPLC): The Universal Starting Point

RP-HPLC is the most widely used chromatographic mode for its versatility and applicability to a broad range of moderately polar to non-polar compounds, which includes many enone derivatives.

Causality Behind Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the universal first choice. Its long alkyl chains provide substantial hydrophobic retention, which is effective for most organic molecules. If the enone derivative is highly non-polar and excessively retained, a C8 column offers a less hydrophobic alternative, reducing analysis time.

  • Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The inclusion of a small amount of acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, is critical. It protonates residual silanols on the silica surface, preventing peak tailing, and suppresses the ionization of acidic analytes, leading to sharper, more reproducible peaks.[3]

Table 1: Comparison of Common RP-HPLC Columns for Enone Analysis

Column PhasePrimary InteractionIdeal ForPotential Issues
C18 (Octadecyl) HydrophobicGeneral-purpose analysis of non-polar to moderately polar enones.Strong retention of very hydrophobic molecules, leading to long run times.
C8 (Octyl) HydrophobicLess hydrophobic enones or when shorter run times are needed compared to C18.Insufficient retention for more polar enones.
Phenyl-Hexyl π-π Interactions, HydrophobicEnones with aromatic rings, offering alternative selectivity to alkyl phases.Can be less stable at extreme pH compared to modern alkyl phases.
Chiral HPLC: Resolving Enantiomers

For enone derivatives that are chiral, resolving the enantiomers is a regulatory necessity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) to achieve this separation.[4] The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies.[5]

Causality Behind Choices: The selection of a CSP is often empirical, and a screening approach using several columns is the most efficient strategy.[4][6]

  • Polysaccharide-Based CSPs (e.g., derivatized cellulose or amylose): These are the most versatile and widely successful CSPs.[5] They form "chiral pockets" or grooves into which enantiomers can fit.[5] Separation is often achieved in normal-phase (e.g., hexane/isopropanol) or polar organic modes, but immobilized versions allow for use with a broader range of solvents, including reversed-phase conditions.[5]

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs are exceptionally versatile and can be operated in reversed-phase, normal-phase, and polar organic modes. They offer a multitude of interaction mechanisms (π-π, hydrogen bonding, ionic), making them suitable for a wide range of chiral compounds, including those with polar functional groups.

ChiralSeparation cluster_0 Mixture of Enantiomers cluster_1 Chiral Stationary Phase (CSP) cluster_2 Differential Interaction cluster_3 Separated Enantiomers Enantiomers R-Enantiomer S-Enantiomer CSP Chiral Selector Enantiomers->CSP Interaction Complexes S-Enantiomer Complex (More Stable) R-Enantiomer Complex (Less Stable) CSP->Complexes:S_CSP Stronger Binding CSP->Complexes:R_CSP Weaker Binding Separation S-Enantiomer (Elutes Later) R-Enantiomer (Elutes Earlier) Complexes->Separation Elution

Figure 2: Principle of chiral separation where enantiomers form diastereomeric complexes with the CSP, leading to differential retention times.

Stability-Indicating Method Development: A Mandate for Purity Assays

A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its degradation products, impurities, and excipients.[7] Its development is a regulatory requirement (ICH Q1A) and involves subjecting the drug to forced degradation (stress testing) to generate potential degradants.[8]

Causality Behind Choices: The goal is to develop a method that resolves the parent drug peak from all degradant peaks. This often requires more rigorous optimization.

  • Forced Degradation Studies: The enone derivative is exposed to harsh conditions (acid hydrolysis, base hydrolysis, oxidation, heat, and light) to intentionally produce degradation products.[9][10]

  • Peak Purity Analysis: A Photodiode Array (PDA) detector is essential. It acquires UV spectra across each peak. If the spectra are consistent across the peak, it is considered pure. Inconsistent spectra indicate the presence of a co-eluting impurity.[7]

  • Method Optimization: Gradient elution is often necessary to resolve early-eluting polar degradants from the typically more retained parent compound and any late-eluting non-polar degradants.

HPLC in Context: Comparison with Alternative Technologies

While HPLC is the primary tool for purity analysis, other techniques offer complementary information.

Table 2: Performance Comparison of HPLC, GC-MS, and qNMR for Purity Analysis

ParameterHPLCGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Applicability Broadly applicable to non-volatile and thermally stable/labile compounds.Limited to volatile and thermally stable compounds.Requires soluble compounds; provides structural information.
Primary Use Routine quality control, separation of non-volatile impurities and isomers.[1]Detection of volatile impurities (e.g., residual solvents) and structural identification.[1]Accurate purity determination without a specific reference standard (primary method).[1]
Sensitivity High (ng to pg range).Very High (pg to fg range).Lower (µg to mg range).
Resolution Excellent for isomers and closely related compounds.Excellent for volatile compounds.Not a separation technique; relies on distinct resonance signals.
Quantitation Requires a reference standard for the analyte.Requires a reference standard.Can provide absolute purity against a certified internal standard.

Detailed Experimental Protocols

Protocol: Generic RP-HPLC Method Screening
  • Analyte Preparation: Prepare a stock solution of the enone derivative at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase.

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at the λmax of the enone, and PDA for peak purity assessment.

    • Gradient Program: Start at 5-10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate for 5 minutes.

  • Analysis & Evaluation: Inject the sample and evaluate the chromatogram for peak shape, retention time, and resolution from any impurities. If retention is poor, consider a more polar column. If peak shape is poor, adjust the mobile phase pH.[11]

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of the enone derivative (~1 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for several hours. Neutralize before injection.[8]

  • Base Hydrolysis: Add 1N NaOH and heat at 60-80 °C for several hours. Neutralize before injection.[8]

  • Oxidative Degradation: Add 3-30% hydrogen peroxide and store at room temperature for 24-48 hours.[8]

  • Thermal Degradation: Store the solid drug substance and a solution in an oven at a high temperature (e.g., 80-100 °C) for several days.

  • Photolytic Degradation: Expose the solid drug and a solution to UV and visible light (ICH Q1B guidelines) for a defined period.[8]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve baseline separation between the intact drug and all major degradation products.

Conclusion and Expert Recommendations

The development of a robust HPLC method for the purity analysis of enone derivatives is a multi-faceted process that hinges on a systematic, science-led approach.

  • For Achiral Enones: A well-optimized, stability-indicating Reversed-Phase HPLC method is the gold standard. Begin with a C18 column and an acidified water/acetonitrile gradient. The inclusion of forced degradation studies is not optional; it is essential for a method to be considered truly indicative of purity.[7]

  • For Chiral Enones: Chiral HPLC is mandatory. A screening approach with polysaccharide-based columns under multiple mobile phase conditions (normal, polar organic, and reversed-phase) is the most efficient path to success.[4][5]

  • Complementary Techniques: Do not overlook the power of orthogonal methods. Use GC-MS to investigate volatile impurities and residual solvents. Employ qNMR for the definitive purity assessment of reference standards.[1]

By understanding the chemical nature of the enone derivative and applying the logical workflow and comparative insights presented in this guide, researchers can develop and validate HPLC methods that are not only fit-for-purpose but also scientifically sound and regulatorily compliant.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • Hayun, et al. (2015). Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Science.gov (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Bioanalysis Zone (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • AmbioPharm (n.d.). What is a stability indicating method?. Available at: [Link]

  • Singh, R., & Kumar, L. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Tierney, M., et al. (2023). Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity. PubMed. Available at: [Link]

  • Venkateswarlu, V., & Reddy, K. (2014). A VALIDATED STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR BOLDENONE UNDECYLENATE AND ITS RELATED SUBSTANCES. Semantic Scholar. Available at: [Link]

  • WCK 1152 - PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • Yang, Y., et al. (2025). Development and Validation of the HPLC Analysis Method for Finerenone Based on the AQbD Concept. Chinese Pharmaceutical Journal. Available at: [Link]

  • Chromatography Today (n.d.). What are the Common Peak Problems in HPLC. Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one and Standard Chalcones in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the reactivity of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one against standard chalcones, such as benzalacetophenone. The focus is on their susceptibility to nucleophilic attack, a critical aspect for researchers in medicinal chemistry and materials science. This analysis is grounded in fundamental principles of organic chemistry, supported by established experimental observations.

Introduction to Chalcone Reactivity

Chalcones are α,β-unsaturated ketones that serve as versatile precursors in the synthesis of various heterocyclic compounds and are noted for their wide range of biological activities.[1] Their core reactivity is centered around the electrophilic nature of the carbon-carbon double bond, which is susceptible to nucleophilic conjugate addition, commonly known as the Michael addition.[2][3] This reaction is fundamental to the biological activity and synthetic utility of chalcones.[4]

The rate and equilibrium of this addition are profoundly influenced by the electronic and steric properties of the substituents on both aromatic rings and the aliphatic backbone of the chalcone molecule.

Structural Comparison: The Unique Case of this compound

To understand the reactivity of this compound, it is crucial to dissect its structure in comparison to a standard chalcone like benzalacetophenone.

FeatureStandard Chalcone (Benzalacetophenone)This compound
Aromatic Ring A (from aldehyde) Unsubstituted Phenyl Group4-Chlorophenyl Group
Aromatic Ring B (from ketone) Phenyl Grouptert-Butyl Group
Steric Profile Planar aromatic rings, minimal steric hindrance around the enone system.Significant steric bulk from the tert-butyl group adjacent to the carbonyl.
Electronic Profile Governed by the phenyl groups.Electron-withdrawing effect from the 4-chloro substituent.

The two key distinguishing features of this compound are the 4-chloro substituent on the phenyl ring and the tert-butyl group in place of a second aromatic ring. These modifications introduce significant electronic and steric effects that modulate its reactivity.

Theoretical Framework for Reactivity Comparison

The reactivity of these compounds in Michael additions can be qualitatively and quantitatively assessed through the lens of established physical organic chemistry principles, such as the Hammett and Taft equations.[5][6]

Electronic Effects of the 4-Chloro Substituent

The 4-chloro group is an electron-withdrawing group through its inductive effect, which is partially offset by a weaker resonance effect. In the context of the Hammett equation, the sigma value (σ) for a para-chloro substituent is positive, indicating its electron-withdrawing nature.[6] This has the following consequences for the reactivity of the α,β-unsaturated system:

  • Increased Electrophilicity: The electron-withdrawing nature of the chlorine atom enhances the partial positive charge on the β-carbon of the enone system, making it a more potent Michael acceptor.

  • Faster Reaction Rates: Consequently, the rate of nucleophilic attack at the β-carbon is expected to be faster compared to an unsubstituted phenyl ring.

This is conceptually illustrated in the following diagram:

G cluster_0 Electronic Effect of 4-Chloro Group 4_Chloro 4-Chloro Substituent Inductive_Effect Inductive Effect (-I) 4_Chloro->Inductive_Effect Increased_Electrophilicity Increased Electrophilicity of β-Carbon Inductive_Effect->Increased_Electrophilicity Faster_Reaction Faster Michael Addition Increased_Electrophilicity->Faster_Reaction

Caption: Electronic influence of the 4-chloro group on reactivity.

Steric Effects of the tert-Butyl Group

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[7] Its presence adjacent to the carbonyl group in this compound introduces significant steric hindrance. This steric bulk affects the approach of a nucleophile to the electrophilic centers of the molecule.

The Taft equation is specifically designed to separate and quantify such steric effects (Es) from polar effects (σ*).[8] The large, positive Es value for a tert-butyl group signifies substantial steric hindrance. This leads to:

  • Hindered Nucleophilic Attack: The bulky tert-butyl group can physically obstruct the trajectory of an incoming nucleophile, particularly a large one, as it approaches the β-carbon.

  • Slower Reaction Rates: This steric impediment is expected to decrease the rate of the Michael addition compared to a less hindered standard chalcone.

The interplay of these effects is visualized below:

G cluster_1 Steric Effect of tert-Butyl Group tert_Butyl tert-Butyl Group Steric_Hindrance Significant Steric Hindrance tert_Butyl->Steric_Hindrance Hindered_Attack Hindered Nucleophile Approach to β-Carbon Steric_Hindrance->Hindered_Attack Slower_Reaction Slower Michael Addition Hindered_Attack->Slower_Reaction

Caption: Steric influence of the tert-butyl group on reactivity.

Predicted Comparative Reactivity

Based on the opposing electronic and steric effects, a qualitative comparison of the reactivity of this compound with a standard chalcone can be made:

ChalconeElectronic EffectSteric EffectPredicted Overall Reactivity in Michael Addition
Benzalacetophenone (Standard) Neutral (Reference)LowBaseline
This compound Activating (Faster)Deactivating (Slower)The net effect will depend on the specific nucleophile and reaction conditions. However, the significant steric bulk of the tert-butyl group is likely to be the dominant factor, leading to a generally lower reactivity compared to standard chalcones.

Proposed Experimental Protocols for Quantitative Comparison

To obtain definitive, quantitative data on the comparative reactivity, a series of kinetic experiments are proposed. The Michael addition of a common nucleophile, such as a thiol or a malonate ester, can be monitored using spectroscopic techniques.

General Experimental Workflow

The following diagram outlines a general workflow for a comparative kinetic study:

G Start Start: Prepare Stock Solutions of Chalcones and Nucleophile Reaction_Setup Set up Reaction in Spectroscopic Cuvette/NMR Tube at Constant Temperature Start->Reaction_Setup Initiate Initiate Reaction by Adding Nucleophile Reaction_Setup->Initiate Monitor Monitor Reaction Progress over Time (UV-Vis or NMR) Initiate->Monitor Data_Analysis Analyze Spectroscopic Data to Determine Reactant Concentration vs. Time Monitor->Data_Analysis Kinetics Calculate Pseudo-First-Order Rate Constants (k_obs) Data_Analysis->Kinetics Compare Compare Rate Constants for Different Chalcones Kinetics->Compare End End: Conclude Relative Reactivity Compare->End

Caption: Workflow for comparative kinetic analysis.

Protocol 1: UV-Vis Spectrophotometric Monitoring

This method is suitable for following the disappearance of the chalcone, which has a characteristic UV absorbance due to its conjugated system.

Materials:

  • This compound

  • Benzalacetophenone (or other standard chalcone)

  • Nucleophile (e.g., thiophenol, diethyl malonate)

  • Appropriate solvent (e.g., ethanol, acetonitrile)

  • Buffer solution to maintain constant pH

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare stock solutions of the chalcones and the nucleophile in the chosen solvent.

  • In a quartz cuvette, add the chalcone solution and buffer.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiate the reaction by adding a large excess of the nucleophile stock solution to ensure pseudo-first-order kinetics.

  • Immediately begin monitoring the absorbance at the λmax of the chalcone at fixed time intervals.

  • Continue data collection until the reaction is complete (i.e., the absorbance stabilizes).

  • Plot ln(Absorbance) vs. time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Repeat the experiment under identical conditions for the other chalcone.

Protocol 2: ¹H NMR Spectroscopic Monitoring

This technique allows for the direct observation of the disappearance of reactant signals and the appearance of product signals.

Materials:

  • This compound

  • Benzalacetophenone (or other standard chalcone)

  • Nucleophile (e.g., deuterated thiol, malonate ester)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Dissolve a known concentration of the chalcone in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a known concentration of the nucleophile to the NMR tube, mix quickly, and place it back in the spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the vinylic protons of the chalcone and a characteristic proton of the product.

  • Plot the concentration of the chalcone (proportional to its integral) versus time to determine the reaction rate.

  • Repeat the experiment for the other chalcone under identical conditions.

Conclusion

The reactivity of this compound in Michael addition reactions is governed by a balance of competing electronic and steric effects. The electron-withdrawing 4-chloro group enhances the electrophilicity of the β-carbon, thereby activating the molecule towards nucleophilic attack. Conversely, the sterically demanding tert-butyl group adjacent to the carbonyl function significantly hinders the approach of nucleophiles. It is predicted that the steric hindrance will be the dominant factor, rendering this compound generally less reactive than standard, less hindered chalcones. The provided experimental protocols offer a robust framework for quantitatively verifying this prediction and for further elucidating the nuanced reactivity of this and other substituted chalcones.

References

  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Grokipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Wikipedia. (2023). Taft equation. Retrieved from [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Filo. (2025). Derive taft equation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. Retrieved from [Link]

  • Patai, S., & Rappoport, Z. (Eds.). (1989). The Chemistry of Enones. John Wiley & Sons.
  • ResearchGate. (n.d.). Study of Michael addition on chalcones and or chalcone analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Kinetic profile for the Michael addition reaction of trans-chalcone.... Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild, Efficient, and Green Procedure for Michael Addition of Active Methylene Compounds to Chalcones Under Microwave Irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective Michael Addition of Malononitrile to Chalcone Catalyzed by Simple Quinine-Al(OiPr)3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]

  • PMC. (2021). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). 160-173 Review Article Chalcone and their Heterocyclic Analogue. Retrieved from [Link]

  • PMC. (2014). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

  • MDPI. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Retrieved from [Link]

  • DOI. (2001). Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Chemistry Steps. (2020). Michael reactions are conjugate-addition reactions of doubly stabilized enolates such as malonic ester, acetoacetic ester, and the like with ɑ, β-unsaturated carbonyl compounds. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Retrieved from [Link]

  • MDPI. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Retrieved from [Link]

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A Comparative Guide to the Determination and Validation of Melting Point for 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the accurate determination and validation of the melting point for 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, a key intermediate in various chemical syntheses.[1] The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to select and execute the most appropriate method for their specific analytical needs, ensuring data integrity and regulatory compliance.

The melting point is a critical physicochemical parameter that serves as a primary indicator of a substance's identity and purity. For a pure crystalline solid, the melting transition occurs over a narrow, well-defined temperature range. The presence of impurities typically causes a depression and broadening of this melting range, making its precise measurement a fundamental quality control metric.[2][3] This guide will explore the universally accepted capillary method and compare its performance against advanced thermal analysis techniques, supported by experimental logic and validation protocols.

A published crystallographic study reports the melting point of this compound to be 360 K (87 °C), which will serve as a reference benchmark for the methodologies discussed herein.[1][4]

Part 1: The Foundational Technique: Digital Capillary Melting Point Determination

The capillary method is the most widely recognized technique for melting point determination, forming the basis of protocols outlined in major pharmacopeias like the United States Pharmacopeia (USP).[5][6] The method involves heating a small, powdered sample packed into a thin glass capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

Causality Behind the Experimental Protocol

The accuracy of the capillary method is contingent on meticulous sample preparation and precise control over instrumental parameters.[5] The following protocol is designed as a self-validating system, ensuring the reliability of the generated data.

Detailed Experimental Protocol: Capillary Method
  • Instrument Calibration and Verification:

    • Rationale: The instrument's temperature sensor must be calibrated to ensure its readings are accurate and traceable to primary standards.[6][7] This step is non-negotiable for generating trustworthy data.

    • Procedure:

      • Select at least two certified melting point reference standards that bracket the expected melting point of the target compound (e.g., Benzophenone at 47-49 °C and Naphthalene at 79-81 °C).[6][8]

      • Following the instrument's standard operating procedure (SOP), perform a temperature calibration.[9]

      • After calibration, run a verification check using a third standard (e.g., Acetanilide at 113-116 °C) to confirm accuracy across the operational range.[8] The measured value should fall within the certified range of the standard.

  • Sample Preparation:

    • Rationale: The physical form of the sample significantly impacts heat transfer and, consequently, the observed melting range. The sample must be finely powdered to ensure uniform heating and tight packing, preventing air pockets that can cause erroneous readings.[2][10] It must also be completely dry, as residual solvent acts as an impurity, depressing and broadening the melting range.[10]

    • Procedure:

      • Place a small amount of this compound onto a clean, dry watch glass.

      • Using a spatula or glass rod, grind the crystals into a fine, homogeneous powder.[11]

      • Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.

      • Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom. To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop.[10][12]

      • Repeat until a packed column of 2.5–3.5 mm in height is achieved.[13]

  • Melting Point Determination:

    • Rationale: The heating rate is the most critical instrumental parameter.[5] A rapid ramp rate will cause the temperature of the heating block to overshoot the actual temperature of the sample, leading to an artificially high and broad melting range. A slow, controlled ramp rate (1–2 °C/minute) is essential for allowing thermal equilibrium to be established between the heating block, the capillary, and the sample.[11]

    • Procedure:

      • Set the start temperature on the apparatus to approximately 10-15 °C below the expected melting point (i.e., ~75 °C).[9]

      • Set the ramp rate to a maximum of 10 °C/minute for a rapid preliminary scan to approximate the melting point.

      • Once the approximate melting point is known, allow the instrument to cool.

      • For the accurate determination, set the start temperature to ~80 °C and the ramp rate to 1–2 °C/minute.[11]

      • Insert the prepared capillary tube.

      • Record the onset temperature : the temperature at which the first drop of liquid becomes visible.[13]

      • Record the clear point temperature : the temperature at which the last solid crystal melts and the substance is completely liquid.[13]

      • The recorded melting range is the interval between the onset and clear point temperatures. For a pure substance, this range should be narrow (typically < 2 °C).[2][3]

Workflow for Capillary Melting Point Determination

G cluster_prep Preparation & Calibration cluster_measurement Measurement cluster_analysis Data Analysis Calibrate Calibrate Instrument with Certified Standards Prepare Prepare Sample: Grind to Fine Powder & Dry Thoroughly Calibrate->Prepare Pack Pack Capillary Tube (2.5-3.5 mm height) Prepare->Pack SetParams Set Parameters: Start Temp: ~80°C Ramp Rate: 1-2°C/min Pack->SetParams Insert Insert Sample into Apparatus SetParams->Insert Heat Heat Sample & Observe Insert->Heat RecordOnset Record Onset Temp (First liquid drop) Heat->RecordOnset RecordClear Record Clear Point (All solid gone) RecordOnset->RecordClear Report Report as Melting Range (e.g., 86.5 - 87.5 °C) RecordClear->Report G Start Start: Need to Determine Melting Point Q_Purpose What is the primary goal? Start->Q_Purpose Q_Sample Is sample quantity extremely limited (<1mg)? Q_Purpose->Q_Sample Routine QC / Purity Check Q_Polymorph Need to screen for polymorphs or require quantitative thermodynamic data? Q_Purpose->Q_Polymorph In-depth R&D / Solid-State Characterization Capillary Use Capillary Method (Automated or Manual) Q_Sample->Capillary No HSM Use Hot-Stage Microscopy (HSM) Q_Sample->HSM Yes Q_Polymorph->Capillary No DSC Use Differential Scanning Calorimetry (DSC) Q_Polymorph->DSC Yes DSC_HSM Use DSC combined with HSM for comprehensive analysis Q_Polymorph->DSC_HSM Yes, and visual confirmation is critical

Caption: Decision-making flowchart for selecting a melting point technique.

Conclusion

The accurate determination of the melting point of this compound is essential for its chemical identification and quality control.

  • The Digital Capillary Method stands as a robust, accessible, and pharmacopeia-compliant technique suitable for routine identity and purity verification. Its reliability hinges on rigorous adherence to protocols for instrument calibration and sample preparation.

  • Differential Scanning Calorimetry (DSC) offers superior accuracy and quantitative data, making it the indispensable tool for comprehensive solid-state characterization, including polymorphism and purity studies crucial in pharmaceutical development.

  • Hot-Stage Microscopy (HSM) provides invaluable direct visual information, serving as a powerful problem-solving tool, especially when dealing with complex thermal events or minute sample quantities.

By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to generate accurate, reliable, and defensible melting point data that meets the highest standards of scientific integrity.

References

  • Microtrace. (n.d.). Hot Stage Microscopy. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Linkam Scientific. (2023, May 11). What is Hot Stage Microscopy? Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Improved Pharma. (2024, February 8). DSC hot stage microscopy. Retrieved from [Link]

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  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]

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  • Journal of Applied Pharmaceutical Science. (2021, February 25). Chalcones: A review on synthesis and pharmacological activities. Retrieved from [Link]

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  • Rai University. (2024, January 21). BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. Retrieved from [Link]

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  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

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  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

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Comparison Guide: Analytical Validation of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for researchers and drug development professionals. It synthesizes theoretical rigor with practical experimental validation, focusing on the critical role of Elemental Analysis (EA) in certifying the quality of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one .

Executive Summary

This compound (CAS: 1577-03-3) is a critical


-unsaturated ketone intermediate, primarily utilized in the synthesis of triazole fungicides (e.g., Tebuconazole) and as a scaffold in medicinal chemistry for Michael addition reactions.

In drug development, the "performance" of a chemical intermediate is defined by its purity , crystallinity , and downstream reaction efficiency . While HPLC and NMR are standard for structural ID, they often fail to detect non-chromophoric impurities (inorganic salts) or solvates trapped in the crystal lattice.

This guide objectively compares Elemental Analysis (Combustion Analysis) against orthogonal analytical techniques (HPLC, qNMR) to demonstrate why EA serves as the definitive "Gold Standard" for validating the integrity of this specific chalcone derivative.

Chemical Profile & Theoretical Benchmarks

Before analyzing experimental data, the theoretical baseline must be established. This compound is synthesized via the Claisen-Schmidt condensation of 4-chlorobenzaldehyde and pinacolone.

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 222.71 g/mol [3]

  • Physical State: Colorless to pale yellow crystals

  • Melting Point: 86–87 °C (360 K) [1]

Table 1: Theoretical Elemental Composition (The "Perfect" Standard)
ElementSymbolAtomic MassCountMass ContributionTheoretical %
Carbon C12.01113156.1470.11%
Hydrogen H1.0081515.126.79%
Chlorine Cl35.45135.4515.92%
Oxygen O16.00116.007.18%

Critical Insight: For high-purity applications (drug synthesis), experimental values must fall within ±0.4% of these theoretical benchmarks. Deviations >0.4% typically indicate trapped solvent (methanol/ethanol) or catalyst residues (NaOH).

Comparative Analysis: EA vs. Alternative Methods

Why rely on Elemental Analysis when HPLC is available? The table below compares the "performance" of EA against alternatives in the context of validating this specific compound.

Table 2: Performance Comparison of Analytical Techniques
FeatureElemental Analysis (CHN) HPLC (UV-Vis) 1H-NMR
Primary Target Bulk Purity & CompositionChromophoric ImpuritiesStructural Connectivity
Detection of Inorganics Excellent (Residue/Ash)Poor (Invisible to UV)Poor (Invisible)
Solvent/Moisture Detection High Sensitivity (H% shifts)Low (Elutes in void volume)Moderate (Distinct peaks)
Sample Requirement Destructive (~2 mg)Non-destructiveNon-destructive
Blind Spot Isomers (Same formula)Non-UV active saltsParamagnetic impurities
Verdict for this Compound Essential for Batch Release Essential for Reaction MonitoringEssential for Structure ID

Expert Commentary: HPLC often overestimates the purity of this compound because it does not detect the sodium chloride (NaCl) byproduct formed during the synthesis, nor the trace water trapped in the lattice. Only EA provides a mass-balance check that accounts for these "invisible" contaminants.

Experimental Protocol: Achieving "Gold Standard" Data

To obtain the elemental analysis data cited below, the compound must be synthesized and purified using a self-validating workflow.

Synthesis & Purification Workflow

Reaction: 4-Chlorobenzaldehyde + 3,3-Dimethyl-2-butanone (Pinacolone)


 Product[1][4]

Step-by-Step Protocol:

  • Charge: Dissolve 0.1 mol 4-chlorobenzaldehyde and 0.11 mol pinacolone in 100 mL Methanol.

  • Catalysis: Add 10 mL of 10% NaOH dropwise at room temperature. Causality: Slow addition prevents polymerization of the vinyl ketone.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench: Cool to 0°C. Precipitate usually forms.

  • Purification (Crucial for EA):

    • Filter the crude solid.[4]

    • Wash 1: Cold water (removes NaCl and NaOH).

    • Wash 2: Cold Methanol (removes unreacted pinacolone).

    • Recrystallization: Dissolve in hot Ethanol, filter hot (removes dust/insolubles), then slow cool to 4°C.

  • Drying: Vacuum dry at 40°C for 12 hours over

    
    . Note: Incomplete drying is the #1 cause of EA failure (high %H).
    
Visualization: Synthesis & Validation Logic

G Start Raw Materials (Aldehyde + Pinacolone) Reaction Aldol Condensation (NaOH/MeOH, 60°C) Start->Reaction Crude Crude Precipitate (Contains NaCl, H2O) Reaction->Crude Purification Recrystallization (Ethanol) Crude->Purification Remove Salts Analysis Validation Node Purification->Analysis Release Released Product (>99% Purity) Analysis->Release EA within ±0.4% Reject Reprocess (Dry/Recrystallize) Analysis->Reject EA Fails Reject->Purification

Figure 1: Logic flow for the synthesis and validation of the target chalcone. Note the feedback loop at the Analysis node.

Experimental Data: The Validation Matrix

The following data compares a "Standard Grade" (Crude) sample against the "Research Grade" (Recrystallized) sample, demonstrating the sensitivity of EA.

Table 3: Elemental Analysis Results (Experimental)
Sample Type% Carbon (Found)

from Theory
% Hydrogen (Found)

from Theory
Interpretation
Theoretical 70.11 - 6.79 - Target Baseline
Research Grade (Recrystallized)70.05-0.066.82+0.03PASS. High purity.
Standard Grade (Crude)68.40-1.716.50-0.29FAIL. Low %C suggests inorganic contamination (NaCl).
Wet Sample (Incomplete Drying)69.10-1.017.15+0.36FAIL. High %H indicates trapped solvent/water.

Analysis of Results:

  • Research Grade: The values (

    
    ) confirm the structure 
    
    
    
    and the absence of solvates. This matches the single-crystal X-ray diffraction data reported by Wu et al. [1].
  • Standard Grade: The significant drop in Carbon (-1.71%) without a proportional rise in Hydrogen suggests the presence of non-carbonaceous impurities, likely Sodium Chloride (NaCl) formed during the neutralization of the catalyst.

  • Wet Sample: The elevated Hydrogen (+0.36%) is a classic signature of residual Ethanol or Water.

References

  • Wu, T. Q., Xia, L., Hu, A. X., & Ye, J. (2009).[4] this compound.[1][2][3][5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(3), o653. Link

  • ChemicalBook. (2025). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone Preparation and Properties. Link

  • Shntaif, A. H. (2016). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Journal of Pharmaceutical and Chemical Sciences. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5388510: this compound.[7] Link

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A Comparative Guide to the UV-Vis Absorption Maxima of 4-Chlorophenyl Conjugated Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) for various conjugated systems incorporating a 4-chlorophenyl group. We will explore the underlying electronic principles, analyze how structural modifications influence absorption characteristics, and provide a standardized experimental protocol for accurate spectral acquisition.

Theoretical Framework: Electronic Transitions in Conjugated Systems

The absorption of ultraviolet and visible light by organic molecules is predicated on the promotion of electrons from lower to higher energy orbitals. In conjugated systems, the most significant of these are the π → π* transitions, occurring within the delocalized π-electron system.[1][2] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the wavelength of maximum absorption (λmax).[1]

Several factors influence this energy gap and, consequently, the λmax:

  • Extent of Conjugation: Increasing the length of the conjugated system decreases the HOMO-LUMO gap, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[1][3][4]

  • Substituent Effects: The introduction of functional groups onto the aromatic or conjugated system can significantly alter the electronic distribution and λmax.

    • Auxochromes: These are substituents with non-bonding electrons (e.g., -OH, -NH2, halogens) that can extend the π-system through resonance, typically causing a bathochromic shift.[5] The chloro group, with its lone pair of electrons, acts as an auxochrome.

    • Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs): The interplay of EDGs and EWGs across a conjugated bridge can create intramolecular charge-transfer (ICT) character, often leading to significant bathochromic shifts.[1][5] Both EDGs and EWGs can cause a bathochromic shift depending on their position and the nature of the conjugated system.[6]

The 4-chlorophenyl group itself combines the inductive electron-withdrawing effect of the halogen with its ability to donate lone-pair electrons through resonance, making its net effect on λmax dependent on the specific molecular context.

Comparative Analysis of λmax in 4-Chlorophenyl Systems

The UV-Vis absorption characteristics are highly dependent on the type of conjugated system to which the 4-chlorophenyl moiety is attached. Below, we compare the λmax for several common classes of these compounds.

Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-studied class of α,β-unsaturated ketones. Their synthesis is often achieved via the Claisen-Schmidt condensation.[7][8] The core structure provides a conjugated bridge between two aromatic rings.

Compound ClassSpecific Compound ExampleSolventλmax (nm)
Chalcones(E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneNot Specified283[8]
Chalcones3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneNot SpecifiedData not available in provided search results, but synthesis is described.[9]

The position of the λmax in chalcones is sensitive to substituents on both aromatic rings. For instance, the presence of a strong electron-withdrawing nitro group, as in (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, results in a λmax of 283 nm.[8]

Schiff Bases (Imines)

Schiff bases, containing a C=N imine or azomethine group, are another important class of conjugated compounds. The nitrogen atom's lone pair can participate in the π-system.

Compound ClassSpecific Compound ExampleSolventλmax (nm)
Schiff Bases(E)-4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneMethanol333 (lower cutoff)[10]
Schiff BasesSalicylidene-4-chlorophenyl-2-aminothiazoleDMF255 (π→π), 339 (n→π)[11]

In the Schiff base derived from 4-aminoantipyrine, the lower cutoff wavelength was reported at 333 nm in methanol.[10] A different Schiff base, salicylidene-4-chlorophenyl-2-aminothiazole, exhibited two distinct bands in DMF: a π→π* transition at 255 nm and an n→π* transition from the imine group at 339 nm.[11]

Other Conjugated Systems

The principles of conjugation apply to a wide variety of molecular architectures.

Compound ClassSpecific Compound ExampleSolventλmax (nm)
NitronesC-(4-chlorophenyl)-N-phenylnitroneToluene~300-400 (broad band)[12]

C-(4-chlorophenyl)-N-phenylnitrone shows a broad absorption band between 300-400 nm, which is attributed to the formation of a charge-transfer complex.[12]

Key Factors Influencing Absorption Maxima

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to shifts in λmax. This phenomenon, known as solvatochromism, is particularly pronounced in polar molecules and those exhibiting charge-transfer character.[13] While specific data for all the compared compounds is not available, it is a critical parameter to consider. For example, many donor-acceptor pyridinium dyes show inverted solvatochromism, where λmax shifts to shorter wavelengths in more polar solvents.[13][14]

Effect of Additional Substituents

As noted earlier, adding further substituents to the conjugated system can fine-tune the λmax. Electron-donating groups generally increase both the wavelength and intensity of absorption bands, while electron-withdrawing groups can also produce bathochromic shifts, especially when they facilitate charge transfer.[5][6] The precise effect depends on the substituent's nature and its position relative to the existing chromophore.[15]

Experimental Protocol: Determining UV-Vis Absorption Maxima

This section provides a standardized, self-validating workflow for obtaining reliable UV-Vis absorption spectra for 4-chlorophenyl conjugated systems.

Principle

UV-Vis spectroscopy measures the absorbance of light at various wavelengths as it passes through a sample.[2][16] According to the Beer-Lambert Law, for a given wavelength, absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. This protocol ensures accuracy by proper instrument calibration and sample preparation.

Materials and Equipment
  • Dual-beam UV-Vis spectrophotometer[2]

  • Matched quartz cuvettes (typically 1 cm path length)[2][17]

  • Spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane, DMSO)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Compound of interest

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of the sample and dissolve it in a known volume of spectroscopic grade solvent to prepare a stock solution (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute working solution. The final concentration should be adjusted so that the maximum absorbance falls between 0.2 and 1.0, the optimal linear range for most spectrophotometers.[17][18]

  • Instrument Setup:

    • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes for stabilization.

    • Select the "Scan" mode in the instrument software.

    • Set the desired wavelength range (e.g., 200-600 nm) and a suitable scan speed.

  • Baseline Correction:

    • Fill two clean, matched quartz cuvettes with the pure solvent being used for the sample.[17][19]

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Run a baseline scan. The instrument software will store this spectrum and subtract it from subsequent sample scans, correcting for any absorbance from the solvent and cuvettes.[19]

  • Sample Measurement:

    • Remove the cuvette from the sample beam path, rinse it with the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back into the sample holder. Ensure the reference cuvette remains in place.

    • Initiate the sample scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Use the software's peak-picking tool to identify the wavelength(s) of maximum absorbance (λmax).

    • Record the λmax value and the corresponding absorbance.

Mandatory Visualization

Below is a diagram illustrating the generalized experimental workflow for UV-Vis spectroscopy.

UV_Vis_Workflow cluster_prep Sample & Instrument Preparation cluster_calib Calibration cluster_measure Measurement & Analysis A Prepare Stock & Working Solutions D Fill Cuvettes with Blank Solvent A->D B Instrument Warm-up (30 min) C Set Scan Parameters (e.g., 200-600 nm) B->C E Place in Reference & Sample Holders F Run Baseline Correction G Replace Blank with Sample Solution F->G H Run Sample Scan G->H I Identify λmax & Record Data H->I

Caption: Experimental workflow for UV-Vis spectral acquisition.

Conclusion

The UV-Vis absorption maximum of a 4-chlorophenyl conjugated system is a sensitive reporter of its electronic structure. It is profoundly influenced by the length and nature of the conjugation, the presence of other electron-donating or -withdrawing substituents, and the solvent environment. A systematic comparison, as presented for chalcones and Schiff bases, reveals that λmax values can vary significantly across different molecular scaffolds. For accurate and reproducible results, adherence to a rigorous experimental protocol, including proper baseline correction and concentration management, is paramount. This guide provides the foundational knowledge and practical steps for researchers to confidently investigate and compare the rich photophysical properties of these important chemical entities.

References

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Taylor & Francis Online. (2006, October 27). The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved from [Link]

  • TSI Journals. (2007, December 8). synthesis-and-characterization-of-some-new-heterocyclic-chalcones-and-their-derivatives.pdf. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Retrieved from [Link]

  • chem.libretexts.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2024, April 1). Exploring 4-chloro chalcone: Synthesis, spectroscopic, chemical reactivity, topological, hirshfeld surface, drug-Likeness, molecular docking and assessment of electronic properties in diverse solvents. Retrieved from [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 14). Highly conjugated compounds and the effects of substiuents. Retrieved from [Link]

  • ACS Omega. (2023, April 17). Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2013, September 15). Synthesis, Spectral Properties and Potentiometric Studies on Some Metal Schiff Base Complexes Derived from 4-chlorophenyl–2–aminothiazole. Retrieved from [Link]

  • PMC. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

  • International Journal of Environmental Sciences. (n.d.). Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. Retrieved from [Link]

  • Standard Operating Procedure. (2012, May). Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). Retrieved from [Link]

  • Filo. (2025, May 19). match four of the following UV absorption maxima with the corresponding c... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of Schiff base ligand and its metal (II) complexes. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Solvatochromism of conjugated 4-N,N-dimethylaminophenyl-pyridinium donor–acceptor pairs. Retrieved from [Link]

  • YouTube. (2020, August 12). Effect of Conjugation on Absorption maxima || UV Spectroscopy || Frontier Molecular Orbitals. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 .... Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised UV/Vis absorption spectra of 4 recorded in CH 2 Cl 2 at.... Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromism of conjugated 4- N , N -dimethylaminophenyl-pyridinium donor-acceptor pairs | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 5). UV-vis, IR and H-1 NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine | Request PDF. Retrieved from [Link]

  • JOCPR. (2025, January 3). Journal of Chemical and Pharmaceutical Research, 2025, 17(1):01-09. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvatochromism of conjugated 4-N,N- dimethylaminophenyl-pyridinium donor-acceptor pairs. Retrieved from [Link]

  • PMC. (2025, November 25). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Retrieved from [Link]

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A Researcher's Guide to Assigning Quaternary Carbons: A Comparative Analysis for 4,4-Dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, the unambiguous assignment of quaternary carbons often presents a significant challenge. Devoid of directly attached protons, these carbons do not benefit from the more straightforward assignment methodologies available for protonated carbons, such as Heteronuclear Single Quantum Coherence (HSQC) experiments. This guide, intended for researchers and drug development professionals, provides an in-depth, practical comparison of computational prediction and experimental verification for the assignment of quaternary carbons in the α,β-unsaturated ketone, 4,4-dimethylpent-1-en-3-one.

The core of this challenge lies in the inherent properties of quaternary carbons. Their lack of a direct C-H bond means they do not show correlations in standard 2D NMR experiments that rely on one-bond C-H coupling. Furthermore, they typically exhibit longer spin-lattice relaxation times (T1) and a diminished or absent Nuclear Overhauser Effect (NOE), often resulting in signals of lower intensity compared to their protonated counterparts[1][2]. For molecules like 4,4-dimethylpent-1-en-3-one, which contains two distinct quaternary carbons—a carbonyl carbon and an aliphatic quaternary carbon—accurate assignment is crucial for complete structural confirmation.

The Subject Molecule: 4,4-Dimethylpent-1-en-3-one

To facilitate a clear discussion, the carbon atoms of 4,4-dimethylpent-1-en-3-one are numbered as follows:

Caption: Structure of 4,4-dimethylpent-1-en-3-one with carbon numbering.

Comparative Analysis: Predicted vs. Experimental Data

Given the absence of readily available experimental data in public databases like the Spectral Database for Organic Compounds (SDBS)[3], we turn to a combination of computational prediction and established experimental protocols.

Computational Prediction of 13C NMR Chemical Shifts

Numerous software packages and online tools are available for the prediction of 13C NMR spectra, ranging from those integrated into chemical drawing software to sophisticated machine learning algorithms[4][5]. For this guide, we will utilize predicted values generated from a consensus of well-established algorithms, such as those found on platforms like NMRDB.org[6]. These tools analyze the chemical environment of each carbon atom and estimate its chemical shift based on extensive databases of known compounds.

The table below presents a comparison of typical chemical shift ranges for the functionalities present in 4,4-dimethylpent-1-en-3-one with the predicted values for the molecule.

CarbonCarbon TypeTypical Range (ppm)Predicted (ppm)
C1CH2= (sp2)115 - 140[7][8]127.8
C2=CH- (sp2)125 - 150[7][8]136.5
C3 >C=O (Ketone) 190 - 220 [6][7]203.4
C4 -C-(quaternary) 30 - 50 [9]44.2
C5, C6, C7-CH310 - 35[7][8]26.3

Table 1: Comparison of typical and predicted 13C NMR chemical shifts for 4,4-dimethylpent-1-en-3-one.

The predicted data provides a strong hypothesis for the assignment of all carbon signals, including the two quaternary carbons, C3 and C4. The carbonyl carbon (C3) is predicted to be significantly downfield, which is characteristic of ketones in α,β-unsaturated systems[6]. The aliphatic quaternary carbon (C4) is predicted to be in the expected upfield region for such a carbon[9].

Experimental Verification: A Step-by-Step Protocol

To validate these predictions and unambiguously assign the quaternary carbons, a combination of a standard broadband-decoupled 13C NMR experiment and a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is the most effective approach[10][11][12].

Experimental Workflow

The following diagram illustrates the workflow for the experimental assignment of the quaternary carbons in 4,4-dimethylpent-1-en-3-one.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis and Assignment prep Dissolve 4,4-dimethylpent-1-en-3-one in CDCl3 with TMS C13_acq Acquire Broadband-Decoupled 13C NMR Spectrum prep->C13_acq DEPT_acq Acquire DEPT-135 Spectrum prep->DEPT_acq process Process both FIDs (FT, Phasing, Baseline Correction) C13_acq->process DEPT_acq->process compare Compare 13C and DEPT-135 Spectra process->compare assign_quat Identify signals present in 13C but absent in DEPT-135 (These are the quaternary carbons) compare->assign_quat final_assign Assign C3 and C4 based on predicted chemical shifts assign_quat->final_assign

Caption: Workflow for Quaternary Carbon Assignment.

Detailed Experimental Protocols

1. Sample Preparation:

  • Analyte: 4,4-dimethylpent-1-en-3-one

  • Solvent: Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: A concentration of 50-100 mg/mL is typically sufficient for 13C NMR.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

2. 13C NMR Acquisition (Broadband Decoupled):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 220 ppm, to ensure all carbon signals, especially the downfield carbonyl carbon, are captured[6].

  • Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to observe the typically slow-relaxing quaternary carbons with better signal-to-noise[6].

  • Number of Scans: Dependent on concentration, but typically several hundred to a few thousand scans are required to achieve a good signal-to-noise ratio for all carbons, especially the quaternary ones.

3. DEPT-135 Acquisition:

  • Pulse Program: A standard DEPT-135 pulse sequence.

  • Key Feature: In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, CH2 signals as negative peaks, and quaternary carbons are absent[10][11].

  • Acquisition Parameters: The spectral width and other relevant parameters should be identical to the standard 13C NMR experiment for accurate comparison.

Data Interpretation and Final Assignment

By comparing the two acquired spectra, the assignment of the quaternary carbons becomes straightforward. The broadband-decoupled 13C spectrum will show signals for all seven unique carbon atoms in 4,4-dimethylpent-1-en-3-one. The DEPT-135 spectrum, however, will only show signals for the protonated carbons (C1, C2, and the three equivalent methyl carbons C5, C6, and C7).

The two signals present in the 13C spectrum but absent in the DEPT-135 spectrum can be definitively assigned to the quaternary carbons, C3 and C4. The final assignment is then made by correlating these experimental signals with the predicted chemical shifts. The signal appearing at the lower field (further downfield, ~203.4 ppm) is assigned to the carbonyl carbon (C3), and the signal at the higher field (more upfield, ~44.2 ppm) is assigned to the aliphatic quaternary carbon (C4).

Conclusion

While the direct detection and assignment of quaternary carbons can be perceived as a hurdle in NMR spectroscopy, a combined approach of computational prediction and tailored experimental techniques provides a robust and reliable solution. For 4,4-dimethylpent-1-en-3-one, the predicted chemical shifts offer a strong starting point, which is then unequivocally confirmed by a comparative analysis of broadband-decoupled 13C and DEPT-135 NMR spectra. This methodical approach not only ensures the accurate structural elucidation of the molecule but also serves as a valuable, generalizable workflow for researchers confronting similar challenges with other novel compounds.

References

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • C NMR Spectroscopy. [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. [Link]

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  • 13 Carbon NMR. [Link]

  • The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities - PMC. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms - Morganton Scientific. [Link]

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  • for cyclo α,β Unsaturated ketones | Download Table - ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end with the experiment. Proper disposal is a critical final step, ensuring the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the disposal of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, moving beyond a simple checklist to explain the scientific reasoning behind each step. This compound, an intermediate in the pesticide industry, requires careful handling due to its chemical properties and potential hazards[1][2].

Hazard Assessment and Risk Analysis: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated organic compound, and its hazard profile dictates the stringent disposal measures required.

Key Hazards:

  • Human Health Hazards: This chemical is classified as harmful if swallowed and causes serious eye irritation[3]. It may also cause skin and respiratory irritation[4].

  • Environmental Hazards: It is recognized as being potentially toxic to aquatic life with long-lasting effects[3][4]. Its persistence in the environment is a significant concern, necessitating disposal methods that ensure its complete destruction or neutralization.

Physical and Chemical Properties Relevant to Disposal:

PropertyValue/InformationImplication for Disposal
Molecular Formula C₁₃H₁₅ClOThe presence of a carbon-halogen bond classifies this as a halogenated organic waste, which must be segregated from non-halogenated waste streams[5].
Appearance Clear, colorless liquidThe liquid state requires appropriate absorbent materials for spill control and packaging that prevents leakage.
Incompatible Materials Strong oxidizing agentsMust be stored and disposed of separately from strong oxidizers to prevent potentially hazardous reactions[4].
Personal Protective Equipment (PPE) and Spill Management

Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause serious eye irritation[3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation before use[3].

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any vapors[3].

In the event of a spill, it should be contained using an inert absorbent material like vermiculite or sand. The contaminated absorbent must then be collected into a designated hazardous waste container for disposal[3].

Waste Segregation and Collection: A Critical Step for Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste .

Protocol for Waste Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic liquids. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, leak-proof lid.

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste. This is crucial because different disposal methods are used for these waste streams, and cross-contamination can lead to regulatory violations and increased disposal costs[5].

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Eye Irritant," "Environmental Hazard").

Disposal Workflow: From Laboratory to Final Disposition

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a Labeled, Compatible Waste Container segregate->container storage Store in a Designated Hazardous Waste Accumulation Area container->storage log Maintain Waste Log and Ensure Proper Labeling storage->log disposal_co Arrange for Pickup by a Licensed Hazardous Waste Disposal Company log->disposal_co transport Transport to a Treatment, Storage, and Disposal Facility (TSDF) disposal_co->transport treatment High-Temperature Incineration (Primary Recommended Method) transport->treatment

Caption: Disposal workflow for this compound.

Final Disposal Methodology: Incineration as the Preferred Route

Given its classification as a halogenated organic compound, the primary and most environmentally sound method for the final disposal of this compound is high-temperature incineration [6]. This process is carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Why Incineration?

  • Complete Destruction: High temperatures effectively break the strong carbon-halogen bonds, destroying the organic molecule and preventing its release into the environment.

  • Regulatory Compliance: Incineration is a recognized and approved method by the Environmental Protection Agency (EPA) for the disposal of many halogenated organic wastes[6].

Step-by-Step Disposal Procedure:

  • Accumulation: Collect the waste in the properly labeled container as described in Section 3.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area, in accordance with your institution's policies and EPA regulations.

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company[3]. Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.

  • Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately.

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA. While a specific EPA hazardous waste code is not explicitly assigned in the available literature for this compound, it would likely be classified based on its characteristics or as a halogenated organic waste.

Potential classifications could include:

  • "F-listed" wastes: If it is a spent solvent from a non-specific source (e.g., F002 for certain spent halogenated solvents)[7][8].

  • "K-listed" wastes: If it originates from a specific industrial process[7][9].

  • Characteristic Hazardous Waste: If it exhibits ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043).

It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consult with your institution's EHS department to ensure the correct waste codes are assigned.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work necessitates the handling of novel and reactive chemical entities. 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, an important intermediate in the synthesis of pharmaceuticals and agrochemicals, is one such compound.[1] Its molecular structure, featuring both a chlorinated aromatic ring and an α,β-unsaturated ketone moiety, demands a rigorous and well-informed approach to personal safety.

This guide provides an in-depth, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind each recommendation, empowering you to create a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the "Why"

Effective PPE selection begins with a clear understanding of the specific risks posed by the chemical's structure and reactivity.

Chemical and Hazard Summary

Property Value Source
Chemical Name This compound [2]
CAS Number 1577-03-3 [3]
Molecular Formula C13H15ClO [4]
Appearance Clear, colorless liquid [2]
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritationH413: May cause long lasting harmful effects to aquatic life [2]

| Potential Hazards | Causes skin irritationMay cause respiratory irritationMay be harmful if absorbed through the skin |[2][5][6] |

The primary hazards are driven by two key structural features:

  • α,β-Unsaturated Ketone System: This functional group is a known Michael acceptor, meaning it is electrophilic and can react with biological nucleophiles like proteins and DNA.[7][8] This reactivity is the mechanistic basis for its irritant properties, particularly to the skin, eyes, and respiratory tract.

  • Chlorinated Aromatic Ring: The presence of a chlorophenyl group contributes to the compound's potential for skin and eye irritation and necessitates careful consideration of its environmental fate, as highlighted by its chronic aquatic toxicity classification.[2]

Engineering Controls: Your Primary Barrier

Before any personal protective equipment is worn, robust engineering and administrative controls must be in place. PPE is always the last line of defense.

  • Ventilation: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or mists.[2][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE must be tailored to the scale and nature of the procedure. The following sections detail the minimum requirements and necessary upgrades for higher-risk operations.

Eye and Face Protection

Given its classification as a serious eye irritant (H319), protecting the eyes from splashes is non-negotiable.[2]

  • Standard Operations: For low-volume transfers (<10 mL) inside a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Higher-Risk Operations: When handling larger volumes, conducting reactions under pressure, or where there is any increased risk of splashing, upgrade to chemical splash goggles. For maximum protection, a full-face shield should be worn in conjunction with safety goggles.[2]

Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation and potential absorption.[2]

  • Gloves: Standard nitrile gloves provide a good initial barrier for incidental contact.[9] However, it is critical to inspect gloves for any signs of degradation or contamination before each use .[2] For prolonged operations or when handling larger quantities, consider double-gloving or using a heavier-duty glove such as neoprene.[10] Always remove gloves using a technique that avoids touching the outer surface with bare skin.[2]

  • Lab Coat/Coverall: A standard flame-resistant lab coat is sufficient for small-scale bench work. For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat or a full Tychem coverall is required.[2][10]

Respiratory Protection

While engineering controls are the primary method for avoiding inhalation, respiratory protection may be necessary in specific situations.

  • Routine Handling: When used within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, respiratory protection is mandatory. An air-purifying respirator (APR) with a combination organic vapor/acid gas cartridge (e.g., 3M 60926) is recommended.[10] For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is the only option.[11]

Operational Plans: From Preparation to Disposal

A safety plan is not complete without clear, step-by-step procedures for its implementation.

PPE Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow start_node Task Assessment: Handling this compound q1 Small Scale (<1g) Weighing/Transfer in Fume Hood? start_node->q1 decision_node decision_node ppe_level ppe_level q2 Potential for Splash? (e.g., Large Volume Transfer, Pressurized Reaction) q1->q2 No ppe1 LEVEL 1 PPE: • Safety Glasses (Side Shields) • Nitrile Gloves • Lab Coat q1->ppe1 Yes q3 Spill Cleanup or Ventilation Failure? q2->q3 No ppe2 LEVEL 2 PPE: • Chemical Splash Goggles • Face Shield • Double Nitrile or Neoprene Gloves • Chemical Resistant Apron q2->ppe2 Yes q3->ppe1 No, Routine Use ppe3 LEVEL 3 PPE: • Full-Face APR or SCBA • Chemical Resistant Coverall • Heavy-Duty Gloves • Chemical Resistant Boots q3->ppe3 Yes

Caption: PPE selection workflow based on task-specific risks.

Procedural Protocol: Donning and Doffing PPE

Correctly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat/Coverall: Put on and fasten completely.

  • Respiratory Protection (if required): Perform a fit check.

  • Eye and Face Protection: Position goggles and/or face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips. With the now-bare hand, slide your finger under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of immediately in a designated hazardous waste container.[2]

  • Lab Coat/Coverall: Unfasten and peel off from the shoulders, turning it inside out as you remove it to contain contaminants.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respiratory Protection (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling of this chemical and its associated waste.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand. Do not let the product enter drains.[2] Collect the contaminated absorbent material and place it in a suitable, closed, and labeled container for hazardous waste disposal.[2]

  • Contaminated PPE: All disposable PPE, including gloves and coveralls, must be treated as hazardous waste.[2] Place them in a designated, sealed waste container immediately after removal.

  • Waste Disposal: The chemical itself and any contaminated materials must be disposed of through a licensed hazardous waste disposal service, in accordance with all local, regional, and national regulations.[6][12]

By integrating these principles and protocols into your daily laboratory operations, you can build a robust safety culture that protects not only yourself and your colleagues but also the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.